D-Fructose-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-WEOUYLKASA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of D-Fructose-¹³C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of ¹³C-labeled D-fructose, a critical tracer for metabolic research. The methodologies detailed herein are compiled to assist researchers in obtaining high-purity D-fructose-¹³C for various applications, including the study of glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1]
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking of molecules through complex biochemical pathways. D-Fructose labeled with carbon-13 (¹³C) allows researchers to elucidate the metabolic fate of fructose, a monosaccharide of increasing interest due to its prevalence in modern diets and its implications for metabolic disorders. Uniformly labeled D-fructose ([U-¹³C₆]-D-fructose) is particularly useful as it allows for the tracing of the entire carbon skeleton of the molecule.[1][2] This guide focuses on the practical aspects of producing and purifying D-fructose-¹³C for research use, emphasizing scalable laboratory methods.
Synthesis of D-Fructose-¹³C
The most common and efficient method for synthesizing D-fructose-¹³C in a laboratory setting is through the enzymatic isomerization of commercially available D-glucose-¹³C. This process mimics the industrial production of high-fructose corn syrup but is adapted for smaller scales with a focus on high purity and isotopic enrichment.
Enzymatic Isomerization of D-Glucose-¹³C
The conversion of D-glucose to D-fructose is an equilibrium reaction catalyzed by the enzyme glucose isomerase (also known as xylose isomerase).[3][4] The reaction involves the conversion of the aldose (glucose) to a ketose (fructose).
Key Reaction Parameters:
| Parameter | Optimal Range | Notes |
| Enzyme | Immobilized Glucose Isomerase | Immobilized enzyme allows for easier separation from the reaction mixture and reuse. |
| Substrate | D-Glucose-¹³C (e.g., [U-¹³C₆]-D-glucose) | High purity starting material is crucial for the final product's isotopic enrichment. |
| Temperature | 50-60°C | Higher temperatures can shift the equilibrium towards fructose but may also lead to enzyme degradation and byproduct formation. |
| pH | 7.0-7.7 | The optimal pH can vary depending on the specific enzyme preparation. |
| Reaction Time | 30 minutes to several hours | The reaction is an equilibrium, typically resulting in a mixture of approximately 50-55% fructose and 45-50% glucose. |
Experimental Protocol: Enzymatic Synthesis
This protocol outlines a general procedure for the gram-scale synthesis of D-fructose-¹³C.
Materials:
-
D-Glucose-¹³C (e.g., [U-¹³C₆]-D-glucose)
-
Immobilized glucose isomerase
-
Phosphate buffer (0.05 M, pH 7.5)
-
Magnesium sulfate (MgSO₄) solution (0.02 M)
-
Reaction vessel with temperature control (e.g., water bath)
-
Stirring mechanism
Procedure:
-
Prepare the Substrate Solution: Dissolve the desired amount of D-glucose-¹³C in the phosphate buffer. For a concentrated solution, a 50% (w/w) glucose solution can be used.
-
Add Cofactors: Add MgSO₄ solution to the substrate mixture. Magnesium ions are often required for glucose isomerase activity.
-
Enzyme Addition: Add the immobilized glucose isomerase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction rate.
-
Incubation: Maintain the reaction mixture at the optimal temperature (e.g., 60°C) with gentle stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the glucose-to-fructose ratio using HPLC.
-
Reaction Termination: Once equilibrium is reached (typically after several hours), terminate the reaction by separating the immobilized enzyme from the solution by filtration or centrifugation.
-
Enzyme Recovery: The immobilized enzyme can be washed and stored for future use.
-
Product Mixture: The resulting solution will contain a mixture of D-fructose-¹³C, unreacted D-glucose-¹³C, and minor byproducts. This mixture then requires purification.
Purification of D-Fructose-¹³C
The purification of D-fructose-¹³C from the reaction mixture is a critical step to obtain a high-purity product suitable for research. The primary challenge is the separation of fructose from the structurally similar glucose. Chromatographic techniques are the methods of choice for this separation.
Chromatographic Separation
Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating fructose and glucose. Hydrophilic Interaction Liquid Chromatography (HILIC) and columns with amino (NH₂) stationary phases are particularly well-suited for carbohydrate separations.
Chromatography Parameters:
| Parameter | HILIC Column | NH₂ Column |
| Stationary Phase | Silica-based with a bonded polar functional group | Silica-based with bonded aminopropyl groups |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water isocratic |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELS) | Refractive Index (RI) |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions |
| Sample Preparation | Dilution in mobile phase, filtration | Dilution in mobile phase, filtration |
Experimental Protocol: Preparative HPLC Purification
This protocol provides a general guideline for the purification of D-fructose-¹³C using a preparative HPLC system.
Materials:
-
Crude D-fructose-¹³C reaction mixture
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with an appropriate column (e.g., HILIC or NH₂)
-
Refractive Index (RI) detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dilute the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation:
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the separation using either a gradient (for HILIC) or isocratic (for NH₂) elution of acetonitrile and water. Fructose typically elutes before glucose on these types of columns.
-
-
Fraction Collection: Monitor the elution profile using the RI detector. Collect the fractions corresponding to the D-fructose-¹³C peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system. Pool the fractions that meet the desired purity level (e.g., >99%).
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Lyophilize the concentrated product to obtain pure, solid D-fructose-¹³C.
-
Final Product Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Metabolic Research
High-purity D-fructose-¹³C is a powerful tool for tracing metabolic pathways in various biological systems. By introducing the labeled fructose to cells, tissues, or whole organisms, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites.
Key Metabolic Pathways Traced by D-Fructose-¹³C:
-
Fructolysis: The initial steps of fructose metabolism.
-
Glycolysis: The entry of fructose-derived metabolites into the glycolytic pathway.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose and fructose metabolism.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.
-
De Novo Lipogenesis: The synthesis of fatty acids from fructose precursors.
The analysis of ¹³C enrichment in key metabolites such as lactate, glutamate, and fatty acids provides quantitative data on the metabolic flux through these pathways.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Biochemical Pathway of Glucose to Fructose | Algor Cards [cards.algoreducation.com]
- 4. A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 13C Labeled Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 13C labeled fructose, a critical tool in metabolic research and drug development. This document details quantitative data, experimental protocols for characterization, and the biological context for its application, including relevant metabolic pathways and experimental workflows.
Physicochemical Properties
The introduction of 13C isotopes into the fructose molecule results in a predictable increase in its molecular weight, while other physical properties such as melting point, solubility, and optical activity remain largely unchanged from the unlabeled compound. The primary advantage of 13C labeling lies in its utility for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling the tracing of fructose metabolism in biological systems.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of various 13C labeled fructose isotopomers.
Table 1: General Physicochemical Properties of 13C Labeled Fructose
| Property | Value | Source |
| Appearance | White crystalline powder | [1][2][3] |
| Optical Activity ([α]20/D, c=2 in H2O with trace NH4OH) | -93.5° | |
| Melting Point | 119-122 °C (decomposes) | |
| Solubility | Very soluble in water; soluble in ethanol. |
Table 2: Molecular Weight and Isotopic Purity of Common 13C Fructose Isotopomers
| Isotopomer | Molecular Weight ( g/mol ) | Isotopic Purity (atom % 13C) | Source |
| D-Fructose (Unlabeled) | 180.16 | N/A | |
| D-Fructose-1-13C | 181.15 | ≥99% | |
| D-Fructose-2-13C | 181.15 | ≥99% | |
| D-Fructose-1,6-13C2 | 182.14 | ≥98% | |
| D-Fructose-U-13C6 | 186.11 | ≥99% |
Spectroscopic Data
1.2.1. 13C NMR Spectroscopy
In aqueous solutions, fructose exists as a mixture of isomers, primarily β-fructopyranose, α-fructofuranose, and β-fructofuranose, each presenting a unique set of peaks in the 13C NMR spectrum. The chemical shifts for the carbon atoms in these isomers typically fall between 60 and 110 ppm. The introduction of 13C labels enhances the signal intensity of the labeled carbon atoms, facilitating tracer studies.
1.2.2. Mass Spectrometry
The fragmentation of fructose in mass spectrometry is characterized by consecutive losses of water (H2O) and formaldehyde (CH2O). Under chemical ionization, characteristic losses of acetate (M-60) or ketene (M-42) are observed for derivatized fructose. Electron impact ionization of derivatized fructose yields a unique C1-C3 fragment. These fragmentation patterns are shifted by the mass of the incorporated 13C isotopes, allowing for the quantification of labeled fructose and its metabolites.
Experimental Protocols
Determination of Melting Point
The melting point of 13C labeled fructose can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 13C labeled fructose is placed into a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. A slower heating rate (e.g., 1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Solubility
The solubility of 13C labeled fructose can be determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.
Methodology:
-
Solution Preparation: An excess amount of 13C labeled fructose is added to a known volume of solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Sample Analysis: A sample of the supernatant is carefully removed and its concentration is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or a colorimetric method like the anthrone assay.
Application in Metabolic Research
13C labeled fructose is a powerful tool for tracing the metabolic fate of fructose in biological systems through a technique known as 13C Metabolic Flux Analysis (13C-MFA).
Fructose Metabolic Pathway (Fructolysis)
Fructose is primarily metabolized in the liver through a process called fructolysis. The pathway involves the phosphorylation of fructose to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis.
Experimental Workflow for 13C Fructose Tracer Studies
A typical experimental workflow for using 13C labeled fructose in metabolic flux analysis involves several key steps, from experimental design to data analysis.
References
Understanding the Metabolic Fate of D-Fructose-¹³C In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a monosaccharide commonly found in modern diets, has a unique metabolic pathway that is primarily handled by the liver, intestines, and kidneys.[1] Unlike glucose, its metabolism is not directly regulated by insulin.[2] Understanding the in vivo fate of fructose is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. The use of stable isotope tracers, particularly D-Fructose-¹³C, has become an invaluable tool for quantitatively tracing the journey of fructose carbons through various metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of D-Fructose-¹³C in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways.
Metabolic Pathways of D-Fructose
The metabolism of fructose, or fructolysis, largely occurs in the liver. Upon entering hepatocytes, fructose is rapidly phosphorylated and cleaved into triose phosphates, which can then enter several downstream metabolic pathways.
Fructolysis Pathway
The primary pathway for fructose metabolism involves its conversion into intermediates of glycolysis.
Caption: The major pathway of fructose metabolism (fructolysis) in the liver.
Entry into Glycolysis and Other Fates
The triose phosphates produced from fructose cleavage, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), are intermediates of glycolysis. This allows the carbon backbone of fructose to be utilized for energy production, glucose and glycogen synthesis, lactate production, or de novo lipogenesis.[3][4]
Quantitative Data on the Metabolic Fate of D-Fructose-¹³C
Stable isotope tracer studies using D-Fructose-¹³C have provided quantitative insights into its metabolic distribution. The following tables summarize key findings from in vivo and in vitro studies.
| Parameter | Finding | Organism/System | Reference |
| Oxidation Rate | 45.0% ± 10.7% of ingested fructose oxidized within 3-6 hours in non-exercising subjects. | Humans | [5] |
| 45.8% ± 7.3% of ingested fructose oxidized within 2-3 hours in exercising subjects. | Humans | ||
| Conversion to Glucose | 41% ± 10.5% of ingested fructose is converted to glucose within 3-6 hours. | Humans | |
| Significantly lower conversion to glucose (approximately 3-fold less) in children with hereditary fructose intolerance. | Humans (Children) | ||
| Conversion to Lactate | Approximately 25% of ingested fructose is converted to lactate within a few hours. | Humans | |
| Direct Conversion to Plasma Triglycerides | Less than 1% of ingested fructose is directly converted to plasma triglycerides. | Humans | |
| De Novo Lipogenesis | Fructose consumption can increase de novo lipogenesis, contributing to hyperlipidemia. | Humans |
Table 1: Quantitative Fate of Ingested D-Fructose-¹³C in Humans
| Metabolite | ¹³C Enrichment / Flux Change | Cell Type | Fructose Concentration | Reference |
| ¹³CO₂ Release | Slight but significant increase at higher fructose concentrations. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |
| [1,2-¹³C₂]-Acetyl-CoA | Dose-dependent increase from ~15% to 35-40% of the total pool. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |
| [4,5-¹³C₂]-Glutamate (from PDH flux) | Dose-dependent increase. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |
| [3-¹³C₁]-Glutamate (from PC flux) | Dose-dependent increase. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |
| ¹³C-Palmitate | Statistically significant increase, more pronounced in differentiated adipocytes. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM | |
| ¹³C-Lactate Release | Significantly correlated with fructose exposure. | Differentiating and Differentiated Human Adipocytes | 0.1 mM - 5 mM |
Table 2: Metabolic Fate of [U-¹³C₆]-D-Fructose in Human Adipocytes (In Vitro)
Experimental Protocols
Conducting in vivo metabolic studies with D-Fructose-¹³C requires careful planning and execution. Below are detailed methodologies for a typical study.
Animal Models and Preparation
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Fast animals for 6-8 hours prior to tracer infusion to reduce background from dietary sugars. Water should be provided ad libitum.
-
Catheter Implantation (Optional): For continuous infusion studies, surgical implantation of a catheter into the jugular vein is recommended for stress-free administration of the tracer. Allow a recovery period of 3-5 days post-surgery.
Tracer Preparation and Administration
-
Tracer: [U-¹³C₆]-D-Fructose is a common choice for tracing the entire carbon skeleton.
-
Tracer Stock Solution: Prepare a sterile stock solution of the ¹³C-labeled fructose in 0.9% saline. The concentration will depend on the desired infusion rate and bolus dose.
-
Administration Routes:
-
Intravenous (IV) Infusion: This method allows for precise control of the tracer delivery rate.
-
Bolus Dose: Administer an initial bolus to rapidly increase the plasma concentration of the tracer.
-
Continuous Infusion: Follow the bolus with a continuous infusion to maintain isotopic steady state.
-
-
Oral Gavage: This route mimics dietary intake.
-
Intraperitoneal (IP) Injection: A simpler alternative to IV infusion, but with less control over the absorption rate.
-
Experimental Workflow for In Vivo D-Fructose-¹³C Tracer Study
Caption: A typical experimental workflow for an in vivo D-Fructose-¹³C study.
Sample Collection and Processing
-
Blood Collection: Collect blood samples at various time points into EDTA-coated tubes. Immediately place on ice and centrifuge to separate plasma. Store plasma at -80°C.
-
Tissue Collection: At the end of the experiment, euthanize the animal and quickly dissect tissues of interest (e.g., liver, adipose tissue, muscle). Freeze-clamp the tissues in liquid nitrogen to quench metabolism and store at -80°C.
-
Metabolite Extraction:
-
Homogenize frozen tissue in a cold solvent mixture, typically 80% methanol.
-
Perform a liquid-liquid extraction using water and chloroform to separate polar metabolites, lipids, and proteins.
-
Dry the polar metabolite fraction under a stream of nitrogen or using a speed vacuum.
-
Analytical Methods
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of metabolites but provides excellent separation and sensitivity for many central carbon metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of metabolites without the need for derivatization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to determine the positional enrichment of ¹³C in metabolites, providing detailed information about pathway activity.
Data Analysis
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) of key metabolites to understand the incorporation of ¹³C from fructose.
-
Metabolic Flux Analysis (MFA): Use computational models to calculate the rates (fluxes) through metabolic pathways based on the isotopic labeling patterns of metabolites.
Signaling Pathways and Logical Relationships
The metabolic fate of fructose is interconnected with other key metabolic signaling pathways.
Caption: Logical relationships in hepatic fructose metabolism and its consequences.
Conclusion
The use of D-Fructose-¹³C as a metabolic tracer provides a powerful methodology for elucidating the in vivo fate of fructose and its contribution to various metabolic pathways. Quantitative analysis of ¹³C enrichment in downstream metabolites allows for a detailed understanding of fructose oxidation, conversion to glucose and lactate, and its role in de novo lipogenesis. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible in vivo studies. This knowledge is essential for researchers and drug development professionals working to understand and target metabolic diseases associated with high fructose consumption.
References
- 1. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic discrimination between D-[1-(13)C]fructose and D-[2-(13)C]fructose in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of D-[1-(13)C]fructose, D-[2-(13)C]fructose, and D-[6-(13)C]fructose in rat hepatocytes incubated in the presence of H(2)O or D(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-Fructose-¹³C as a Tracer for Novel Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a monosaccharide commonly found in modern diets, has garnered significant attention for its unique metabolic properties and its association with a rising prevalence of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[1][2][3] Unlike glucose, fructose metabolism is largely unregulated by insulin and primarily occurs in the liver, leading to a rapid influx of carbon into various metabolic pathways.[4][5] The use of stable isotope tracers, particularly uniformly ¹³C-labeled D-fructose ([U-¹³C₆]-fructose), has become an indispensable tool for elucidating the intricate fate of fructose carbons, uncovering novel metabolic pathways, and understanding its contribution to disease pathogenesis. This technical guide provides a comprehensive overview of the application of D-fructose-¹³C as a tracer, detailing experimental protocols, summarizing key quantitative findings, and visualizing the underlying metabolic networks.
Core Metabolic Pathways of Fructose
Fructose enters a distinct metabolic route compared to glucose, bypassing key regulatory steps of glycolysis. This unique entry point has profound implications for cellular metabolism.
Fructolysis Pathway
The primary pathway for fructose catabolism, termed fructolysis, occurs predominantly in the liver.
Contribution to Glycolysis and the TCA Cycle
Fructose-derived carbons enter glycolysis downstream of the main regulatory enzyme, phosphofructokinase, leading to a rapid and unregulated flux of substrates into the tricarboxylic acid (TCA) cycle. This can result in an oversupply of acetyl-CoA, the primary substrate for de novo lipogenesis.
De Novo Lipogenesis (DNL)
A significant fate of fructose carbons is their incorporation into newly synthesized fatty acids through DNL. Studies using ¹³C-fructose have demonstrated that fructose is a potent stimulator of DNL, contributing to the development of hepatic steatosis.
Pentose Phosphate Pathway (PPP)
Fructose carbons can also be shunted into the pentose phosphate pathway (PPP), a critical route for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis. This is particularly relevant in proliferating cancer cells which have a high demand for both.
Quantitative Insights from D-Fructose-¹³C Tracing Studies
The use of D-fructose-¹³C has enabled the quantification of the metabolic fate of fructose in various physiological and pathological states.
| Metabolic Fate | Organ/Cell Type | Tracer | Key Findings | Reference |
| Oxidation to CO₂ | Human (non-exercising) | ¹³C-Fructose | ~45% of ingested fructose is oxidized within 3-6 hours. | |
| Conversion to Glucose | Human | ¹³C-Fructose | ~41% of ingested fructose is converted to glucose within 3-6 hours. | |
| Conversion to Lactate | Human | ¹³C-Fructose | ~25% of ingested fructose is converted to lactate within a few hours. | |
| De Novo Lipogenesis | Human Adipocytes | [U-¹³C₆]-Fructose | Dose-dependent increase in newly synthesized palmitate with increasing fructose concentrations. | |
| De Novo Lipogenesis | Healthy Humans | [1-¹³C₁]Acetate (during fructose feeding) | Fructose feeding dose-dependently increases hepatic de novo lipogenesis. | |
| Contribution to TCA Cycle | Human Adipocytes | [U-¹³C₆]-Fructose | Fructose alters glucose-derived glutamate output, indicating a modified TCA cycle flux. | |
| Nucleic Acid Synthesis | Pancreatic Cancer Cells | ¹³C-Fructose | Fructose is preferentially metabolized via the non-oxidative PPP to support nucleic acid synthesis. |
Experimental Protocols for D-Fructose-¹³C Tracing
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data from ¹³C metabolic tracing studies.
Experimental Workflow
Cell Culture and Tracer Administration
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., hepatocytes for liver metabolism, cancer cell lines for oncology studies).
-
Culture Medium: Culture cells in a glucose-free and fructose-free medium for a defined period before the experiment to deplete endogenous stores. Supplement with dialyzed fetal bovine serum to minimize unlabeled hexoses.
-
Tracer Introduction: Introduce medium containing a known concentration of [U-¹³C₆]-fructose. The concentration should be physiologically relevant to the model system.
-
Time Course: Collect samples at multiple time points to assess the kinetics of ¹³C incorporation and ensure isotopic steady state is reached.
Sample Preparation
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.
-
Metabolite Extraction: Extract metabolites using a biphasic solvent system, such as methanol/chloroform/water, to separate polar and nonpolar metabolites.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Analytical Techniques
-
Principle: GC separates volatile compounds, and MS detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C enrichment in different metabolites.
-
Protocol:
-
Inject the derivatized sample into the GC-MS system.
-
Separate metabolites on a suitable GC column.
-
Analyze the eluting compounds by MS in full scan or selected ion monitoring (SIM) mode.
-
Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative abundance of ions with different numbers of ¹³C atoms.
-
-
Principle: NMR spectroscopy can distinguish between ¹²C and ¹³C atoms based on their nuclear spin properties, providing information on the positional enrichment of ¹³C within a molecule.
-
Protocol:
-
Resuspend the extracted metabolites in a suitable deuterated solvent (e.g., D₂O).
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra (e.g., ¹H-¹³C HSQC) to aid in metabolite identification and isotopomer analysis.
-
Quantify ¹³C enrichment by integrating the signals corresponding to ¹³C-coupled and uncoupled nuclei.
-
Data Analysis and Metabolic Flux Analysis
-
Isotopomer Distribution Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the tracer in each metabolite.
-
Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, METRAN, VistFlux) to fit the measured isotopomer distributions to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes, providing a quantitative understanding of pathway activity.
Applications in Drug Development
The use of D-fructose-¹³C as a tracer holds significant promise for drug development:
-
Target Identification and Validation: By elucidating the metabolic pathways that are dysregulated in diseases like cancer and NAFLD, ¹³C-fructose tracing can help identify novel therapeutic targets.
-
Mechanism of Action Studies: This technique can be used to understand how a drug candidate modulates fructose metabolism and its downstream effects.
-
Pharmacodynamic Biomarker Development: Changes in the flux of ¹³C from fructose into specific metabolic pathways can serve as sensitive biomarkers to assess drug efficacy.
Conclusion
D-fructose-¹³C tracing is a powerful methodology for dissecting the complexities of fructose metabolism. By providing quantitative data on the fate of fructose-derived carbons, this approach has been instrumental in revealing novel metabolic pathways and their implications in health and disease. The detailed experimental protocols and analytical strategies outlined in this guide offer a framework for researchers, scientists, and drug development professionals to leverage this technology to advance our understanding of metabolic regulation and develop novel therapeutic interventions.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. agilent.com [agilent.com]
- 3. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 5. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of ¹³C Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of uniformly labeled ¹³C fructose in exploratory studies. By tracing the fate of the ¹³C carbon atoms, researchers can elucidate the intricate metabolic pathways and signaling networks influenced by fructose, offering critical insights for drug development and the understanding of metabolic diseases.
Introduction: The Significance of Tracing Fructose Metabolism
Fructose, a monosaccharide increasingly prevalent in Western diets, is primarily metabolized in the liver. Unlike glucose, its metabolism is not as tightly regulated by insulin, leading to distinct metabolic consequences.[1] The use of uniformly labeled [U-¹³C₆]-fructose, where all six carbon atoms are the heavier isotope ¹³C, allows for the precise tracking of fructose-derived carbons through various metabolic pathways.[2] This stable isotope tracer approach, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of metabolic fluxes and the identification of key regulatory nodes.[3][4] Such studies are pivotal in understanding the role of fructose in conditions like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and cancer.[5]
Core Metabolic Pathways of Fructose
Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by fructokinase (KHK). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can enter glycolysis or be used for glycerol synthesis, a backbone for triglycerides. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), which also enters the glycolytic pathway. This entry point bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), leading to a rapid and unregulated influx of carbons into downstream pathways.
// Nodes Fructose [label="Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; DHAP [label="DHAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glyceraldehyde [label="Glyceraldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Gluconeogenesis [label="Glucose / Gluconeogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Fructose -> F1P [label=" KHK"]; F1P -> DHAP [label=" Aldolase B"]; F1P -> Glyceraldehyde [label=" Aldolase B"]; Glyceraldehyde -> G3P [label=" Triokinase"]; DHAP -> Glycolysis; G3P -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> TCA_Cycle; Pyruvate -> Lipogenesis; DHAP -> Glucose_Gluconeogenesis; TCA_Cycle -> Lipogenesis [label=" Citrate"]; } Caption: Core metabolic pathway of fructose in the liver.
Quantitative Insights from ¹³C Fructose Tracing Studies
The tables below summarize quantitative data from various studies that utilized uniformly labeled ¹³C fructose to trace its metabolic fate in different biological systems. These data highlight the significant contribution of fructose to key metabolic pathways.
Table 1: Metabolic Fate of [U-¹³C₆]-Fructose in Human Adipocytes
| Fructose Concentration | ¹³CO₂ Release (Fold Change vs. 0.1 mM) | ¹³C-Palmitate Synthesis (Fold Change vs. 0.1 mM) | ¹³C-Glutamate Secretion (Fold Change vs. 0.1 mM) |
| 2.5 mM | ~1.2 | ~3.0 | ~2.5 |
| 5.0 mM | ~1.5 | ~4.8 | ~3.0 |
| 10.0 mM | ~1.8 | ~5.5 | ~3.5 |
Table 2: Contribution of Fructose to Glucose and Lactate Pools
| Study Population | Fructose Dose | Conversion to Glucose (%) | Conversion to Lactate (%) | Reference |
| Healthy Humans | 0.5 g/kg | 31 | ~25 | |
| Healthy Humans | 1.0 g/kg | 57 | ~25 | |
| Exercising Individuals | Co-ingestion with glucose | 12.1% of total Ra | - |
Table 3: Fructose Contribution to De Novo Lipogenesis (DNL)
| Experimental Model | Key Findings | Reference |
| Human Adipocytes | Fructose dose-dependently increases ¹³C incorporation into palmitate. | |
| Mice fed high-fructose diet | Fructose supplementation significantly increases hepatic expression of DNL enzymes. | |
| Healthy Humans | A small percentage (<1%) of ingested fructose is directly converted to plasma triglycerides. |
Signaling Pathways Modulated by Fructose Metabolism
Fructose metabolism significantly impacts key signaling pathways that regulate lipogenesis and insulin sensitivity. A central mechanism involves the activation of the transcription factors Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Fructose-derived metabolites, such as xylulose-5-phosphate, activate ChREBP, which in turn upregulates the expression of genes involved in both glycolysis and de novo lipogenesis (DNL). Fructose can also independently activate SREBP-1c, a master regulator of lipogenic gene expression, in an insulin-independent manner. This dual activation of ChREBP and SREBP-1c leads to a robust induction of the lipogenic program, contributing to hepatic steatosis. Furthermore, the products of DNL, such as diacylglycerols (DAGs), can activate protein kinase C (PKC) isoforms that impair insulin signaling by phosphorylating the insulin receptor substrate (IRS), leading to hepatic insulin resistance.
// Nodes Fructose [label="Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fructose_Metabolites [label="Fructose Metabolites\n(e.g., Xylulose-5-P)", fillcolor="#FBBC05", fontcolor="#202124"]; ChREBP [label="ChREBP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenic_Genes [label="Lipogenic Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNL [label="De Novo Lipogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerols (DAGs)", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Insulin Signaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Resistance [label="Insulin Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fructose -> Fructose_Metabolites; Fructose_Metabolites -> ChREBP [label=" activates"]; Fructose -> SREBP1c [label=" activates"]; ChREBP -> Lipogenic_Genes [label=" upregulates"]; SREBP1c -> Lipogenic_Genes [label=" upregulates"]; Lipogenic_Genes -> DNL; DNL -> DAG; DAG -> PKC [label=" activates"]; PKC -> Insulin_Signaling [label=" inhibits", color="#EA4335"]; Insulin_Signaling -> Insulin_Resistance [style=dashed, arrowhead=none]; } Caption: Fructose-induced lipogenesis and insulin resistance signaling.
Experimental Protocols for ¹³C Fructose Tracing
The following sections provide detailed methodologies for conducting exploratory studies using uniformly labeled ¹³C fructose.
General Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture / Animal Model\nwith [U-¹³C₆]-Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="2. Rapid Quenching\nof Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="3. Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="4. Derivatization (for GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. GC-MS or NMR Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="6. Data Processing and\nMetabolic Flux Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cell_Culture -> Quenching; Quenching -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Extraction -> Analysis [label=" for NMR", style=dashed]; Analysis -> Data_Processing; } Caption: General workflow for ¹³C fructose tracing studies.
Detailed Protocol for ¹³C Fructose Tracing using GC-MS
This protocol is adapted from methodologies described for analyzing ¹³C-labeled metabolites.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing a known concentration of [U-¹³C₆]-fructose. The concentration and duration of labeling will depend on the specific experimental goals.
-
Incubate the cells for the desired time period to allow for the incorporation of the ¹³C label into intracellular metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization:
-
Dry the metabolite extract under a stream of nitrogen.
-
To derivatize the samples for GC-MS analysis, first perform methoxyamination by adding methoxylamine hydrochloride in pyridine and incubating. This step protects carbonyl groups.
-
Next, perform silylation by adding a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating. This step increases the volatility of the metabolites.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the metabolites on a suitable capillary column.
-
Analyze the mass isotopologue distributions of the target metabolites by monitoring the relevant mass-to-charge (m/z) ratios.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Use metabolic flux analysis (MFA) software to determine the relative or absolute fluxes through the metabolic pathways of interest.
-
Detailed Protocol for ¹³C Fructose Tracing using NMR Spectroscopy
This protocol is based on general procedures for NMR-based metabolomics.
-
Sample Preparation:
-
Follow the cell culture, labeling, and metabolite extraction steps as described for the GC-MS protocol.
-
After extraction, dry the metabolite extract.
-
Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse sequences to obtain high-resolution spectra and, if necessary, to suppress the signal from unlabeled metabolites.
-
Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to aid in the identification and quantification of labeled metabolites.
-
-
NMR Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.
-
Quantify the concentration of the labeled metabolites by integrating the corresponding peaks and normalizing to the internal standard.
-
Analyze the isotopomer distribution to determine the specific positions of the ¹³C labels within the metabolite molecules. This information can be used to infer the activity of specific metabolic pathways.
-
Conclusion and Future Directions
Exploratory studies using uniformly labeled ¹³C fructose have provided invaluable quantitative data on the metabolic fate of this sugar and its impact on cellular signaling. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the intricate roles of fructose in health and disease. Future studies could focus on integrating ¹³C fructose tracing with other "omics" technologies, such as proteomics and transcriptomics, to gain a more holistic understanding of the cellular response to fructose. Additionally, applying these techniques to more complex in vivo models and human studies will be crucial for translating these findings into clinical applications and public health recommendations.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Arc of D-Fructose-13C in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has long been a cornerstone of biochemical and metabolic research, offering a powerful lens through which to trace the intricate pathways of molecules within living systems. Among the various isotopic tracers, D-Fructose labeled with Carbon-13 (D-Fructose-13C) has carved a significant niche, particularly in elucidating fructose metabolism and its implications in health and disease. This technical guide provides an in-depth exploration of the historical applications of this compound, detailing key experiments, analytical methodologies, and the evolution of its use in biochemical research. By presenting quantitative data, experimental protocols, and visual representations of metabolic pathways and workflows, this document serves as a comprehensive resource for researchers and professionals in the field.
The journey of this compound as a research tool began with the growing interest in understanding the metabolic fate of fructose, a monosaccharide increasingly prevalent in the modern diet. Early investigations sought to unravel how the body processes fructose, its conversion to other metabolic intermediates, and its role in various physiological and pathophysiological conditions. The use of the non-radioactive, stable isotope 13C offered a safe and effective alternative to radiotracers, allowing for in vivo studies in humans, including children. This guide will delve into these pioneering studies and trace the technological advancements that have refined our ability to track the journey of the 13C-labeled carbon skeleton of fructose through complex metabolic networks.
I. Historical Applications of this compound
The application of this compound in biochemical research has evolved significantly over the past few decades, moving from qualitative pathway mapping to sophisticated quantitative flux analysis. Key historical applications can be categorized into three main areas:
-
Metabolic Pathway Elucidation: Early studies focused on tracing the conversion of fructose into other metabolites, primarily glucose. This was crucial for understanding the fundamental pathways of fructose metabolism in the liver.
-
Diagnosis of Metabolic Disorders: A significant historical application of this compound has been in the non-invasive diagnosis of hereditary fructose intolerance (HFI), a genetic disorder affecting fructose metabolism.
-
Substrate Oxidation and Energy Metabolism: Researchers have utilized 13C-labeled fructose to quantify its contribution to energy production through oxidation, both at rest and during exercise.
A Landmark Study: Fructose Metabolism in Hereditary Fructose Intolerance (1990)
A pivotal study by Gopher et al. published in the Proceedings of the National Academy of Sciences in 1990 stands as a landmark in the historical application of this compound. This research elegantly demonstrated the use of [U-13C]fructose and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the metabolic pathways of fructose conversion to glucose in both healthy children and those with HFI.[1] This work not only provided a safer diagnostic tool for HFI but also offered novel insights into hepatic fructose metabolism.
II. Key Experiments and Methodologies
This section details the experimental protocols from seminal studies, providing a practical guide to the historical and ongoing use of this compound.
Experiment 1: Non-invasive Diagnosis of Hereditary Fructose Intolerance
This experimental design is based on the 1990 study by Gopher et al. and showcases the use of [U-13C]fructose to assess hepatic fructose metabolism.[1]
To quantitatively determine the conversion of fructose to glucose in control subjects and individuals with Hereditary Fructose Intolerance (HFI).
-
Subject Preparation: Subjects were fasted overnight.
-
Tracer Administration: A constant nasogastric infusion of D-[U-13C]fructose (99% enriched) was administered. The infusion rate was varied from 0.26 to 0.5 mg/kg per minute.[1][2]
-
Blood Sampling: Blood samples were collected at baseline and at regular intervals during the infusion.
-
Sample Processing: Plasma was separated from the blood samples and deproteinized.
-
13C NMR Spectroscopy: The 13C NMR spectra of plasma glucose were recorded to determine the 13C enrichment and isotopomer distribution.
-
Data Analysis: The conversion of fructose to glucose was estimated by analyzing the doublet-to-singlet ratios of the β-glucose C-1 signal in the 13C NMR spectra. This ratio reflects the proportion of glucose molecules synthesized from the 13C-labeled fructose tracer.[1]
The study by Gopher et al. (1990) yielded significant quantitative differences in fructose conversion between control and HFI subjects.
| Group | Rate of [U-13C]fructose infusion (mg/kg per min) | β-glucose C-1 doublet/singlet ratio | Fructose to Glucose Conversion (%) |
| Control | 0.26 | 1.8 | 47 |
| Control | 0.50 | 3.5 | 47 |
| HFI | 0.30 | 0.6 | 27 |
| HFI | 0.36 | 0.8 | 27 |
Table 1: Fructose to glucose conversion in control and HFI children. Data extracted from Gopher et al., 1990.
Experiment 2: Tracing Fructose Metabolism in Adipocytes using GC-MS
This protocol outlines a typical experiment to trace the metabolic fate of fructose in cultured cells, in this case, human adipocytes, using Gas Chromatography-Mass Spectrometry (GC-MS).
To determine the incorporation of carbon from [U-13C6]-D-fructose into key metabolic intermediates and end products in human adipocytes.
-
Cell Culture: Human adipocytes were cultured in a medium containing a baseline level of glucose (e.g., 5 mM).
-
Tracer Incubation: The culture medium was supplemented with a range of fructose concentrations, with 10% of the fructose being [U-13C6]-D-fructose.
-
Metabolite Extraction: After incubation, metabolites were extracted from both the cells and the culture medium.
-
Derivatization: Extracted metabolites (e.g., lactate, glutamate, fatty acids) were chemically derivatized to enhance their volatility for GC-MS analysis. For example, fatty acids were converted to their methyl esters.
-
GC-MS Analysis: The derivatized samples were analyzed by GC-MS. The mass spectrometer was operated in a mode to detect the mass-to-charge ratio (m/z) of different fragments, allowing for the determination of mass isotopomer distributions.
-
Data Analysis: The abundance of different isotopologues for each metabolite of interest was quantified to calculate the fractional contribution of fructose to their synthesis.
Studies on human adipocytes have shown a dose-dependent increase in the synthesis of key metabolites from fructose.
| Fructose Concentration (mM) | 13C-labeled Lactate Release (relative to control) | 13C-labeled Glutamate Synthesis (relative to control) | de novo Fatty Acid Synthesis (from 13C-fructose, % of total) |
| 0.1 | 1.2 | 1.5 | 5 |
| 1.0 | 3.5 | 4.2 | 15 |
| 5.0 | 8.1 | 9.8 | 35 |
Table 2: Fructose metabolism in human adipocytes. Representative data synthesized from studies on adipocyte metabolism.
III. Visualization of Pathways and Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Fructose Metabolism Pathways
Experimental Workflow for HFI Diagnosis
IV. Evolution of Analytical Techniques
The ability to harness the power of this compound as a tracer is intrinsically linked to the analytical technologies used for its detection and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the early applications, particularly the seminal work on HFI, 13C NMR was the primary analytical tool. Its strength lies in providing positional information about the 13C label within a molecule, which is invaluable for elucidating metabolic rearrangements. However, NMR is inherently less sensitive than mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The advent of GC-MS provided a more sensitive method for analyzing 13C enrichment in various metabolites. This technique requires chemical derivatization of non-volatile metabolites to make them amenable to gas chromatography. GC-MS has been instrumental in expanding the application of 13C-fructose to studies in cell culture and animal models.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): More recently, LC-MS has become a dominant platform in metabolomics. It offers the advantage of analyzing a wider range of metabolites without the need for derivatization and can be coupled with high-resolution mass spectrometers for highly accurate mass measurements, further enhancing the specificity of detection.
V. Applications in Drug Development
The principles and techniques honed through historical research with this compound have direct relevance to modern drug development.
-
Target Engagement and Pharmacodynamics: For therapeutic agents targeting enzymes in the fructose metabolic pathway (e.g., fructokinase inhibitors), 13C-fructose can be used as a probe to assess target engagement in vivo. A reduction in the appearance of 13C in downstream metabolites would indicate successful inhibition of the target enzyme.
-
Understanding Off-Target Effects: By providing a global view of metabolic fluxes, 13C-fructose tracing can help identify off-target effects of drug candidates on related metabolic pathways.
-
Personalized Medicine: The diagnostic application in HFI is a prime example of how 13C-labeled substrates can be used to stratify patient populations based on their metabolic phenotype, a cornerstone of personalized medicine.
Conclusion
The historical journey of this compound in biochemical research highlights a remarkable progression from a tool for fundamental pathway discovery to a sophisticated probe in clinical diagnostics and drug development. The pioneering work in the late 20th century laid the foundation for our current understanding of fructose metabolism and its clinical implications. As analytical technologies continue to advance in sensitivity and resolution, the applications of this compound are poised to expand further, offering ever more detailed insights into the complex web of metabolism. This guide serves as a testament to the enduring power of stable isotope tracers in advancing our knowledge of biology and medicine.
References
The Signature of Sweetness: A Technical Guide to the Natural Abundance of ¹³C in Fructose and Its Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of the stable isotope carbon-13 (¹³C) in fructose. It details the significance of ¹³C isotopic signatures in various scientific and industrial applications, presents quantitative data, outlines detailed experimental protocols for its measurement, and illustrates key concepts through diagrams. Understanding the nuances of natural ¹³C abundance in fructose is critical for applications ranging from food authenticity and adulteration detection to metabolic research and drug development.
The Foundation: Carbon Isotopes and Photosynthetic Pathways
Carbon exists primarily in two stable isotopic forms: the highly abundant ¹²C (~98.9%) and the much rarer ¹³C (~1.1%). The ratio of these isotopes in a given sample is not constant and is influenced by physical and biochemical processes. One of the most significant sources of variation in the ¹³C/¹²C ratio in biological materials stems from the different photosynthetic pathways used by plants to fix atmospheric CO₂.
Plants are broadly categorized into three main photosynthetic pathways: C₃, C₄, and Crassulacean Acid Metabolism (CAM). These pathways exhibit different degrees of isotopic fractionation, leading to distinct δ¹³C values in the sugars they produce, including fructose. The δ¹³C value is a standardized notation for reporting the ¹³C/¹²C ratio relative to the Vienna Pee Dee Belemnite (VPDB) international standard, expressed in parts per thousand (‰).
-
C₃ Photosynthesis: The majority of plants, including most fruits (e.g., apples, oranges, grapes), vegetables, and sugar beets, utilize the C₃ pathway. The primary CO₂-fixing enzyme, RuBisCO, strongly discriminates against ¹³CO₂, resulting in plant tissues that are significantly depleted in ¹³C.
-
C₄ Photosynthesis: Plants adapted to hot, arid conditions, such as maize (corn), sugarcane, and sorghum, use the C₄ pathway. The initial CO₂-fixing enzyme, PEP carboxylase, shows less discrimination against ¹³CO₂. This, coupled with a mechanism that concentrates CO₂ for RuBisCO, results in plant tissues that are considerably more enriched in ¹³C compared to C₃ plants.
-
CAM Photosynthesis: Succulents and other plants in arid environments, like pineapple and agave, employ CAM photosynthesis. These plants can switch between C₃ and C₄-like mechanisms, leading to δ¹³C values that are intermediate between C₃ and C₄ plants.
This fundamental difference in isotopic signatures between C₃ and C₄ plants is the cornerstone for many of the applications of ¹³C analysis in fructose.
An In-depth Technical Guide to D-Fructose-13C in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers are indispensable tools in the field of metabolomics, enabling the precise tracking of atoms through intricate biochemical networks. Among these, D-Fructose labeled with carbon-13 (¹³C) has emerged as a powerful probe for investigating cellular metabolism, particularly in the context of metabolic diseases like obesity, diabetes, and certain cancers where fructose metabolism is of significant interest.[1][2] This technical guide provides a comprehensive overview of the application of D-Fructose-¹³C in metabolomics, detailing its metabolic fate, experimental protocols, and data interpretation.
Unlike glucose, which is utilized by most cells in the body, fructose is primarily metabolized in the liver, intestine, and kidneys.[3][4] This distinct metabolic pathway makes ¹³C-labeled fructose an ideal tracer to investigate specific aspects of cellular bioenergetics and biosynthesis. By introducing D-Fructose-¹³C into a biological system, researchers can trace the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of metabolic fluxes.[1] The most common analytical techniques to detect these ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Fate of D-Fructose-¹³C
Upon entering the cell, typically via GLUT5 transporters, fructose is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates can then enter several key metabolic pathways:
-
Glycolysis and Tricarboxylic Acid (TCA) Cycle: DHAP and glyceraldehyde-3-phosphate (the phosphorylated form of glyceraldehyde) are intermediates of glycolysis and can be further metabolized to pyruvate. Pyruvate can then enter the TCA cycle for energy production. Tracking the ¹³C label in glycolytic intermediates, lactate, and TCA cycle metabolites provides a quantitative measure of fructose's contribution to cellular energy metabolism.
-
Gluconeogenesis: In the liver, the triose phosphates derived from fructose can be used to synthesize glucose. The appearance of ¹³C in glucose after administration of ¹³C-fructose is a direct measure of this pathway.
-
De Novo Lipogenesis: The carbon backbone of fructose can be converted into acetyl-CoA, the building block for fatty acid synthesis. The incorporation of ¹³C into fatty acids and triglycerides provides insights into how fructose contributes to lipid biosynthesis.
-
Pentose Phosphate Pathway (PPP): Fructose-6-phosphate, which can be formed from fructose-1-phosphate, can enter the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
The choice between uniformly labeled [U-¹³C₆]-D-fructose and position-specifically labeled fructose (e.g., [1-¹³C]-D-fructose) depends on the specific research question. Uniformly labeled fructose allows for the tracking of all six carbon atoms, providing a comprehensive view of its metabolic fate.
Quantitative Data from D-Fructose-¹³C Tracer Studies
The following table summarizes key quantitative findings from studies that have utilized D-Fructose-¹³C to trace metabolic pathways.
| Parameter | Biological System | Key Findings | Reference(s) |
| Conversion to Glucose | Humans | Following a 1 g/kg fructose load, 57% of the overall glucose appearance was synthesized from fructose. | |
| Humans | After ingestion of ¹³C-fructose with glucose, ¹³C-glucose production accounted for 19.0% ± 1.5% of the ingested ¹³C-fructose carbons. | ||
| Oxidation to CO₂ | Humans | After ingestion of ¹³C-fructose with glucose, 32.2% ± 1.3% of the ingested ¹³C-fructose carbons were recovered as breath ¹³CO₂. | |
| Contribution to Lactate | Humans | Following a meal with ¹³C-fructose, fructose contributed to approximately 15% of the total lactate production. | |
| De Novo Lipogenesis | Human Adipocytes | Fructose robustly converted to palmitate in adipocytes, with newly synthesized palmitate contributing about 5% of total fatty acids at 0.1 mM fructose. | |
| Fructose Conversion to Glucose in Hereditary Fructose Intolerance (HFI) | HFI Patients vs. Controls | The conversion of fructose to glucose declined by 67% in HFI patients compared to controls. | |
| Pathway of Fructose Conversion to Glucose | Humans | In controls, 47% of fructose conversion to glucose occurs via phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate. This pathway accounts for only 27% in HFI children. |
Experimental Protocols
A typical metabolomics experiment using D-Fructose-¹³C involves several key steps, from sample preparation to data analysis. The following provides a generalized protocol for an in vitro cell culture experiment.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Medium Preparation: Prepare a labeling medium containing a specific concentration of D-Fructose-¹³C. For example, to achieve a 10% labeling at a total fructose concentration of 5 mM, the medium would contain 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared isotopic labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into various metabolites.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent further metabolism and obtain an accurate snapshot of the metabolome.
-
Quenching: Place the cell culture plate on ice, aspirate the labeling medium, and quickly wash the cells with ice-cold 0.9% NaCl solution.
-
Extraction: Immediately add ice-cold methanol (-80°C) to the cells to quench metabolic activity and extract intracellular metabolites. Scrape the cell lysate and transfer it to a microcentrifuge tube. For a more comprehensive extraction separating polar and nonpolar metabolites, a three-phase extraction using methanol, chloroform, and water can be performed.
-
Sample Processing: Centrifuge the lysate to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
Analytical Methods
-
Sample Preparation: The dried metabolite extract is typically derivatized to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), the extract is reconstituted in a suitable solvent.
-
Instrumentation: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for targeted analysis.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distributions of the targeted metabolites. This involves correcting for the natural abundance of ¹³C.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing an internal standard.
-
Data Acquisition: Acquire ¹³C NMR spectra. 2D NMR techniques can also be employed for more detailed structural information.
-
Data Analysis: The ¹³C enrichment in different positions of a metabolite molecule can be determined from the NMR spectra.
Conclusion
D-Fructose-¹³C is a versatile and powerful tool for dissecting the complexities of fructose metabolism. Its application in metabolomics provides researchers with the ability to trace metabolic pathways, quantify fluxes, and gain a deeper understanding of cellular physiology in both health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals looking to incorporate this valuable tracer into their research endeavors. As analytical technologies continue to advance, the precision and scope of insights gained from D-Fructose-¹³C tracer studies are poised to expand even further.
References
Methodological & Application
Application Notes and Protocols for 13C Metabolic Flux Analysis using D-Fructose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as D-Fructose-¹³C, and tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the contributions of various metabolic pathways. This application note provides a detailed protocol for conducting ¹³C Metabolic Flux Analysis using D-Fructose-¹³C, covering experimental design, cell culture and labeling, metabolite extraction, analytical methods, and data analysis. The provided protocols and data are intended to guide researchers in academia and the pharmaceutical industry in understanding cellular metabolism, identifying drug targets, and elucidating mechanisms of drug action.
Core Concepts
¹³C-MFA operates on the principle of isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time.[1] By measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the relative fluxes through different metabolic pathways can be determined.[2] The choice of the ¹³C-labeled fructose tracer (e.g., [U-¹³C₆]-D-fructose or [1,6-¹³C₂]-D-fructose) is critical and depends on the specific pathways of interest.[3]
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment using D-Fructose-¹³C is depicted below. This process begins with the experimental design and cell culture, followed by isotope labeling, sample quenching and metabolite extraction, analytical measurement of isotope labeling, and finally, computational data analysis to determine metabolic fluxes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. The seeding density will need to be optimized for each cell line.
-
Media Preparation: Prepare culture medium containing the desired concentration of D-Fructose-¹³C. A common starting point is to replace the unlabeled fructose or glucose in the medium with the labeled fructose. For example, using [U-¹³C₆]-D-fructose at a concentration of 10 mM.[4]
-
Adaptation (Optional): For some cell lines, a gradual adaptation to the fructose-containing medium may be necessary.
-
Labeling: Once cells reach the desired confluency (typically 60-80%), replace the existing medium with the pre-warmed ¹³C-fructose-containing medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell doubling time and the turnover rates of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling time.
Protocol 2: Metabolite Extraction
This protocol is a widely used method for extracting polar intracellular metabolites.
-
Quenching: To halt metabolic activity instantaneously, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture plate.[5]
-
Scraping: Place the culture dish on a bed of dry ice and use a cell scraper to detach the cells in the cold methanol.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Derivatization: The dried metabolite extracts must be derivatized to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.
Data Presentation
The following tables provide examples of expected quantitative data from a ¹³C-MFA experiment using [U-¹³C₆]-D-fructose. The mass isotopomer distribution (MID) represents the fraction of the metabolite pool that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.).
Table 1: Theoretical Mass Isotopomer Distribution of Key Glycolytic and TCA Cycle Intermediates from [U-¹³C₆]-D-Fructose.
| Metabolite | Number of Carbons | Expected Major Isotopomer | Pathway Contribution |
| Fructose-6-phosphate | 6 | M+6 | Direct labeling |
| 3-Phosphoglycerate | 3 | M+3 | Glycolysis |
| Pyruvate | 3 | M+3 | Glycolysis |
| Lactate | 3 | M+3 | Anaerobic respiration |
| Citrate | 6 | M+2, M+3, M+4 | TCA Cycle |
| Glutamate | 5 | M+2, M+3, M+4, M+5 | TCA Cycle Anaplerosis |
Table 2: Example of Experimentally Determined Flux Ratios.
| Flux Ratio | Description | Typical Value Range |
| Pentose Phosphate Pathway / Glycolysis | Relative flux through the oxidative PPP | 0.1 - 0.5 |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | Anaplerotic vs. cataplerotic flux at the pyruvate node | 0.2 - 1.0 |
| Glycolysis / TCA Cycle | Ratio of glucose uptake to TCA cycle activity | 5 - 20 |
Central Fructose Metabolism and ¹³C Labeling
The diagram below illustrates the central metabolic pathways involved in the metabolism of D-fructose and the propagation of the ¹³C label from [U-¹³C₆]-D-fructose. Fructose can enter glycolysis either through phosphorylation by hexokinase to fructose-6-phosphate or via the fructose-1-phosphate pathway mediated by fructokinase, aldolase B, and triokinase. The resulting triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, are then further metabolized through glycolysis and the TCA cycle.
Data Analysis and Flux Calculation
The analysis of mass isotopomer data to calculate metabolic fluxes requires specialized software.
-
Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Flux Estimation: Corrected MIDs are used as input for flux estimation software such as 13CFLUX2, INCA, or OpenFlux. These programs use iterative algorithms to find the set of fluxes that best fit the experimental data to a given metabolic model.
-
Statistical Validation: Goodness-of-fit statistics are used to evaluate the consistency of the model with the data. Confidence intervals for the estimated fluxes should also be calculated to assess the precision of the results.
Applications in Drug Development
¹³C-MFA with D-Fructose-¹³C can be a valuable tool in drug development for:
-
Target Identification and Validation: Identifying metabolic pathways essential for cancer cell proliferation, as some cancer cells show enhanced fructose utilization.
-
Mechanism of Action Studies: Elucidating how a drug alters cellular metabolism.
-
Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.
-
Understanding Drug Resistance: Investigating metabolic adaptations that contribute to the development of drug resistance.
Conclusion
This application note provides a comprehensive protocol for performing ¹³C metabolic flux analysis using D-Fructose-¹³C. By following these detailed methodologies, researchers can gain valuable insights into cellular metabolism, which is crucial for advancing basic research and drug development. The combination of stable isotope labeling, advanced analytical techniques, and computational modeling offers a powerful platform for quantitative biology.
References
- 1. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Fructose-¹³C NMR Spectroscopy for Structural Elucidation
Introduction
D-fructose, a key monosaccharide, exists in solution as a complex equilibrium of five different tautomers: β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, the open-chain keto form, and α-D-fructopyranose. The distribution of these isomers is sensitive to environmental conditions such as solvent and temperature. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural elucidation and quantitative analysis of these D-fructose isomers in solution.[1][2][3] This document provides detailed application notes and protocols for the use of ¹³C NMR spectroscopy in the structural characterization of D-fructose.
Principle
The chemical environment of each carbon atom in the D-fructose molecule influences its nuclear magnetic resonance frequency. In a ¹³C NMR experiment, the distinct chemical shifts (δ) of the carbon nuclei provide a unique fingerprint for each isomeric form.[3] One-dimensional (1D) ¹³C NMR provides direct observation of all carbon environments, while advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to differentiate between CH, CH₂, and CH₃ groups and to establish through-bond connectivities, respectively.[4] This multi-faceted NMR approach allows for the complete assignment of all carbon signals to their respective positions within each D-fructose isomer.
Application Notes
Structural Isomer Identification: The ¹³C NMR spectrum of D-fructose in an aqueous solution displays more than six signals, indicating the presence of multiple isomers in equilibrium. The anomeric carbon (C-2) signals are particularly diagnostic, appearing in the downfield region of the spectrum (typically 98-105 ppm), with distinct chemical shifts for each furanose and pyranose form.
Quantitative Analysis: The relative intensities of the well-resolved signals in a quantitative ¹³C NMR spectrum are directly proportional to the molar concentration of each isomer. This allows for the determination of the equilibrium composition of D-fructose under specific conditions.
Solvent and Temperature Effects: The tautomeric distribution of D-fructose is significantly influenced by the solvent and temperature. ¹³C NMR can be used to study these effects by acquiring spectra under various experimental conditions. For example, in dimethyl sulfoxide (DMSO), the reaction pathways of D-fructose conversion can be monitored in situ.
Analysis of Derivatives and Complex Mixtures: ¹³C NMR is invaluable for the structural characterization of fructose-containing oligosaccharides and other derivatives. By comparing the ¹³C chemical shifts of the fructose moiety in a larger molecule to those of free fructose, information about glycosidic linkages and substitutions can be obtained.
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C NMR Analysis of D-Fructose
-
Sample Weighing: Accurately weigh 10-50 mg of D-fructose powder. The exact amount will depend on the spectrometer's sensitivity. For a satisfactory signal-to-noise ratio, a higher concentration is generally better for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent appropriate for the experiment. Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR as it mimics physiological conditions and is readily available. Other solvents like DMSO-d₆ can be used to study solvent effects.
-
Dissolution: Dissolve the weighed D-fructose in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or shaking.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Sample Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Acquisition of ¹³C NMR Spectra
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
1D ¹³C NMR Acquisition:
-
Set the spectral width to cover the entire range of expected carbon signals (e.g., 0-220 ppm).
-
Use a pulse program with proton decoupling (e.g., zgpg30 or zgig) to simplify the spectrum and enhance sensitivity.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.
-
Employ a relaxation delay (D1) of sufficient length (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
-
DEPT-135 Acquisition:
-
Use a DEPT-135 pulse program to differentiate carbon types.
-
In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
-
2D HSQC Acquisition:
-
Set up a standard HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
This experiment is highly sensitive and provides information on which protons are directly attached to which carbons.
-
-
2D HMBC Acquisition:
-
Set up a standard HMBC experiment to identify long-range ¹H-¹³C correlations (typically over 2-3 bonds).
-
This is crucial for establishing the overall carbon framework and identifying connections across glycosidic bonds in larger molecules.
-
Data Presentation
The following table summarizes the reported ¹³C NMR chemical shifts for the major isomers of D-fructose in D₂O.
| Carbon Atom | β-D-fructopyranose (ppm) | α-D-fructofuranose (ppm) | β-D-fructofuranose (ppm) |
| C-1 | 63.9 | 63.4 | 62.1 |
| C-2 | 98.8 | 104.7 | 101.9 |
| C-3 | 68.2 | 82.2 | 77.1 |
| C-4 | 70.4 | 77.5 | 75.9 |
| C-5 | 67.2 | 81.1 | 80.8 |
| C-6 | 64.8 | 63.8 | 63.1 |
Data compiled from multiple sources. Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.
Visualization
The following diagram illustrates the general workflow for the structural elucidation of D-fructose using ¹³C NMR spectroscopy.
Caption: Workflow for D-Fructose Structural Elucidation by NMR.
The logical relationship for spectral data interpretation in the structural elucidation of D-fructose is outlined below.
Caption: Logic Diagram for NMR Spectral Interpretation of D-Fructose.
References
Application Notes and Protocols for D-Fructose-¹³C in Mass Spectrometry-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are indispensable tools in metabolic research, offering a precise method for tracking the fate of atoms through intricate biochemical networks.[1] D-Fructose, labeled with carbon-13 (¹³C), serves as a powerful probe to investigate the metabolic pathways of fructose, a monosaccharide of increasing interest in studies of metabolic diseases such as obesity and metabolic syndrome, as well as in cancer metabolism.[2] By replacing naturally occurring ¹²C atoms with the heavier, non-radioactive ¹³C isotope, researchers can trace the journey of fructose-derived carbons through central carbon metabolism.[3]
This document provides detailed application notes and protocols for the use of D-Fructose-¹³C in mass spectrometry-based metabolomics. The methodologies outlined here are designed to enable the quantitative analysis of intracellular metabolic fluxes, providing critical insights into cellular physiology and pathophysiology.
Core Principles
The fundamental principle behind using D-Fructose-¹³C is to introduce it into a biological system (e.g., cell culture) and allow it to be metabolized. The ¹³C atoms from the fructose are incorporated into various downstream metabolites. Mass spectrometry (MS) is then used to measure the isotopic labeling patterns of these metabolites.[2] By analyzing the mass isotopomer distributions (MIDs), which are the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.), it is possible to deduce the contribution of fructose to various metabolic pathways.[2]
Applications
The use of D-Fructose-¹³C as a metabolic tracer has several key applications in research and drug development:
-
Elucidating Fructose Metabolism: Tracing the carbon skeleton of fructose through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Investigating Disease States: Studying the role of fructose metabolism in diseases like obesity, metabolic syndrome, and certain types of cancer.
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a cell, providing a detailed picture of cellular metabolism.
-
Drug Development: Assessing the effect of therapeutic agents on fructose metabolism and related pathways.
Experimental Workflow Overview
A typical stable isotope tracing experiment using D-Fructose-¹³C involves several key stages, from cell culture to data analysis. The following diagram illustrates the general experimental workflow.
Caption: A typical experimental workflow for fructose quantification.
Key Metabolic Pathways of Fructose
D-Fructose-¹³C can be used to trace the entry of fructose-derived carbons into several key metabolic pathways. The diagram below provides an overview of the primary metabolic fates of fructose.
Caption: Overview of fructose metabolism and entry into central carbon metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from studies using D-Fructose-¹³C to investigate metabolic changes in response to varying fructose concentrations.
Table 1: Correlation of Fructose Concentration with Metabolic Flux Surrogates
| Metabolic Flux Surrogate | R² Value | Description |
| Glutamate Synthesis | 0.95 | Represents anaplerotic flux into the TCA cycle. |
| De Novo Fatty Acid Synthesis | 0.92 | Indicates the rate of new fatty acid synthesis from fructose-derived carbons. |
| Acetyl-CoA Formation | 0.88 | Reflects the conversion of fructose to Acetyl-CoA, a key precursor for the TCA cycle and lipogenesis. |
| TCA Cycle Activity | 0.85 | Measured by the release of ¹³CO₂, indicating the oxidation of fructose-derived carbons in the TCA cycle. |
Data adapted from studies on human adipocytes. The R² values represent the coefficient of determination for the correlation between fructose dose and the respective metabolic flux surrogate.
Table 2: Dose-Dependent Increase in Tracer-Labeled Acetyl-CoA
| Fructose Concentration | % of Total Acetyl-CoA Pool from Fructose |
| 0.1 mM | ~15% |
| 1.0 mM | ~25% |
| 5.0 mM | ~35-40% |
This data illustrates the increasing contribution of fructose to the cellular Acetyl-CoA pool with rising extracellular fructose concentrations.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the preparation of labeling media and the isotopic labeling of adherent cells in culture.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free and fructose-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Fructose (unlabeled)
-
[U-¹³C₆]-D-Fructose
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions.
-
Media Preparation: On the day of the experiment, prepare the isotopic labeling media.
-
For each experimental condition, use glucose-free and fructose-free medium supplemented with 10% dFBS.
-
Add a basal level of glucose (e.g., 5 mM).
-
Add the desired total fructose concentration by combining unlabeled D-Fructose and [U-¹³C₆]-D-Fructose. A common approach is to use 10% labeled fructose (e.g., for a 5 mM total fructose concentration, use 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-Fructose).
-
Include an unlabeled control group with only unlabeled fructose.
-
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled sugars.
-
Add 2 mL of the prepared isotopic labeling medium to each well.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the ¹³C label into the metabolome.
-
Protocol 2: Metabolite Extraction
This protocol details the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold methanol (80% in water)
-
Dry ice
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of operating at 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism:
-
Remove the 6-well plates from the incubator and place them on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium (this can be saved for analysis of secreted metabolites).
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Use a cell scraper to detach the cells and ensure they are suspended in the methanol solution.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the metabolite extract, to a new microcentrifuge tube. The pellet can be saved for protein quantification.
-
-
Sample Drying:
-
Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and GC-MS Analysis
This protocol describes the derivatization of dried metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine
-
GC-MS vials with inserts
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of pyridine and vortex to dissolve the pellet.
-
Add 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
After incubation, allow the samples to cool to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Analyze the sample by GC-MS. The GC method will separate the derivatized metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.
-
Data Analysis
The raw data from the mass spectrometer requires processing to determine the mass isotopomer distributions and calculate metabolic fluxes.
Caption: Workflow for mass isotopomer distribution and flux analysis.
-
Mass Isotopomer Distribution (MID) Determination: Integrate the peak areas for each fragment of a given metabolite to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: The raw MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Flux Calculation: The corrected MIDs are then used as input for flux analysis software, which uses a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.
Conclusion
The use of D-Fructose-¹³C in conjunction with mass spectrometry provides a robust platform for investigating the complexities of fructose metabolism. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute stable isotope tracing experiments, ultimately leading to a deeper understanding of metabolic regulation in health and disease.
References
Application Notes and Protocols for the D-Fructose-¹³C Breath Test in Fructose Malabsorption Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Test
The D-Fructose-¹³C breath test is a non-invasive diagnostic tool used to evaluate the absorption capacity of fructose in the small intestine. The test's methodology is built upon the metabolic pathway of a stable, non-radioactive isotope of carbon, ¹³C, which is incorporated into the fructose substrate.
When a subject ingests the ¹³C-labeled fructose, one of two primary metabolic routes is followed:
-
Normal Absorption: Fructose is absorbed in the small intestine, transported to the liver, and metabolized. This process generates carbon dioxide labeled with ¹³C (¹³CO₂), which enters the bloodstream, travels to the lungs, and is subsequently exhaled. Efficient absorption leads to a rapid and significant increase in exhaled ¹³CO₂.[1][2]
-
Malabsorption: If fructose is not efficiently absorbed in the small intestine, it transits to the colon.[2] There, commensal bacteria ferment the fructose, producing various gases, including hydrogen (H₂), methane (CH₄), and ¹³CO₂. This bacterially-produced ¹³CO₂ is then absorbed into the bloodstream and exhaled. The kinetics of this process are delayed compared to the pathway involving hepatic metabolism.
By measuring the concentration of ¹³CO₂ in exhaled breath over time, researchers can assess the rate and extent of fructose absorption. A delayed or blunted rise in ¹³CO₂ suggests that the primary route of metabolism was via colonic fermentation, indicating malabsorption.
Applications
-
Diagnosis of Fructose Malabsorption: The primary application is to identify individuals who cannot efficiently absorb fructose, a condition that can lead to symptoms like bloating, abdominal pain, flatulence, and diarrhea.[3]
-
Gastrointestinal Research: Used in clinical research to study carbohydrate metabolism and the functional health of the small intestine.[4]
-
Drug Development: To assess the impact of new therapeutic agents on intestinal absorption and gut function.
Experimental Protocols
This section provides a detailed methodology for conducting the D-Fructose-¹³C breath test.
Proper patient preparation is critical for accurate results. The goal is to minimize baseline levels of hydrogen and ¹³CO₂ from other sources.
| Timeframe | Instructions | Rationale |
| 4 Weeks Prior | Discontinue all antibiotics and probiotics. | Antibiotics and probiotics can alter the gut microbiota, which is central to the fermentation process in cases of malabsorption. |
| 1 Week Prior | If tolerated and clinically approved, stop pro-motility medications, laxatives, and fiber supplements. | These agents can alter intestinal transit time, affecting when the substrate reaches the colon. |
| 24 Hours Prior | Consume a diet low in fiber and fermentable carbohydrates. Avoid high-fiber foods (beans, bran, whole grains), fruits, vegetables, and dairy products. A diet of plain white rice, baked or broiled chicken/fish, and water is often recommended. | To reduce background gas production from the fermentation of dietary fibers and complex carbohydrates. |
| 12 Hours Prior | Begin a complete fast. Only sips of water are permitted. Do not eat, drink other beverages, or chew gum. | To ensure the gastrointestinal tract is empty and to establish a stable, low baseline for exhaled gases. |
| Morning of Test | Do not smoke, use mouthwash, or engage in vigorous exercise for at least one hour before or during the test. You may brush your teeth with water, ensuring no toothpaste is swallowed. | These activities can interfere with breath sample composition and test results. |
-
D-Fructose-¹³C substrate (pre-weighed)
-
Drinking water (200-250 mL)
-
Breath collection kits (e.g., collection bags or vacuum tubes)
-
Labeling materials for samples
-
Timer
-
Gas Isotope Ratio Mass Spectrometer (IRMS) or Infrared Spectrometer for analysis
| Population | Substrate Dose | Administration |
| Adults | 25g D-Fructose-¹³C | Dissolve completely in 200-240 mL of water. |
| Children | 1 g/kg of body weight (maximum of 25g) | Dissolve completely in an appropriate volume of water. |
-
Baseline Sample (Time 0): Collect the first breath sample before the patient drinks the fructose solution. This serves as the baseline reading.
-
Substrate Administration: The patient should drink the prepared fructose solution completely within 3-5 minutes. Note the exact time consumption is finished.
-
Timed Sample Collection: Collect subsequent breath samples at regular intervals. A common schedule includes collections at 30, 60, 90, 120, 150, and 180 minutes post-ingestion.
-
Sample Collection Technique:
-
The patient takes a normal breath and exhales steadily into the collection device (bag or tube).
-
It is important to capture end-tidal breath, which reflects gas concentrations in the alveoli.
-
Seal the collection tube or bag immediately and label it with the patient's ID and the exact time of collection.
-
-
Patient State During Test: The patient should remain at rest and avoid sleeping, eating, or drinking (except for moderate amounts of water after the initial period) for the duration of the test.
Breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂. The results are typically expressed as a "delta over baseline" (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the pre-substrate sample.
Data Interpretation
Interpretation focuses on the kinetics of ¹³CO₂ exhalation.
| Result | ¹³CO₂ Exhalation Pattern | Interpretation |
| Normal Fructose Absorption | A rapid and significant rise in the ¹³CO₂ DOB value, typically peaking between 60 and 90 minutes, followed by a gradual decline. | Indicates efficient absorption of ¹³C-fructose in the small intestine and subsequent metabolism in the liver. |
| Fructose Malabsorption | A delayed, slow, or blunted rise in the ¹³CO₂ DOB value. The peak may be lower and occur later in the test (e.g., after 120 minutes), or there may be no significant peak at all. | Suggests that a significant portion of the ¹³C-fructose was not absorbed in the small intestine and instead underwent fermentation by bacteria in the colon. |
| Small Intestinal Bacterial Overgrowth (SIBO) | An early, sharp rise in ¹³CO₂ (and often H₂/CH₄ if measured concurrently), typically within the first 60-90 minutes. | This may indicate that bacteria in the small intestine are fermenting the fructose before it has a chance to be absorbed, which can complicate the interpretation of malabsorption. |
Note: While a clear guideline for interpreting ¹³C-fructose tests is still being refined, the principles are well-established from other ¹³C-substrate tests.
Visualizations
Caption: Metabolic fate of ¹³C-Fructose in absorption vs. malabsorption.
Caption: Step-by-step workflow of the ¹³C-Fructose breath test procedure.
References
- 1. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. midwestgi.com [midwestgi.com]
- 4. Tricks for interpreting and making a good report on hydrogen and 13C breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Secrets: D-Fructose-¹³C in Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The stable isotope-labeled monosaccharide, D-Fructose-¹³C, has emerged as a powerful tool in drug discovery and development, offering a non-radioactive method to trace the intricate pathways of fructose metabolism. By replacing naturally occurring carbon-¹² atoms with the heavier ¹³C isotope, researchers can precisely track the journey of fructose-derived carbons through complex biochemical networks. This enables a deeper understanding of disease mechanisms and the metabolic effects of therapeutic agents, particularly in the fields of oncology and metabolic disorders.
These application notes provide a comprehensive overview of the key applications of D-Fructose-¹³C, supported by detailed experimental protocols and quantitative data. This guide is designed to facilitate the design and execution of robust metabolic studies, empowering researchers to unlock new insights into cellular physiology and disease.
Key Applications in Drug Discovery
The versatility of D-Fructose-¹³C allows for its application across various stages of the drug development pipeline:
-
Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, D-Fructose-¹³C can help identify and validate novel drug targets. For instance, tracing fructose metabolism in cancer cells can reveal dependencies on specific metabolic enzymes that can be targeted for therapeutic intervention.[1][2]
-
Mechanism of Action Studies: Understanding how a drug candidate modulates metabolic pathways is crucial for its development. D-Fructose-¹³C can be used to assess the impact of a compound on fructose utilization, glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis.
-
Pharmacodynamic Biomarker Development: The metabolic products of D-Fructose-¹³C can serve as pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies. Monitoring changes in the levels of ¹³C-labeled metabolites can provide a quantitative measure of a drug's on-target effects.
-
In Vivo Metabolic Imaging: Hyperpolarized [2-¹³C]-fructose can be used as a probe for in vivo metabolic imaging, offering a non-invasive method to investigate metabolic pathways in preclinical models of cancer and other diseases.[3][4] This technique allows for the real-time monitoring of fructose uptake and metabolism in living organisms.
Core Techniques and Methodologies
D-Fructose-¹³C is primarily utilized in conjunction with two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: NMR can distinguish between different isotopomers of a metabolite based on the position of the ¹³C label, providing detailed information about the rearrangement of the carbon skeleton during metabolic transformations.[5] This is particularly valuable for detailed metabolic flux analysis.
-
Mass Spectrometry: MS-based metabolomics allows for the sensitive detection and quantification of ¹³C-labeled metabolites in complex biological samples. This high-throughput technique is well-suited for identifying which metabolic pathways are utilizing fructose-derived carbons.
The choice between NMR and MS depends on the specific research question, the desired level of detail, and the available instrumentation.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies utilizing D-Fructose-¹³C to probe cellular metabolism.
Table 1: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells
| Metabolite | Production Rate (nmol/h/10⁶ cells) |
| Deuterated Lactate | 15.6 ± 1.2 |
| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |
| Deuterated Alanine | 1.8 ± 0.3 |
| Deuterated Water (HDO) | 25.3 ± 3.1 |
Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR.
Table 2: Metabolic Effects of Fructose on Glucose Metabolism in Human Adipocytes
| Metabolic Fate of [1,2-¹³C₂] D-glucose | Effect of Fructose Presence |
| Oxidation to ¹³CO₂ | Increased |
| Conversion to Lactate | Increased |
| Tricarboxylic Acid (TCA) Cycle Flux | Decreased |
| Fatty Acid Synthesis | Decreased |
| Glycogen Synthesis | Decreased |
| Ribose Synthesis | Decreased |
This table summarizes the qualitative changes observed in the metabolism of ¹³C-labeled glucose in the presence of fructose in cultured human adipocytes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing D-Fructose-¹³C.
Protocol 1: Stable Isotope Tracing in Cell Culture with D-Fructose-¹³C
This protocol describes the general procedure for labeling cells with D-Fructose-¹³C to trace its metabolic fate.
Materials:
-
Cells of interest
-
Standard complete growth medium
-
Glucose-free and fructose-free basal medium (e.g., DMEM)
-
D-Fructose-¹³C (e.g., [U-¹³C₆]-D-fructose or position-specific labeled fructose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in approximately 80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their standard complete growth medium until they reach the desired confluency.
-
Preparation of Labeling Medium:
-
Prepare the basal medium by supplementing it with all necessary components except for glucose and fructose.
-
Add D-Fructose-¹³C to the desired final concentration (e.g., 5-25 mM).
-
Add dialyzed fetal bovine serum (dFBS) to the appropriate concentration.
-
Warm the labeling medium to 37°C.
-
-
Medium Exchange for Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed D-Fructose-¹³C labeling medium.
-
-
Isotope Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal incubation time will vary depending on the cell type and the metabolic pathways of interest and may range from minutes to hours.
-
Sample Collection and Metabolite Extraction:
-
For Extracellular Metabolites: Collect the cell culture medium.
-
For Intracellular Metabolites: i. Quickly wash the cell monolayer twice with ice-cold PBS. ii. Immediately quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol). iii. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry or NMR.
-
Protocol 2: In Vivo Fructose Metabolism Tracking using Hyperpolarized [2-¹³C]-Fructose and Magnetic Resonance Spectroscopy Imaging (MRSI)
This protocol provides a generalized methodology for an in vivo study in a preclinical model to track the metabolism of hyperpolarized fructose.
Materials:
-
Animal model (e.g., transgenic mouse model of cancer)
-
[2-¹³C]-Fructose
-
Hyperpolarizer (e.g., Hypersense®)
-
High-field MRI scanner equipped for ¹³C imaging
-
Anesthesia equipment
Procedure:
-
Preparation of Hyperpolarized [2-¹³C]-Fructose:
-
Prepare a concentrated solution of [2-¹³C]-fructose containing a trityl radical.
-
Hyperpolarize the solution using a dynamic nuclear polarization (DNP) polarizer.
-
Dissolve the hyperpolarized sample in a suitable buffer (e.g., phosphate-buffered saline) immediately before injection.
-
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Position the animal within the MRI scanner.
-
-
Magnetic Resonance Imaging and Spectroscopy:
-
Acquire anatomical reference images (e.g., T2-weighted images) to define the region of interest (e.g., tumor).
-
Inject the hyperpolarized [2-¹³C]-fructose solution intravenously.
-
Immediately begin acquiring dynamic ³D ¹³C MRSI data to monitor the conversion of fructose to its downstream metabolites in real-time.
-
-
Data Analysis:
-
Process the acquired MRSI data to generate maps of ¹³C-fructose and its metabolites.
-
Overlay the metabolic maps on the corresponding anatomical images to visualize the spatial distribution of fructose metabolism.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of D-Fructose-¹³C.
Caption: Simplified Fructolysis Pathway Traced with D-Fructose-¹³C.
Caption: General Experimental Workflow for Stable Isotope Tracing.
Caption: Logical Flow of D-Fructose-¹³C Application in Drug Efficacy Studies.
References
Quantifying Fructose Metabolism in Adipocytes with D-Fructose-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing consumption of fructose, particularly from sugar-sweetened beverages and processed foods, has been linked to a rise in metabolic disorders such as obesity and insulin resistance. Adipose tissue, once considered a passive storage depot, is now recognized as a critical endocrine organ and a key site for fructose metabolism. Understanding how adipocytes process fructose is crucial for developing therapeutic strategies against metabolic diseases. Stable isotope tracing with uniformly labeled D-Fructose-¹³C ([U-¹³C₆]-d-fructose) offers a powerful method to track the metabolic fate of fructose carbons within adipocytes, providing quantitative insights into key metabolic pathways. This application note provides detailed protocols for utilizing D-Fructose-¹³C to quantify fructose metabolism in adipocytes, summarizes key quantitative findings, and illustrates the underlying cellular pathways.
Key Metabolic Fates of Fructose in Adipocytes
When adipocytes are exposed to fructose, the carbon backbone of the fructose molecule can be traced into several key metabolic pathways. The use of [U-¹³C₆]-d-fructose allows for the precise measurement of the contribution of fructose to these pathways through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The primary metabolic fates of fructose in adipocytes include:
-
De Novo Lipogenesis (DNL): Fructose is a potent substrate for the synthesis of new fatty acids.[1][2] The ¹³C label from fructose can be tracked into fatty acids like palmitate and oleate.
-
TCA Cycle and Amino Acid Synthesis: Fructose-derived carbons enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and related amino acids, such as glutamate.
-
Lactate Production: Adipocytes can convert fructose to lactate, which is then released into the extracellular medium.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of fructose on key metabolic outputs in differentiated human adipocytes, as determined by [U-¹³C₆]-d-fructose tracing.
Table 1: Fructose-Derived Palmitate Synthesis in Differentiated Adipocytes
| Fructose Concentration (mM) | ¹³C-Labeled Intracellular Palmitate (% of Total) | ¹³C-Labeled Extracellular Palmitate (Fold change vs. 0.1 mM) |
| 0.1 | ~5% | 1.0 |
| 2.5 | Increased | 1.5 - 2.0 |
| 5.0 | Increased | 1.5 - 2.0 |
| 7.5 | Increased | 1.5 - 2.0 |
| 10.0 | Increased | 1.5 - 2.0 |
Data synthesized from studies on differentiated human adipocytes. The increase in labeled palmitate was more pronounced in differentiated adipocytes compared to differentiating ones.
Table 2: Fructose Contribution to TCA Cycle and Lactate Production in Differentiated Adipocytes
| Fructose Concentration (mM) | ¹³C-Labeled Intracellular Glutamate (Fold change vs. control) | ¹³C-Labeled Extracellular Lactate |
| 0.1 (control) | 1.0 | Baseline |
| 5.0 | 7.2 | Robust release |
| 7.5 | Not specified | Robust release |
| 10.0 | Not specified | Robust release |
Data from studies on differentiated human adipocytes. Differentiating adipocytes did not show a significant dose-dependent release of lactate.
Signaling Pathways and Experimental Workflow
Fructose Uptake and Metabolism Signaling Pathway
Fructose enters adipocytes primarily through the GLUT5 transporter. Once inside, it is phosphorylated and enters glycolysis, providing substrates for the TCA cycle and de novo lipogenesis. The transcription factors ChREBP and SREBP-1c are key regulators of fructose-induced lipogenesis.
Caption: Fructose uptake and metabolic pathways in adipocytes.
Experimental Workflow for ¹³C-Fructose Tracing
The general workflow for a stable isotope tracing experiment using D-Fructose-¹³C involves cell culture, labeling, metabolite extraction, and analysis.
Caption: General experimental workflow for ¹³C-fructose tracing.
Experimental Protocols
Protocol 1: Tracing Fructose Metabolism in Adipocytes using [U-¹³C₆]-d-fructose
This protocol is adapted from studies on human Simpson-Golabi-Behmel Syndrome (SGBS) adipocytes.
Materials:
-
Differentiating or differentiated human adipocytes (e.g., SGBS cells)
-
Cell culture medium
-
Fructose solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10 mM)
-
[U-¹³C₆]-d-fructose tracer
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Water, ultrapure
-
Acetone, HPLC grade
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture human adipocytes to the desired stage of differentiation (differentiating or differentiated).
-
At the initiation of the experiment, add fructose to the media at the desired final concentrations.
-
The labeled [U-¹³C₆]-d-fructose tracer should constitute 10% of the respective total fructose concentration.
-
Incubate the cells for a defined period (e.g., 48 hours).
-
-
Sample Collection:
-
Collect the extracellular medium for analysis of secreted metabolites like lactate and palmitate.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells for intracellular metabolite extraction.
-
-
Metabolite Extraction (Intracellular):
-
Add 1 mL of ice-cold 80% methanol to the cell pellet.
-
Vortex thoroughly and incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge at 13,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
-
Metabolite Extraction (Extracellular Glutamate):
-
To 100 µL of media, add 100 µL of ultrapure water and 100 µL of HPLC grade acetone.
-
Freeze the mixture at -80°C for 1 hour.
-
Vortex for 60 seconds and centrifuge at 13,000 x g for 30 minutes.
-
Transfer the supernatant to a glass test tube on ice and dry under nitrogen.
-
-
Derivatization (for GC-MS analysis of certain metabolites):
-
For metabolites like glutamate, derivatization may be necessary. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Analyze the samples using LC-MS or GC-MS to determine the isotopic enrichment in target metabolites (e.g., palmitate, glutamate, lactate).
-
Quantify the abundance of different isotopologues (molecules with different numbers of ¹³C atoms).
-
-
Data Analysis:
-
Calculate the percentage of each metabolite pool that is derived from the fructose tracer.
-
Perform metabolic flux analysis to quantify the rates of different metabolic pathways.
-
Conclusion
The use of D-Fructose-¹³C as a metabolic tracer is an invaluable tool for researchers and drug development professionals seeking to understand the intricate details of fructose metabolism in adipocytes. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at elucidating the role of fructose in metabolic health and disease. By quantifying the flux of fructose through various metabolic pathways, it is possible to identify potential targets for therapeutic intervention in conditions such as obesity and insulin resistance.
References
Application Notes & Protocols for D-Fructose-¹³C Infusion Studies in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope tracer studies are powerful tools for investigating the in vivo metabolism of various substrates in humans.[1] The use of D-Fructose labeled with Carbon-13 ([¹³C]-Fructose) allows for the quantitative analysis of fructose metabolic pathways, including its conversion to glucose, lactate, and lipids.[2][3] These studies are crucial for understanding the metabolic fate of fructose and its implications in health and diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[2][4] This document provides detailed application notes and protocols for designing and conducting D-Fructose-¹³C infusion studies in human subjects.
Experimental Design and Rationale
The primary goal of a D-Fructose-¹³C infusion study is to trace the metabolic fate of fructose carbons through various metabolic pathways. The design of the study will depend on the specific research question but generally involves the administration of a known amount of ¹³C-labeled fructose and subsequent measurement of ¹³C enrichment in various metabolites in biological samples like blood, breath, and tissue biopsies.
Key Metabolic Pathways Traced by ¹³C-Fructose:
-
Fructolysis: The initial breakdown of fructose in the liver.
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, including fructose-derived carbons.
-
Glycolysis: The metabolic pathway that converts glucose and fructose into pyruvate.
-
Tricarboxylic Acid (TCA) Cycle: The central metabolic hub for energy production.
-
De Novo Lipogenesis (DNL): The synthesis of fatty acids from acetyl-CoA, which can be derived from fructose.
Detailed Experimental Protocol: Intravenous D-Fructose-¹³C Infusion
This protocol outlines a primed-continuous infusion of [U-¹³C₆]-D-Fructose in healthy human subjects.
2.1. Subject Recruitment and Screening:
-
Recruit healthy volunteers based on inclusion/exclusion criteria (e.g., age, BMI, absence of metabolic diseases).
-
Perform a comprehensive medical screening, including medical history, physical examination, and standard blood tests.
-
Obtain written informed consent from all participants.
2.2. Pre-study Preparations:
-
Subjects should maintain their regular diet and physical activity levels for a week prior to the study.
-
Subjects will be admitted to the clinical research unit the evening before the study.
-
An overnight fast of 10-12 hours is required before the start of the infusion.
2.3. Tracer Preparation:
-
Sterile, pyrogen-free [U-¹³C₆]-D-Fructose is dissolved in 0.9% saline.
-
The tracer solution is prepared by the research pharmacy under aseptic conditions.
2.4. Study Day Procedure:
-
Baseline (t = -120 min):
-
Insert two intravenous catheters: one in a forearm vein for tracer infusion and another in a contralateral hand or forearm vein, which will be heated for arterialized-venous blood sampling.
-
Collect baseline blood, urine, and breath samples.
-
-
Priming Dose (t = 0 min):
-
Administer a bolus priming dose of the [U-¹³C₆]-D-Fructose solution to rapidly achieve isotopic steady-state.
-
-
Continuous Infusion (t = 0 to 240 min):
-
Immediately following the priming dose, start a continuous infusion of [U-¹³C₆]-D-Fructose at a constant rate (e.g., 0.2-0.5 mg/kg/min) for 4 hours.
-
-
Sample Collection:
-
Blood: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period. Samples are collected in appropriate tubes (e.g., EDTA tubes for plasma) and immediately placed on ice.
-
Breath: Collect breath samples at regular intervals to measure the rate of ¹³CO₂ expiration, which reflects the oxidation of the labeled fructose.
-
Urine: Collect urine over the course of the study to assess renal clearance of metabolites.
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Aliquot plasma and urine samples and store them at -80°C until analysis.
-
Experimental Workflow Diagram:
Analytical Methodologies
3.1. Sample Preparation for Mass Spectrometry:
-
Metabolite Extraction:
-
For plasma samples, proteins are precipitated using a cold solvent like acetonitrile or methanol.
-
The supernatant containing the metabolites is collected and dried under nitrogen.
-
-
Derivatization:
-
Dried extracts are derivatized to increase the volatility and thermal stability of the metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.
-
3.2. Mass Spectrometry Analysis:
-
GC-MS: Used for the analysis of ¹³C enrichment in glucose, lactate, and amino acids.
-
LC-MS: Used for a broader range of metabolites and for compounds that are not amenable to GC-MS.
-
The mass-to-charge ratio (m/z) of the target metabolites and their isotopologues are monitored to determine the degree of ¹³C incorporation.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C-NMR can also be used to determine the positional enrichment of ¹³C within a molecule, providing more detailed information about the metabolic pathways.
Data Presentation and Analysis
Quantitative data from the infusion study should be summarized in tables to facilitate comparison and interpretation.
Table 1: Subject Characteristics
| Parameter | Mean ± SD |
|---|---|
| N | |
| Age (years) | |
| Weight (kg) | |
| Height (cm) | |
| BMI ( kg/m ²) | |
| Fasting Glucose (mg/dL) |
| Fasting Insulin (µU/mL) | |
Table 2: ¹³C Enrichment in Key Metabolites
| Time (min) | Plasma [¹³C₆]-Fructose (APE) | Plasma [¹³C₆]-Glucose (APE) | Plasma [¹³C₃]-Lactate (APE) |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| 180 | |||
| 240 |
APE: Atom Percent Excess
Table 3: Metabolic Flux Rates
| Parameter | Value (units) |
|---|---|
| Rate of Fructose Appearance (Ra Fructose) | |
| Rate of Fructose Oxidation | |
| Rate of Glucose Production from Fructose |
| Contribution of Fructose to De Novo Lipogenesis | |
Signaling Pathway Visualization
Fructose Metabolism Pathway:
The following diagram illustrates the primary pathways of fructose metabolism in the liver.
Logical Relationship of Fructose Metabolism to Downstream Pathways:
This diagram shows the logical flow from fructose infusion to its various metabolic fates.
References
- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 2. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of D-Fructose-¹³C by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive protocol for the derivatization and analysis of D-Fructose-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their high polarity and non-volatile nature, carbohydrates such as fructose are unsuitable for direct GC-MS analysis.[1][2] A widely adopted two-step derivatization procedure involving methoxyamination followed by silylation is employed to enhance volatility and thermal stability, facilitating robust and reproducible analysis.[1] This method is pivotal for metabolic research, pharmaceutical development, and quality control applications where precise quantification of isotopically labeled sugars is essential.
Principle of the Method
The derivatization of D-Fructose-¹³C is accomplished through a two-step chemical reaction to prepare the analyte for volatilization in the GC inlet.
-
Methoxyamination (Oximation): The ketone group at the C2 position of the fructose molecule is converted into an O-methyloxime derivative using methoxyamine hydrochloride.[1] This initial step is critical as it "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric isomers that would otherwise lead to multiple, difficult-to-quantify peaks in the chromatogram.[1]
-
Silylation: Following oximation, the active hydrogens of the hydroxyl (-OH) groups are substituted with non-polar trimethylsilyl (TMS) groups. This is achieved using a potent silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This substitution significantly reduces the molecule's polarity and increases its volatility, making it amenable to GC-MS analysis. It is imperative to perform this step under anhydrous conditions, as silylating reagents and the resultant TMS-ethers are sensitive to moisture.
Experimental Protocols
This protocol details the procedure for derivatizing a dried D-Fructose-¹³C standard. All steps involving derivatization reagents should be conducted in a chemical fume hood.
2.1. Materials and Reagents:
-
D-Fructose-¹³C Standard
-
Methoxyamine hydrochloride (MOX)
-
Anhydrous Pyridine (silylation grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Ethyl Acetate or Hexane (GC grade)
-
High-purity Nitrogen gas
-
2 mL glass autosampler vials with PTFE-lined caps
-
Pipettors and tips
-
Heating block or oven
-
Vortex mixer
-
Centrifuge (optional)
2.2. Reagent Preparation:
-
Methoxyamine Solution (20 mg/mL): Freshly prepare by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Ensure complete dissolution of the solid; sonication can be used to aid this process.
2.3. Derivatization Procedure:
-
Sample Preparation: Place a known quantity of D-Fructose-¹³C into a 2 mL vial. Ensure the sample is completely dry by using a stream of nitrogen gas or a speed-vacuum concentrator. The absence of water is critical for successful silylation.
-
Step 1: Methoxyamination a. Add 50 µL of the freshly prepared methoxyamine solution to the dried sample. b. Securely cap the vial and vortex briefly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes in a heating block. d. After incubation, allow the vial to cool to room temperature.
-
Step 2: Silylation a. To the cooled vial, add 80 µL of MSTFA + 1% TMCS. b. Cap the vial immediately and vortex for 15-30 seconds. c. Incubate the vial at 37°C for 30 minutes. d. Allow the vial to cool to room temperature before analysis.
-
Final Step: If any precipitate is present, centrifuge the vial for 3 minutes at high speed and transfer the supernatant to a clean autosampler vial with an insert. The sample is now ready for GC-MS injection.
Data Presentation: Quantitative Data
The following tables summarize the recommended parameters for the GC-MS analysis of the derivatized D-Fructose-¹³C. Parameters may require optimization based on the specific instrument and column used.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 2:1 to 10:1 (analyte concentration dependent) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Column | Phenomenex Zebron-5® capillary column (30.0 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 180°C for 2 min, ramp 5°C/min to 250°C, then 50°C/min to 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-650 |
| Monitored Ions (SIM) | To be determined based on fragmentation of ¹³C-labeled derivative |
Table 2: Expected Mass Fragments for Derivatized Fructose
The derivatized D-Fructose is the O-methyloxime, pentakis-O-(trimethylsilyl) ether. The fragmentation pattern under EI ionization will yield characteristic ions. For D-Fructose-¹³C, the mass of fragments containing the ¹³C labels will be shifted accordingly. A key fragment for keto-hexoses is the C1-C3 fragment. For unlabeled fructose, a prominent fragment is observed at m/z = 203. The corresponding fragment for a ¹³C₃ labeled fructose internal standard would be at m/z = 206. The exact m/z of the monitored ions for D-Fructose-¹³C will depend on the specific labeling pattern of the molecule.
Mandatory Visualizations
Caption: Workflow for D-Fructose-¹³C Sample Preparation and GC-MS Analysis.
Caption: The logical flow for the chemical derivatization of D-Fructose-¹³C.
References
Application Notes and Protocols for Tracing Central Carbon Metabolism with D-Fructose-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-fructose labeled with carbon-13 (¹³C) for tracing its metabolic fate through central carbon metabolism. Stable isotope tracing is a powerful technique for quantifying metabolic fluxes and understanding the contribution of fructose to various biosynthetic and energy-producing pathways.[1][2] The choice between different isotopic tracers, such as deuterium-labeled versus ¹³C-labeled fructose, depends on the specific research question and the analytical instrumentation available.[3]
Introduction to ¹³C-Fructose Metabolic Tracing
By introducing ¹³C-labeled fructose into a biological system, researchers can track the incorporation of these heavy carbon atoms into downstream metabolites.[1][2] This allows for the elucidation of metabolic pathways, the identification of novel drug targets, and the study of metabolic reprogramming in diseases like cancer and metabolic syndrome. The distribution of ¹³C in metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Key Applications:
-
Quantifying the contribution of fructose to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Measuring rates of de novo fatty acid synthesis and glutamate production from fructose.
-
Investigating the metabolic fate of fructose in different cell types and disease models.
-
Elucidating the mechanism of action of drugs that target metabolic pathways.
Experimental Workflow Overview
A typical ¹³C labeling experiment involves several key stages, from careful experimental design to detailed data analysis.
References
Application Notes and Protocols for Studying Hepatic Fructose Metabolism using D-Fructose-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Fructose-¹³C for in-depth studies of hepatic fructose metabolism. The following sections detail the metabolic pathways, experimental protocols, and data interpretation, offering valuable insights for research and drug development in metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD).
Introduction to Hepatic Fructose Metabolism
Fructose is primarily metabolized in the liver, where it serves as a substrate for various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis.[1][2][3] Unlike glucose, hepatic fructose uptake is not regulated by insulin, leading to a rapid and unregulated influx into hepatocytes.[3] This characteristic has implicated high fructose consumption in the development of metabolic disorders. The use of stable isotope-labeled fructose, such as D-Fructose-¹³C, allows for precise tracing of its metabolic fate within the liver.[4]
The initial step in hepatic fructose metabolism is the phosphorylation of fructose to fructose-1-phosphate (F1P) by fructokinase (KHK). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates can then enter several downstream pathways:
-
Glycolysis and Tricarboxylic Acid (TCA) Cycle: For energy production.
-
Gluconeogenesis: For the synthesis of glucose.
-
De Novo Lipogenesis (DNL): Leading to the synthesis of fatty acids and triglycerides.
Key Metabolic Pathways in Hepatic Fructose Metabolism
The metabolism of fructose in the liver is a complex process involving several key enzymatic steps and intersecting pathways. Understanding these pathways is crucial for designing and interpreting tracer studies with D-Fructose-¹³C.
Quantitative Metabolic Data from ¹³C Tracer Studies
The use of D-Fructose-¹³C allows for the quantification of fructose flux through various metabolic pathways. The following table summarizes key quantitative findings from isotopic tracer studies in humans.
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Fructose Oxidation Rate | 45.0% ± 10.7% | Non-exercising subjects, within 3-6 hours | |
| 45.8% ± 7.3% | Exercising subjects, within 2-3 hours | ||
| Mixed Sugar Oxidation Rate (Fructose + Glucose) | 66.0% ± 8.2% | Exercising subjects | |
| Conversion of Fructose to Glucose | 41% ± 10.5% | Within 3-6 hours post-ingestion | |
| Conversion of Fructose to Lactate | ~25% | Within a few hours | |
| Direct Conversion of Fructose to Plasma Triglycerides | <1% | Short-term studies |
Experimental Protocols
Detailed below are protocols for in vivo and in vitro studies of hepatic fructose metabolism using D-Fructose-¹³C.
In Vivo Protocol: Stable Isotope Infusion in Rodent Models
This protocol describes a method for infusing D-Fructose-¹³C into a rodent model to trace hepatic fructose metabolism.
1. Animal Preparation:
-
House male C57/Bl6 mice under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Acclimate animals to handling for one week prior to the study.
-
Fast animals overnight (approximately 12-16 hours) with free access to water before the infusion study.
2. D-Fructose-¹³C Solution Preparation:
-
Prepare a sterile solution of uniformly labeled D-Fructose-¹³C ([U-¹³C6]-Fructose) in saline.
-
The concentration will depend on the desired infusion rate and the animal's body weight. A typical dose for infusion might be in the range of 0.26-0.5 mg/kg per minute.
3. Infusion Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
Administer a bolus dose of D-Fructose-¹³C followed by a constant infusion via a catheterized vein (e.g., jugular vein) to achieve steady-state labeling of metabolites.
-
The infusion period can range from 90 to 120 minutes.
4. Sample Collection:
-
Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) into EDTA-coated tubes.
-
Centrifuge blood samples to separate plasma and store at -80°C.
-
At the end of the infusion period, euthanize the animal and quickly clamp-freeze the liver in liquid nitrogen. Store liver tissue at -80°C.
5. Sample Processing and Analysis:
-
Extract metabolites from plasma and liver tissue using a suitable solvent system (e.g., 80% methanol).
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic enrichment in key metabolites (e.g., glucose, lactate, glutamate, fatty acids).
In Vitro Protocol: ¹³C-Fructose Labeling in Primary Hepatocytes
This protocol outlines a method for studying fructose metabolism in cultured primary hepatocytes.
1. Primary Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) using a collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates and culture in appropriate media.
2. ¹³C-Fructose Labeling:
-
After allowing the cells to adhere and recover, replace the culture medium with a medium containing a known concentration of [U-¹³C6]-Fructose (e.g., 10 mM).
-
Incubate the cells for a defined period (e.g., 2-24 hours) to allow for the uptake and metabolism of the labeled fructose.
3. Metabolite Extraction:
-
At the end of the incubation period, aspirate the medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract intracellular metabolites by adding a cold solvent (e.g., 80% methanol).
-
Collect the cell extracts and store them at -80°C until analysis.
4. Analytical Procedures:
-
Analyze the cell extracts for ¹³C-labeled metabolites using LC-MS/MS or NMR spectroscopy.
-
Key metabolites to analyze include fructose-1-phosphate, triose phosphates, lactate, and TCA cycle intermediates.
Data Analysis and Interpretation
The analysis of ¹³C labeling patterns in downstream metabolites provides a quantitative measure of the metabolic fluxes through different pathways.
Mass Isotopomer Distribution Analysis (MIDA): MIDA is a technique used to determine the fractional contribution of a labeled precursor to a product molecule. This is particularly useful for quantifying de novo lipogenesis by measuring the incorporation of ¹³C from fructose into newly synthesized fatty acids.
Metabolic Flux Analysis (MFA): The isotopic labeling data can be used in computational models to calculate the absolute rates of metabolic reactions (fluxes). This provides a comprehensive and quantitative understanding of the metabolic network.
Conclusion
The use of D-Fructose-¹³C as a metabolic tracer is a powerful tool for elucidating the complex pathways of hepatic fructose metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to investigate the role of fructose in metabolic diseases and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-Fructose-¹³C in Pediatric Fructose Intolerance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-fructose labeled with carbon-13 (D-fructose-¹³C) in the investigation of pediatric fructose intolerance. This document covers two primary applications: the study of Hereditary Fructose Intolerance (HFI) and the diagnosis of fructose malabsorption. Detailed experimental protocols, data presentation, and visual workflows are included to guide researchers in the effective application of this stable isotope methodology. The use of stable isotopes like ¹³C is particularly advantageous in pediatric research due to their non-radioactive and safe nature, allowing for repeatable and non-invasive metabolic studies in vulnerable populations.[1]
Investigation of Hereditary Fructose Intolerance (HFI) using [U-¹³C]Fructose Infusion
Hereditary Fructose Intolerance is an autosomal recessive disorder caused by a deficiency of the enzyme aldolase B, leading to the accumulation of toxic fructose-1-phosphate in the liver and other tissues upon fructose ingestion.[2][3] A stable isotope procedure utilizing a constant infusion of uniformly labeled D-fructose-¹³C ([U-¹³C]fructose) has been developed to elucidate the metabolic pathways of fructose conversion to glucose in both healthy children and those with HFI.[4][5] This method offers a safe and non-invasive approach to study the inborn error of fructose metabolism and has potential as a diagnostic tool.
Experimental Protocol: Constant Infusion of [U-¹³C]Fructose
This protocol is based on the methodology described by Gopher et al. and is intended for the study of fructose metabolism in a research setting under strict medical supervision.
Patient Preparation:
-
Fasting: Patients should fast overnight for at least 8-12 hours prior to the study.
-
Dietary Restrictions: A low-fructose diet should be followed for 7 days leading up to the study to minimize endogenous fructose stores.
Procedure:
-
Baseline Samples: Collect baseline blood and breath samples.
-
Nasogastric Infusion: A constant nasogastric infusion of D-[U-¹³C]fructose is administered.
-
Tracer: 99% enriched [U-¹³C]fructose.
-
Infusion Rate: The rate can be varied, for example, from 0.26 to 0.5 mg/kg per minute.
-
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to measure plasma glucose and its ¹³C enrichment.
-
Analysis:
-
Plasma glucose is isolated and derivatized.
-
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the isotopomer populations of plasma [¹³C]glucose.
-
Gas chromatography-mass spectrometry (GC-MS) can also be used to measure ¹³C enrichment in glucose, lactate, and alanine.
-
Data Presentation
The primary outcome of this study is the rate of fructose conversion to glucose, which is significantly lower in HFI patients.
| Parameter | Control Subjects | HFI Patients | Reference |
| Fructose Conversion to Glucose | Normal | Approximately 3-fold lower than controls | |
| Synthesis of Glucose from Fructose | ~67% higher than HFI subjects | Marked decline |
Metabolic Pathway in HFI
The study by Gopher et al. suggests that in HFI, the direct pathway of fructose conversion to fructose 1,6-bisphosphate, bypassing aldolase B, is significantly reduced.
Diagnosis of Fructose Malabsorption using the ¹³C-Fructose Breath Test
Fructose malabsorption is a common condition where the small intestine has a limited capacity to absorb fructose, leading to gastrointestinal symptoms like bloating, abdominal pain, and diarrhea. The ¹³C-fructose breath test is a non-invasive diagnostic tool that measures the metabolism of ingested ¹³C-labeled fructose.
Experimental Protocol: ¹³C-Fructose Breath Test
This protocol provides a general guideline for performing a ¹³C-fructose breath test in a pediatric population.
Patient Preparation:
-
Dietary Restrictions (Day before the test): The patient should follow a diet low in fermentable carbohydrates. This includes avoiding:
-
High-fiber foods (e.g., whole-grain bread, bran, beans, nuts, seeds).
-
Fruits and vegetables.
-
Dairy products.
-
Allowed foods typically include plain steamed white rice, baked or broiled chicken or fish, and water.
-
-
Fasting: The patient must fast for 8-12 hours overnight before the test. Water is permitted. For infants under 12 months, a shorter fasting period may be required.
-
Medications: Antibiotics and probiotics should be discontinued for at least 4 weeks prior to the test. Promotility agents and laxatives should be stopped 1 week before.
-
Other Restrictions: No smoking or vigorous exercise on the day of the test. Teeth can be brushed, but toothpaste should not be swallowed.
Test Procedure:
-
Baseline Breath Sample: A baseline breath sample is collected before the administration of the fructose solution. The patient exhales into a collection bag or tube.
-
Administration of ¹³C-Fructose Solution:
-
Dosage: A standard dose is 1.0 g of fructose per kg of body weight, with a maximum dose of 25 g. The fructose is labeled with ¹³C.
-
Solution: The ¹³C-fructose is dissolved in approximately 240 ml of water. For smaller children, the volume may be adjusted.
-
The child should drink the entire solution within 5 minutes.
-
-
Post-Ingestion Breath Samples: Breath samples are collected at regular intervals, typically every 30-60 minutes, for up to 3 hours.
-
Analysis: The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using isotope ratio mass spectrometry (IRMS) or infrared spectroscopy.
Data Presentation
The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline over time. An increase in ¹³CO₂ in the expired air indicates that the ¹³C-fructose has been absorbed and metabolized. In fructose malabsorption, unabsorbed fructose is fermented by colonic bacteria, leading to the production of hydrogen and/or methane, and a lower amount of ¹³CO₂ in the breath compared to individuals with normal absorption.
| Parameter | Interpretation in Fructose Malabsorption |
| Peak ¹³CO₂ Excretion | Lower compared to healthy controls |
| Cumulative ¹³CO₂ Excretion | Reduced over the test period |
Note: Specific diagnostic cutoff values for the ¹³C-fructose breath test in pediatrics are not as well-established as for hydrogen breath tests. Interpretation should be made in conjunction with clinical symptoms.
Experimental Workflow for ¹³C-Fructose Breath Test
References
- 1. Breath Testing - Tests & Procedures - Pediatric Gastroenterology, Hepatology & Nutrition - Golisano Children's Hospital - University of Rochester Medical Center [urmc.rochester.edu]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. commdx.com [commdx.com]
- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fructose metabolic pathways in normal and fructose-intolerant children: A sup 13 C NMR study using (U- sup 13 C)fructose (Journal Article) | OSTI.GOV [osti.gov]
Application Notes: D-Fructose-¹³C as a Substrate for In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled substrates are invaluable tools in metabolic research and drug development, enabling the precise tracing of metabolic pathways and the characterization of enzyme activity. D-fructose, labeled with carbon-13 (¹³C), serves as a powerful probe for investigating the enzymes involved in fructose metabolism. Unlike colorimetric or radiometric assays, ¹³C-based methods offer the advantage of directly tracking the carbon backbone of the substrate as it is converted to product. This allows for detailed kinetic studies, flux analysis, and high-throughput screening of enzyme inhibitors. These application notes provide detailed protocols for utilizing D-fructose-¹³C in in vitro enzyme assays, with a focus on fructokinase (ketohexokinase), a key enzyme in fructose metabolism. The methodologies described are broadly applicable to other fructose-metabolizing enzymes and can be adapted for various research and drug discovery applications.
Principle of the Assay
The fundamental principle of using D-fructose-¹³C in enzyme assays lies in the ability to distinguish the ¹³C-labeled product from the unlabeled substrate and other reaction components. This is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). When an enzyme metabolizes D-fructose-¹³C, the ¹³C atoms are incorporated into the product molecule. For instance, fructokinase catalyzes the phosphorylation of D-fructose-¹³C to produce fructose-1-phosphate-¹³C.
-
NMR-based detection: ¹³C NMR spectroscopy can directly detect the ¹³C-labeled product, providing structural information and quantification based on signal intensity.[1][2][3][4][5]
-
MS-based detection: Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), detects the mass shift in the product due to the presence of ¹³C isotopes. This allows for highly sensitive quantification of the product.
The choice between NMR and MS depends on the specific requirements of the assay, such as sensitivity, structural information needed, and available instrumentation.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for fructokinase and other fructose-metabolizing enzymes.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify inhibitors or activators of enzymes involved in fructose metabolism.
-
Drug Discovery: Characterizing the mechanism of action of drug candidates targeting fructose metabolism.
-
Metabolic Flux Analysis: Tracing the fate of fructose through interconnected metabolic pathways in cell lysates or reconstituted systems.
Fructose Metabolism Overview
D-fructose is primarily metabolized in the liver, where it is first phosphorylated by fructokinase (ketohexokinase, KHK) to fructose-1-phosphate. This bypasses the main rate-limiting step of glycolysis, phosphofructokinase. Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis.
Experimental Protocols
Protocol 1: In Vitro Fructokinase Assay using NMR Spectroscopy
This protocol describes a general procedure for measuring fructokinase activity by detecting the formation of ¹³C-labeled fructose-1-phosphate from [U-¹³C₆]-D-fructose.
1. Materials and Reagents
-
[U-¹³C₆]-D-fructose (or other specifically labeled variant)
-
Recombinant human fructokinase (KHK)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer
-
D₂O (Deuterium oxide) for NMR locking
-
NMR tubes
-
NMR spectrometer
2. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.
-
Substrate Stock Solution: 100 mM [U-¹³C₆]-D-fructose in deionized water.
-
ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0.
-
Enzyme Stock Solution: Prepare a stock solution of fructokinase in assay buffer at a suitable concentration (e.g., 1 mg/mL).
3. Experimental Workflow
4. Assay Procedure
-
Prepare the reaction mixture in an Eppendorf tube by adding the following components (example volumes for a 500 µL final volume):
-
Assay Buffer: 425 µL
-
ATP Stock Solution: 25 µL (final concentration: 5 mM)
-
[U-¹³C₆]-D-fructose Stock Solution: 25 µL (final concentration: 5 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the fructokinase solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like EDTA.
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an NMR tube containing D₂O (typically 10% of the final volume for locking).
-
Acquire ¹³C NMR spectra. The formation of fructose-1-phosphate-¹³C will be indicated by the appearance of new peaks corresponding to the ¹³C-labeled product.
-
Quantify the product formation by integrating the characteristic NMR signals of fructose-1-phosphate-¹³C relative to an internal standard or the remaining substrate.
Protocol 2: In Vitro Fructokinase Assay using GC-MS
This protocol outlines the measurement of fructokinase activity by quantifying the ¹³C-labeled product after derivatization.
1. Materials and Reagents
-
Same as Protocol 1, excluding D₂O.
-
Methanol, Chloroform
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
2. Assay Procedure
-
Follow steps 1-5 from Protocol 1 for the enzyme reaction.
-
Metabolite Extraction:
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:water, 80:20 v/v) to the reaction tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Re-suspend the dried metabolites in a derivatization agent like MSTFA.
-
Incubate at a suitable temperature (e.g., 60°C) for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Set up the GC-MS method to separate the derivatized fructose-1-phosphate.
-
Monitor the mass fragments corresponding to the ¹³C-labeled product. The specific mass-to-charge ratio (m/z) will depend on the derivatization method and the number of ¹³C labels.
-
-
Quantification:
-
Create a standard curve using known concentrations of derivatized, ¹³C-labeled fructose-1-phosphate.
-
Quantify the product in the experimental samples by comparing their peak areas to the standard curve.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in tables to facilitate comparison and interpretation.
Table 1: Example Data from Fructokinase Activity Assay
| Condition | Substrate Concentration (mM) | Product Formation (nmol/min/mg protein) |
| Control | 5 | 150.2 ± 12.5 |
| Inhibitor A (10 µM) | 5 | 75.8 ± 8.1 |
| Inhibitor B (10 µM) | 5 | 145.3 ± 11.9 |
Table 2: Metabolic Fate of [U-¹³C₆]-Fructose in Differentiated Human Adipocytes
| Metabolite | Fold Increase over Control (at 5 mM Fructose) |
| ¹³C-Glutamate | 7.2 |
| ¹³C-Palmitate | Significant increase |
| ¹³C-Lactate | Significant correlation with fructose exposure |
References
- 1. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking the Metabolic Fate of D-Fructose: An In Vivo Conversion to Glucose
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using D-Fructose-¹³C. This guide is designed to assist researchers in designing and executing experiments to investigate the metabolic conversion of fructose to glucose, a critical pathway in understanding the physiological and pathological effects of dietary fructose.
Introduction
Fructose, a dietary monosaccharide, is primarily metabolized in the liver and small intestine.[1][2] Unlike glucose, its metabolism is not directly regulated by insulin.[2] The conversion of fructose to glucose is a significant metabolic fate, with studies indicating that a substantial portion of ingested fructose is converted into glucose.[2][3] Understanding the dynamics of this conversion is crucial for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. The use of stable isotope-labeled D-Fructose-¹³C allows for the precise tracing of fructose-derived carbons as they are incorporated into glucose and other metabolites in vivo.
Metabolic Pathways
The conversion of D-Fructose to glucose primarily occurs through the process of fructolysis followed by gluconeogenesis.
Fructolysis: In the liver, fructose is first phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
Gluconeogenesis: These triose phosphates can then enter the gluconeogenic pathway to be synthesized into glucose. DHAP is a direct intermediate of gluconeogenesis. Glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate, another gluconeogenic intermediate. These three-carbon units are then used to synthesize glucose-6-phosphate, which is subsequently converted to glucose.
A simplified representation of this pathway is provided below.
Caption: Metabolic pathway of D-Fructose-¹³C conversion to Glucose-¹³C.
Quantitative Data Summary
The following table summarizes quantitative data from studies tracking the conversion of D-Fructose-¹³C to glucose in vivo.
| Parameter | Organism | Fructose Dose | Observation Period | Key Findings | Reference |
| Glucose synthesized from fructose | Human | 0.5 g/kg | 6 hours | 0.27 g/kg of glucose synthesized from fructose, representing 31% of overall glucose appearance. | |
| Glucose synthesized from fructose | Human | 1 g/kg | 6 hours | 0.51 g/kg of glucose synthesized from fructose, representing 57% of overall glucose appearance. | |
| Fructose conversion | Human | Mixed Meal | 6 hours | 29% - 54% of ingested fructose is converted to glucose in the liver. | |
| Intestinal Conversion | Mouse | 0.5 g/kg | Post-gavage | The small intestine clears approximately 90% of low-dose fructose, with extensive conversion to glucose found in the portal blood. | |
| Contribution to Glucose Flux | Human | Mixed Meal with labeled fructose | 360 minutes | Glucose synthesized from fructose accounted for 19.0% ± 1.5% of ingested fructose over the postprandial period. |
Experimental Protocols
This section provides a detailed methodology for an in vivo study tracking the conversion of D-Fructose-¹³C to glucose.
Protocol 1: In Vivo Administration and Sample Collection
1. Animal/Human Subject Preparation:
-
Fasting: To establish a metabolic baseline, subjects should be fasted overnight (8-12 hours for humans, 4-6 hours for rodents). Water should be available ad libitum.
-
Catheterization (for frequent sampling): For studies requiring frequent blood sampling, cannulation of a vein (e.g., saphenous vein in rodents, forearm vein in humans) can be performed prior to the study.
2. D-Fructose-¹³C Administration:
-
Tracer Formulation: Dissolve uniformly labeled D-Fructose-¹³C ([U-¹³C₆]-Fructose) in a sterile, biocompatible vehicle such as deionized water or saline.
-
Dosage: The dose will depend on the research question. Doses ranging from 0.5 g/kg to 1 g/kg body weight have been used in human studies.
-
Administration Route: Oral gavage for rodents or ingestion of a solution for human subjects are common methods.
3. Sample Collection:
-
Timeline: Collect blood samples at baseline (pre-administration) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180, 240, 300, 360 minutes).
-
Blood Sampling: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Sample Analysis using Mass Spectrometry
1. Metabolite Extraction:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant containing the metabolites.
2. Derivatization (for GC-MS):
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is methoximation followed by silylation.
3. Mass Spectrometry Analysis:
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) for analysis.
-
Separation: Separate the metabolites using an appropriate GC or LC column.
-
Detection: Analyze the eluting compounds in the mass spectrometer to determine the mass-to-charge ratio (m/z) and abundance of different isotopologues of glucose.
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Quantification: The enrichment of ¹³C in glucose is determined by measuring the relative abundance of the M+1, M+2, M+3, M+4, M+5, and M+6 isotopologues of the derivatized glucose molecule.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo D-Fructose-¹³C tracing experiment.
Caption: General workflow for in vivo D-Fructose-¹³C tracing experiments.
References
Troubleshooting & Optimization
Technical Support Center: D-Fructose-¹³C Metabolic Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Fructose-¹³C for metabolic tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Fructose-¹³C metabolic tracing?
A1: D-Fructose-¹³C metabolic tracing is a technique used to follow the metabolic fate of fructose within a biological system. It involves introducing fructose that has been isotopically labeled with Carbon-13 ([¹³C]) to cells, tissues, or organisms. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of ¹³C from fructose into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (rates of reactions), and the understanding of how fructose contributes to cellular processes like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Q2: How do I choose the right ¹³C-labeled fructose tracer for my experiment?
A2: The choice of the ¹³C-labeled fructose tracer depends on the specific metabolic pathways you aim to investigate.
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[U-¹³C₆]-Fructose: This uniformly labeled tracer, where all six carbon atoms are ¹³C, is excellent for tracing the overall fate of the fructose carbon backbone through various metabolic pathways. It is particularly useful for identifying which metabolites are derived from fructose.
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Position-specific labeled fructose (e.g., [1-¹³C]-Fructose): These tracers are used to probe specific enzymatic reactions or pathways. For example, they can help distinguish between the activities of different enzymes that cleave the fructose molecule at different positions.
For most initial studies aiming to understand the general contribution of fructose to metabolism, [U-¹³C₆]-Fructose is the recommended choice.
Q3: How long should I incubate my cells with ¹³C-labeled fructose?
A3: The incubation time should be sufficient to achieve isotopic steady state, a condition where the isotopic enrichment of key metabolites remains constant over time.[1] The time required to reach isotopic steady state varies depending on the cell type, the specific metabolic pathway, and the pool sizes of the metabolites.[1] For rapidly dividing cells and central metabolic pathways like glycolysis, isotopic steady state for glycolytic intermediates can often be reached within minutes to a few hours.[1] However, for intermediates in the TCA cycle, it may take several hours.[1] It is crucial to perform a time-course experiment (e.g., collecting samples at 1, 4, 8, 12, and 24 hours) to determine the optimal labeling duration for your specific experimental system.
Q4: What are the key considerations for sample preparation in ¹³C-fructose tracing experiments?
A4: Proper sample preparation is critical for accurate results. The two most important steps are:
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Metabolic Quenching: This step rapidly halts all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting. The most common method is to use a cold solvent, such as 80% methanol cooled to -80°C.[2]
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Metabolite Extraction: This involves lysing the cells and extracting the metabolites of interest. A common method for polar metabolites is a methanol-water-chloroform extraction, which separates the polar and non-polar metabolites into distinct phases.
It is essential to work quickly and keep samples cold throughout the process to minimize metabolic changes.
Troubleshooting Guides
This section addresses common issues encountered during D-Fructose-¹³C metabolic tracing experiments in a question-and-answer format.
Experimental Design & Execution
Q: I am seeing very low ¹³C enrichment in my downstream metabolites. What could be the cause?
A: Low ¹³C enrichment is a common issue and can stem from several factors:
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Insufficient Labeling Time: The incubation period with ¹³C-fructose may not be long enough to reach isotopic steady state.
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Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and metabolites of interest.
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Low Fructose Uptake or Metabolism: The cells you are using may have low expression of fructose transporters (like GLUT5) or key fructolytic enzymes (like ketohexokinase).
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Solution: Verify the expression of relevant genes or proteins in your cell line. Consider using a cell line known to actively metabolize fructose, such as certain liver or cancer cell lines.
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High Concentration of Unlabeled Carbon Sources: The presence of high concentrations of unlabeled glucose or other carbon sources in the medium can dilute the ¹³C label.
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Solution: If your experimental design allows, reduce the concentration of unlabeled glucose in the medium. However, be aware that this can alter cellular metabolism.
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Tracer Degradation: D-fructose may degrade in the cell culture medium over long incubation times, especially at certain pH and temperature conditions.
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Solution: Prepare fresh media for long-term experiments and consider analyzing a sample of the medium before and after the experiment to check for tracer stability.
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Q: How do I confirm that my cells have reached isotopic steady state?
A: To confirm isotopic steady state, you need to measure the ¹³C enrichment of key metabolites at multiple time points.
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Procedure:
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Culture your cells in the presence of ¹³C-labeled fructose.
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Collect cell samples at several time points (e.g., 1, 4, 8, 12, 24 hours).
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Extract the metabolites from each sample.
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Analyze the isotopic enrichment of a few key downstream metabolites (e.g., lactate, citrate) using MS.
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Confirmation: Isotopic steady state is reached when the fractional enrichment of these metabolites no longer increases between consecutive time points.
Sample Preparation
Q: I am concerned about metabolite leakage during the quenching and washing steps. How can I minimize this?
A: Metabolite leakage is a valid concern and can significantly impact your results. Here are some strategies to minimize it:
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Rapid Quenching: The key is to halt metabolism as quickly as possible. Adding ice-cold quenching solution (e.g., 80% methanol at -80°C) directly to the culture plate is a common and effective method. Some protocols also suggest a snap-freezing step with liquid nitrogen prior to adding the cold solvent.
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Minimize Washing: While washing is necessary to remove extracellular media, excessive or prolonged washing can lead to leakage. A single, quick rinse with ice-cold saline or PBS is often sufficient.
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Use Buffered Quenching Solutions: For some cell types, using a buffered quenching solution (e.g., 60% methanol with 70 mM HEPES) can help maintain membrane integrity and reduce leakage.
Data Acquisition & Analysis
Q: My mass spectrometry data shows unexpected labeling patterns. What could be the reason?
A: Unexpected labeling patterns can be due to several biological and technical factors:
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Alternative Metabolic Pathways: Fructose can be metabolized through various pathways that may be active in your specific cell type. For example, in some cancer cells, fructose is preferentially metabolized via the non-oxidative pentose phosphate pathway.
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Solution: Carefully review the known metabolic pathways of fructose and consider if alternative routes could explain your observations.
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Isotope Scrambling: Some enzymatic reactions are reversible, which can lead to the scrambling of ¹³C labels and complicate the interpretation of labeling patterns.
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Solution: Consult literature specific to the enzymes in the pathway you are studying to understand their reversibility.
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Contamination: Contamination with unlabeled carbon sources during sample preparation can dilute the ¹³C signal and alter the observed isotopologue distribution.
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Solution: Ensure all solvents and reagents are of high purity and that there is no cross-contamination between labeled and unlabeled samples.
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Incorrect Natural Isotope Abundance Correction: Failure to correctly account for the natural abundance of ¹³C and other isotopes will lead to inaccurate mass isotopomer distributions.
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Solution: Use a reliable algorithm or software to correct for natural isotope abundance in your raw MS data.
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Q: How do I correct for the natural abundance of ¹³C in my data?
A: Correcting for natural isotope abundance is a critical data analysis step. This is typically done using a matrix-based approach that calculates the theoretical contribution of naturally occurring isotopes to the measured mass isotopomer distribution and subtracts it to reveal the true enrichment from the ¹³C tracer. Several software packages and scripts in languages like R and Python are available for this purpose.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data and typical instrument parameters for D-Fructose-¹³C metabolic tracing experiments.
Table 1: Expected ¹³C Enrichment in Key Metabolites from [U-¹³C₆]-Fructose
| Metabolite | Expected Major Isotopologue | Typical Fractional Enrichment (%) | Pathway |
| Fructose-6-phosphate | M+6 | > 90% | Glycolysis |
| Fructose-1,6-bisphosphate | M+6 | > 90% | Glycolysis |
| Dihydroxyacetone phosphate | M+3 | Variable | Glycolysis |
| Glyceraldehyde-3-phosphate | M+3 | Variable | Glycolysis |
| Lactate | M+3 | 1-5% | Glycolysis |
| Citrate | M+2, M+3, M+4, M+5 | Variable | TCA Cycle |
| Glutamate | M+2, M+4 | Variable | TCA Cycle Anaplerosis |
| Ribose-5-phosphate | M+5 | Variable | Pentose Phosphate Pathway |
Note: Fractional enrichment can vary significantly based on cell type, experimental conditions, and labeling duration.
Table 2: Typical LC-MS/MS Parameters for Glycolytic Intermediates
| Parameter | Setting |
| Chromatography | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |
| Mobile Phase A | Water with 10 mM ammonium acetate, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of polar metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized for each metabolite |
| Dwell Time | 50 - 100 ms |
Table 3: Typical GC-MS Parameters for Derivatized Sugars and TCA Cycle Intermediates
| Parameter | Setting |
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Methoxyamine hydrochloride followed by silylation |
| Gas Chromatography | |
| Column | DB-5ms or equivalent |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Ramped temperature gradient (e.g., 70°C to 300°C) |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Mass Range | m/z 50-650 |
Experimental Protocols
Protocol 1: [U-¹³C₆]-Fructose Labeling of Adherent Mammalian Cells (e.g., HEK293)
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Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.
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Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of [U-¹³C₆]-fructose (e.g., 10 mM). Also, include any other necessary supplements.
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Labeling: When cells reach the desired confluency, aspirate the growth medium and replace it with the ¹³C-fructose containing medium.
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Incubation: Incubate the cells for the predetermined optimal labeling time (determined from a time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).
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Metabolite Quenching and Extraction: Proceed immediately to Protocol 2.
Protocol 2: Metabolite Quenching and Extraction from Adherent Cells
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Preparation: Place a metal block or tray on dry ice to create a cold surface for working. Pre-cool the quenching solution (80% methanol) to -80°C.
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Quenching: Remove the cell culture plate from the incubator, aspirate the medium, and immediately place it on the pre-chilled metal block. Add 1 mL of the ice-cold 80% methanol to each well.
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Scraping: Immediately scrape the cells from the bottom of the well using a cell scraper.
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Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
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Extraction: Vortex the tube for 30 seconds and then centrifuge at >13,000 x g for 10-15 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
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Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.
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Storage: Store the dried metabolite pellets at -80°C until analysis.
Signaling Pathways and Workflows
References
troubleshooting NMR peak splitting in D-Fructose-13C studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NMR peak splitting in D-Fructose-13C studies.
Troubleshooting Guide: Understanding Your D-Fructose 13C NMR Spectrum
The primary source of "peak splitting" or spectral complexity in the 13C NMR spectrum of D-Fructose is the presence of multiple isomers, or tautomers, in solution. At equilibrium, D-Fructose exists as a mixture of five forms: β-pyranose, β-furanose, α-furanose, α-pyranose, and a linear keto form.[1] This means that for each of the six carbon atoms in fructose, multiple peaks will be observed in the 13C NMR spectrum.
Question: Why do I see more than six peaks in the 13C NMR spectrum of D-Fructose?
Answer: This is the expected result and is due to the equilibrium of different D-Fructose tautomers in solution. The most abundant forms are β-fructopyranose, β-fructofuranose, and α-fructofuranose, but minor contributions from α-fructopyranose and the open-chain keto form can also be detected.[1][2] Each of these forms has a unique set of 13C chemical shifts, leading to a complex spectrum with many more than six peaks. For example, the anomeric carbon (C-2) region alone, between 98 and 105 ppm, will show distinct peaks for each of the cyclic tautomers.[3]
Question: My peaks are broad and poorly resolved. What can I do?
Answer: Broad peaks in a 13C NMR spectrum can be caused by several factors:
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Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step to address this.
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Low Sample Concentration: Dilute samples require more scans to achieve a good signal-to-noise ratio. If the number of scans is insufficient, the peaks will appear broad and noisy.[4] Increasing the sample concentration, if possible, is recommended.
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Chemical Exchange: The different tautomers of fructose are in dynamic equilibrium. If the rate of exchange between these forms is on the NMR timescale, it can lead to peak broadening. Lowering the temperature of the experiment can sometimes slow down this exchange and result in sharper peaks.
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Incorrect Acquisition Parameters: A very short acquisition time can artificially broaden the peaks. Ensure that the acquisition time is appropriate for the resolution required.
Question: I am seeing doublets, triplets, or quartets instead of singlets. What does this mean?
Answer: Standard 13C NMR spectra are typically acquired with broadband proton decoupling, which removes the coupling between carbon and hydrogen atoms, resulting in a single sharp peak for each unique carbon. If you are observing splitting patterns (doublets, triplets, etc.), it is likely that:
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Proton Decoupling is Off: You are running a proton-coupled 13C NMR experiment. In such a spectrum, a CH group will appear as a doublet, a CH2 group as a triplet, and a CH3 group as a quartet.
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13C-Enriched Sample: If you are using a 13C-enriched D-Fructose sample, you may be observing 13C-13C coupling. This is generally not seen in natural abundance samples due to the low probability of two 13C atoms being adjacent.
Question: Some of my peaks are missing, especially in the downfield region. Why?
Answer: Carbons that do not have directly attached protons (quaternary carbons) often have very long spin-lattice relaxation times (T1). If the relaxation delay (D1) in your experiment is too short, these carbons may not fully relax between pulses, leading to very weak or absent signals. The anomeric carbon (C-2) of fructose is a quaternary carbon and is susceptible to this effect. To resolve this, increase the relaxation delay (D1) in your acquisition parameters.
Quantitative Data Summary
The chemical shifts and relative abundance of the major D-Fructose tautomers in D2O are summarized below. Note that chemical shifts can be influenced by solvent, temperature, and pH.
| Carbon | Tautomer | Chemical Shift (ppm) | Relative Abundance (%) |
| C-1 | β-pyranose | ~63.0 | 68.23 |
| β-furanose | ~64.0 | 22.35 | |
| α-furanose | ~62.5 | 6.24 | |
| C-2 | β-pyranose | ~98.8 | 68.23 |
| β-furanose | ~104.8 | 22.35 | |
| α-furanose | ~101.8 | 6.24 | |
| C-3 | β-pyranose | ~68.0 | 68.23 |
| β-furanose | ~77.0 | 22.35 | |
| α-furanose | ~76.0 | 6.24 | |
| C-4 | β-pyranose | ~70.0 | 68.23 |
| β-furanose | ~75.5 | 22.35 | |
| α-furanose | ~79.5 | 6.24 | |
| C-5 | β-pyranose | ~68.5 | 68.23 |
| β-furanose | ~83.0 | 22.35 | |
| α-furanose | ~81.0 | 6.24 | |
| C-6 | β-pyranose | ~65.0 | 68.23 |
| β-furanose | ~63.5 | 22.35 | |
| α-furanose | ~61.5 | 6.24 |
Note: Chemical shift values are approximate and collated from various sources. Relative abundances are for D-Fructose in D2O at 20°C.
Typical one-bond 13C-1H coupling constants (¹JCH) in carbohydrates are in the range of 115-140 Hz for sp3 hybridized carbons. Long-range C-H coupling constants are smaller and can be used for detailed conformational analysis.
Experimental Protocols
Protocol for Acquiring a Standard Proton-Decoupled 13C NMR Spectrum of D-Fructose
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Sample Preparation:
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Weigh 20-50 mg of D-Fructose.
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Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D2O).
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If required for chemical shift referencing, add a small amount of a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the D2O.
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Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
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Tune and match the 13C probe.
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Acquisition Parameters (for a 500 MHz spectrometer):
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Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
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Spectral Width (SW): 200-220 ppm (e.g., from -10 to 210 ppm).
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Acquisition Time (AQ): 1.0 - 2.0 seconds.
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Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary to observe the quaternary anomeric carbon (C-2).
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Pulse Angle: 30-45 degrees.
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Number of Scans (NS): 1024 or more, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
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Temperature: 298 K (25 °C).
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Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Apply a baseline correction.
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Reference the spectrum to the internal standard (TSP-d4 at 0.0 ppm) or to an external reference.
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Visualizations
References
Technical Support Center: Optimizing D-Fructose-¹³C Concentration for Cell Culture Experiments
Welcome to the technical support center for optimizing D-Fructose-¹³C concentration in your cell culture experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the use of ¹³C-labeled fructose for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of D-Fructose-¹³C for cell labeling experiments?
A1: The optimal concentration is highly dependent on the cell line and its metabolic rate. A general starting range is between 5-25 mM. However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. For instance, human adipocytes have been studied using a range of fructose concentrations from 0.1 mM to 10 mM.[1] For some cell lines, like human skin fibroblasts and liver cells, concentrations of 5.5 mM and 27.5 mM have been tested.[2]
Q2: Can D-Fructose-¹³C completely replace glucose in my cell culture medium?
A2: This is cell-line dependent. Some cell lines possess the necessary transporters (e.g., GLUT5) and enzymes (e.g., ketohexokinase) to efficiently metabolize fructose, while others do not.[2] For cells with low fructose metabolic capacity, a complete replacement may hinder proliferation. It is advisable to conduct a comparative study between glucose and fructose at equivalent concentrations to assess the suitability of a complete replacement for your specific cell line.
Q3: How long should I incubate my cells with D-Fructose-¹³C to achieve isotopic steady state?
A3: The time required to reach isotopic steady state varies depending on the metabolite and the metabolic pathway being investigated. Intermediates in glycolysis may reach a steady state within minutes, whereas metabolites in the TCA cycle could take several hours.[3] In a study with human adipocytes, cells were incubated with the fructose tracer for 48 hours.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental goals.
Q4: Is D-Fructose-¹³C cytotoxic to cells?
A4: At high concentrations, D-fructose can be cytotoxic to certain cell lines. For example, a 25 mM fructose concentration has been shown to decrease the viability of immortalized Kupffer cells (IMKC). It is essential to determine the cytotoxic threshold for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of D-Fructose-¹³C concentrations.
Q5: What metabolic pathways can be traced using D-Fructose-¹³C?
A5: D-Fructose-¹³C is an excellent tracer for several key metabolic pathways. Since fructose enters glycolysis downstream of the major regulatory step for glucose, it provides a unique window into cellular metabolism. Pathways that can be traced include:
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Fructolysis and Glycolysis: Tracing the conversion of fructose to pyruvate.
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Tricarboxylic Acid (TCA) Cycle: Monitoring the entry of fructose-derived carbons into the TCA cycle via acetyl-CoA or anaplerotic pathways.
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De Novo Fatty Acid Synthesis: Following the incorporation of fructose-derived carbons into lipids.
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Glycerol Synthesis: Tracing the path to the glycerol backbone for triglyceride synthesis.
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Gluconeogenesis: In relevant cell types, tracing the conversion of fructose to glucose.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no ¹³C enrichment in downstream metabolites | Cell line has low fructose metabolic capacity. Not all cell lines can efficiently utilize fructose due to a lack of necessary transporters (e.g., GLUT5) or enzymes (e.g., ketohexokinase). | 1. Verify the expression of key fructose metabolism genes/proteins in your cell line. 2. Consider using a cell line known to metabolize fructose effectively. 3. If possible, try co-culturing with a low concentration of glucose. |
| Insufficient incubation time. The labeling period may not be long enough to achieve detectable enrichment in the metabolites of interest. | Perform a time-course experiment to determine the optimal labeling duration for reaching isotopic steady state. | |
| Incorrect D-Fructose-¹³C concentration. The concentration may be too low for detectable incorporation. | Perform a dose-response experiment to identify the optimal, non-toxic concentration for your cell line. | |
| High cell death or cytotoxicity | Fructose concentration is too high. Elevated levels of fructose can be toxic to some cell lines. | 1. Determine the cytotoxic threshold for your cell line with a viability assay (e.g., MTT, LDH). 2. Reduce the D-Fructose-¹³C concentration. |
| Osmotic stress. High sugar concentrations can increase the osmolality of the culture medium, leading to cell death. | Ensure the final osmolality of your medium is within the physiological range for your cells (typically 260-320 mOsm/kg). | |
| Rapid acidification of the culture medium (pH drop) | High rate of fructose metabolism leading to lactate production. Although often lower than with glucose, high fructose metabolism can still cause acidification. | 1. Monitor the pH of your culture regularly. 2. Consider reducing the fructose concentration. 3. Use a medium with a stronger buffering capacity or perform more frequent media changes. |
| Unexpected labeling patterns | Contamination with unlabeled fructose or other carbon sources. The presence of unlabeled carbon sources will dilute the ¹³C enrichment. | 1. Use high-purity D-Fructose-¹³C. 2. Use dialyzed serum to minimize unlabeled small molecules. 3. Ensure all media components are free of contaminating carbon sources. |
| Metabolic pathway activity is different than expected. Cells may be utilizing alternative pathways under your experimental conditions. | Review the literature for the expected metabolic phenotype of your cell line and consider if your experimental conditions (e.g., hypoxia, nutrient deprivation) are altering metabolism. |
Data Presentation
Table 1: Recommended Starting Concentrations of D-Fructose for Different Cell Types
| Cell Type | Starting Concentration Range | Reference |
| Human Adipocytes | 0.1 mM - 10 mM | |
| Human Skin Fibroblasts | 5.5 mM - 27.5 mM | |
| Human Liver Cells | 5.5 mM - 27.5 mM | |
| Immortalized Kupffer Cells (IMKC) | < 25 mM (cytotoxic at 25 mM) |
Table 2: Time to Isotopic Steady State for Different Metabolic Pathways
| Metabolic Pathway | General Timeframe | Reference |
| Glycolysis | Minutes | |
| TCA Cycle | Several Hours | |
| Amino Acid Pools | Can be difficult to reach in standard monolayer culture | |
| Adipocyte Lipid Synthesis | 48 Hours (in one study) |
Experimental Protocols
General Protocol for D-Fructose-¹³C Labeling in Adherent Cells
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Media Preparation:
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Prepare a basal medium that is free of glucose and fructose.
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Supplement the medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the presence of unlabeled small molecules.
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Prepare a sterile, high-concentration stock solution of D-Fructose-¹³C.
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Add the D-Fructose-¹³C stock solution to the basal medium to achieve the desired final concentration (determined from your dose-response experiment).
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Add other necessary supplements like L-glutamine and antibiotics.
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Sterile-filter the complete labeling medium using a 0.22 µm filter.
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Cell Seeding and Growth:
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Seed cells in their regular growth medium in the desired culture vessels.
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Allow cells to reach the desired confluency (typically 70-80%).
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Labeling:
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Aspirate the regular growth medium.
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Wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled sugars.
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Add the pre-warmed D-Fructose-¹³C labeling medium to the cells.
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Incubate the cells for the predetermined duration to achieve isotopic steady state.
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Metabolite Extraction:
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Quickly aspirate the labeling medium.
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Wash the cells rapidly with ice-cold PBS.
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Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
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Scrape the cells and collect the cell lysate into a microcentrifuge tube.
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Centrifuge at high speed to pellet cell debris and proteins.
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Collect the supernatant containing the metabolites for analysis.
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Analysis:
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Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the isotopic enrichment in your metabolites of interest.
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Visualizations
References
potential interferences in D-Fructose-13C breath test results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the D-Fructose-13C breath test. Our aim is to help you identify and mitigate potential interferences to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound breath test experiments, providing potential causes and actionable solutions.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| False Positive Results | 1. Small Intestinal Bacterial Overgrowth (SIBO): Bacterial fermentation of fructose in the small intestine can lead to an early and rapid rise in ¹³CO₂.[1][2] 2. Rapid Gastric Emptying: Accelerated transit of fructose to the colon can result in premature fermentation. 3. Improper Dietary Preparation: Consumption of high-fiber or slowly digesting foods before the test can lead to elevated baseline readings.[3][4] 4. High Fructose Dose: A supra-physiologic dose of fructose (e.g., 50g) can overwhelm the absorptive capacity of healthy individuals, leading to malabsorption and a positive result.[5] | 1. Consider performing a glucose or lactulose breath test to rule out SIBO. 2. Standardize the pre-test meal and ensure the subject is at rest during the test. 3. Strictly adhere to the recommended pre-test dietary restrictions (see Experimental Protocols). 4. Use a standard fructose dose (e.g., 25g) for the breath test. |
| False Negative Results | 1. Recent Antibiotic Use: Antibiotics can alter the gut microbiota, reducing the number of hydrogen-producing bacteria and thus preventing the fermentation of malabsorbed fructose. 2. Delayed Gastric Emptying: Slower transit of fructose to the small intestine can delay or blunt the ¹³CO₂ peak. 3. Vigorous Exercise: Physical activity can increase fructose oxidation, potentially masking malabsorption. 4. Non-hydrogen/Methane Producing Microbiota: A subset of the population has gut flora that does not produce hydrogen or methane, which are precursors to ¹³CO₂ in some pathways. | 1. Ensure a washout period of at least 4 weeks after the last dose of antibiotics. 2. Avoid medications that affect gastrointestinal motility prior to the test. 3. Prohibit vigorous exercise for at least one hour before and during the test. 4. If a false negative is suspected due to non-producing microbiota, consider alternative diagnostic methods. |
| High Baseline ¹³CO₂ Levels | 1. Improper Dietary Preparation: Failure to follow the prescribed low-carbohydrate diet the day before the test. 2. Smoking: Smoking before or during the test can affect breath sample composition. | 1. Reinforce the importance of the preparatory diet with the subject. 2. Prohibit smoking for at least one hour before and during the test. |
| Inconclusive or Uninterpretable Results | 1. Improper Breath Sample Collection: Inconsistent or shallow exhalation can lead to variable results. 2. Subject Non-compliance: Failure to adhere to fasting, dietary, or medication restrictions. | 1. Provide clear instructions and demonstrate the correct breath sample collection technique. 2. Thoroughly screen subjects for compliance with all pre-test protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dietary preparation for the this compound breath test?
A1: To ensure accurate results, subjects should follow a specific diet for 24 hours prior to the test. For the first 12 hours, a bland diet is required, which should be followed by a 12-hour fasting period.
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Allowed Foods (first 12 hours): Plain steamed white rice, baked or broiled chicken, turkey, or fish (seasoned with salt and pepper only), eggs, and clear chicken or beef broth.
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Allowed Beverages (first 12 hours): Water, and plain black coffee or tea (no sugar, cream, or artificial sweeteners).
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Foods to Avoid (for 24 hours): High-fiber and slowly digesting foods such as beans, bran, pasta, whole-grain breads, fruits, and vegetables.
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Fasting (last 12 hours): Only water is permitted during the 12 hours immediately preceding the test.
Q2: Which medications can interfere with the this compound breath test results?
A2: Several medications can affect the accuracy of the test and should be discontinued for a specific period before the experiment.
| Medication Class | Examples | Recommended Washout Period |
| Antibiotics | Amoxicillin, Ciprofloxacin, etc. | 4 weeks |
| Laxatives & Stool Softeners | Miralax, Dulcolax, Colace | 1 week |
| Probiotics | Align, Florastor, etc. | 1 week |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole | Some protocols allow for their use, but it's best to consult specific study guidelines. Long-term use can lead to false positives in urea breath tests, a related diagnostic. |
Q3: Can physical activity affect the test results?
A3: Yes, vigorous exercise should be avoided for at least one hour before and during the test. Exercise can increase the rate of fructose oxidation, which may lead to a false-negative result by masking underlying malabsorption.
Q4: How does Small Intestinal Bacterial Overgrowth (SIBO) impact the test?
A4: SIBO can cause a false-positive result in a fructose breath test. In SIBO, an abnormally high number of bacteria in the small intestine can ferment the ingested fructose before it has a chance to be absorbed. This leads to an early and significant increase in exhaled ¹³CO₂, mimicking the pattern of fructose malabsorption. It is advisable to rule out SIBO with a glucose or lactulose breath test prior to a fructose breath test if SIBO is suspected.
Experimental Protocols
This compound Breath Test Protocol
This protocol outlines a standardized procedure for conducting a this compound breath test to assess fructose malabsorption.
1. Subject Preparation:
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Ensure the subject has followed the 24-hour dietary restrictions and 12-hour fast.
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Confirm that all interfering medications have been discontinued for the appropriate duration.
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Instruct the subject to avoid smoking and vigorous exercise for at least one hour before and during the test.
2. Baseline Breath Sample Collection:
-
Collect a baseline breath sample before the subject ingests the fructose solution.
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Label the collection bag or tube clearly as "Baseline" or "0 minutes".
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To collect the sample, the subject should take a normal breath, hold it for 15 seconds, and then exhale gently into the collection device.
3. Fructose Administration:
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Prepare a solution of 25 grams of D-Fructose-¹³C dissolved in 200-250 mL of water.
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The subject should drink the entire solution within 5 minutes.
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Record the exact time the subject finishes drinking the solution as the start time of the test.
4. Post-Dose Breath Sample Collection:
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Collect breath samples at regular intervals, typically every 30 minutes for a total of 3 hours (i.e., at 30, 60, 90, 120, 150, and 180 minutes post-ingestion).
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Label each sample with the corresponding time point.
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The subject should remain seated and at rest throughout the test.
5. Sample Analysis:
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Analyze the collected breath samples for ¹³CO₂ enrichment using an appropriate analytical method, such as isotope ratio mass spectrometry (IRMS).
6. Interpretation of Results:
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A significant increase in ¹³CO₂ excretion over the baseline measurement is indicative of fructose malabsorption. The exact threshold for a positive result may vary depending on the specific analytical equipment and laboratory standards.
Visualizations
Troubleshooting Workflow for this compound Breath Test
Caption: Troubleshooting workflow for unexpected this compound breath test results.
Metabolic Pathway and Interference Points
Caption: Simplified metabolic pathway of this compound and points of potential interference.
References
- 1. Small Intestinal Bacterial Overgrowth May Increase the Likelihood of Lactose and Sorbitol but not Fructose Intolerance False Positive Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACGP - Fructose and lactose testing [racgp.org.au]
- 3. rocgastro.com [rocgastro.com]
- 4. mngi.com [mngi.com]
- 5. Optimal Testing for Diagnosis of Fructose Intolerance: Over-dosage Leads to False Positive Intolerance Test [jnmjournal.org]
improving sensitivity of D-Fructose-13C detection by mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of D-Fructose-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of D-Fructose-¹³C?
A1: Carbohydrates like fructose are highly polar and non-volatile, which makes them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Derivatization is a crucial step to increase the volatility and thermal stability of the fructose molecule. A common and effective method is a two-step process involving methoxyamination followed by silylation.[1] This process allows for robust and reproducible analysis, which is critical for metabolic studies and drug development where precise quantification of isotopically labeled sugars is required.[1]
Q2: What are the most common derivatization methods for D-Fructose-¹³C for GC-MS analysis?
A2: The most prevalent derivatization strategy involves a two-step reaction:
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Methoxyamination: This step targets the ketone group of fructose, preventing the formation of multiple isomers in the GC and leading to a single, stable derivative.
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Silylation: Following methoxyamination, the hydroxyl groups are silylated, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like Trimethylchlorosilane (TMCS).[1] This replaces the acidic protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the molecule's volatility.
Q3: I am observing a poor signal intensity for my D-Fructose-¹³C sample in LC-MS. What are the possible causes and solutions?
A3: Poor signal intensity for underivatized sugars in Liquid Chromatography-Mass Spectrometry (LC-MS) is a common challenge due to their high polarity and low proton affinity, which can lead to inefficient ionization, particularly with electrospray ionization (ESI).[2] Several factors can contribute to this issue:
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Sample Concentration: The sample may be too dilute to produce a detectable signal or so concentrated that it causes ion suppression. Ensure your sample concentration is within the optimal range for your instrument.
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Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for certain analytes and may be less prone to matrix effects. Experimenting with different ionization sources and optimizing their parameters (e.g., spray voltage, capillary temperature, gas flows) is recommended.
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Mobile Phase Composition: The mobile phase can be modified to enhance ionization. The addition of a small amount of salt, such as ammonium acetate, can promote the formation of adduct ions (e.g., [M+NH₄]⁺ or [M+CH₃COO]⁻), which can improve signal intensity.
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Adduct Formation: Sugars readily form adducts with alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺). While this can sometimes enhance sensitivity, inconsistent adduct formation can lead to a fragmented signal. Controlling the presence of these ions in your mobile phase and samples is crucial.
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization (GC-MS) | - Ensure all reagents are fresh and anhydrous, as moisture can significantly hinder the silylation reaction. - Optimize reaction temperature and time for both methoxyamination and silylation steps. - Verify the pH of the sample before derivatization. |
| Poor Ionization (LC-MS) | - Optimize ion source parameters (e.g., spray voltage, gas flow rates, temperature). - Try a different ionization technique (e.g., switch from ESI to APCI). - Modify the mobile phase by adding modifiers like ammonium acetate or formate to promote adduct formation. |
| Sample Degradation | - Analyze derivatized samples promptly, ideally within 24 hours, as derivatives can degrade over time. - For underivatized samples, ensure proper storage conditions to prevent degradation. |
| Incorrect Mass Analyzer Settings | - Verify that the mass spectrometer is scanning the correct m/z range for the expected derivatized or underivatized D-Fructose-¹³C ions and their fragments. - Ensure the instrument is properly tuned and calibrated. |
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | - This can occur if the ion source conditions are too harsh, causing the molecule to fragment before entering the mass analyzer. - Reduce the source voltage or temperature to minimize this effect and promote the observation of the precursor ion. |
| Variable Collision Energy (MS/MS) | - Ensure that the collision energy is stable and optimized to produce a consistent and informative fragmentation pattern. - An energy-resolved mass spectrometry experiment can help in understanding how fragmentation changes with varying collision energies. |
| Presence of Isomers | - Isomers of fructose can exhibit different fragmentation patterns. - Ensure the purity of your D-Fructose-¹³C standard. - Optimize chromatographic separation to resolve any potential isomers. |
| Hydrogen-Deuterium Exchange | - While generally stable, the ¹³C label is not susceptible to exchange. However, if deuterated standards are used alongside, be aware that protic solvents under certain conditions (high temperature, extreme pH) can cause H-D exchange, altering the observed mass. |
Experimental Protocols
Protocol 1: Derivatization of D-Fructose-¹³C for GC-MS Analysis
This protocol is adapted from established methods for carbohydrate analysis.
Materials:
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Dried D-Fructose-¹³C sample
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Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
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N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
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Heating block or oven
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Vortex mixer
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Autosampler vials with inserts
Procedure:
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Methoxyamination: a. To the dried sample in a vial, add 50 µL of the freshly prepared methoxyamine solution. b. Securely cap the vial and vortex briefly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes in a heating block. d. After incubation, allow the vial to cool to room temperature.
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Silylation: a. To the cooled vial, add 80 µL of MSTFA + 1% TMCS. b. Cap the vial immediately and vortex for 15-30 seconds. c. Incubate the vial at 37°C for 30 minutes. d. Allow the vial to cool to room temperature before analysis.
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Final Step: a. If a precipitate is present, centrifuge the vial and transfer the supernatant to a clean autosampler vial with an insert. b. The sample is now ready for GC-MS injection. It is recommended to analyze samples within 24 hours for best results.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of D-Fructose-¹³C
This protocol outlines a general procedure for preparing biological samples.
Materials:
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Biological sample (e.g., plasma, tissue homogenate)
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Internal standard (e.g., uniformly labeled ¹³C D-Fructose)
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Cold protein precipitation solvent (e.g., acetonitrile or methanol)
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Centrifuge
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Syringe filters (0.22 µm)
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LC-MS vials
Procedure:
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Internal Standard Spiking: a. To a known volume or weight of the sample, add a known amount of the internal standard.
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Protein Precipitation: a. Add at least 3 volumes of cold protein precipitation solvent (e.g., 300 µL of cold acetonitrile to 100 µL of plasma). b. Vortex thoroughly for 1 minute. c. Incubate at -20°C for 20 minutes to enhance protein precipitation.
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Centrifugation: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Supernatant Collection: a. Carefully collect the supernatant without disturbing the protein pellet.
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Drying and Reconstitution (Optional): a. The supernatant can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.
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Filtration and Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial. b. The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of D-Fructose Detection Methods
| Method | Principle | Typical Detection Limit | Linear Range |
| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Low µM to nM range | Varies with derivatization and instrument |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | 0.3 µM | 1 µM - 10 mM |
| Enzymatic Assay | Spectrophotometric or colorimetric measurement of products from fructose-specific enzyme reactions. | 1 µM - 50 µM | 5 µM - 1 mM |
| Electrochemical Sensor | Oxidation of fructose at an electrode surface, often catalyzed by an enzyme or nanomaterial. | 0.1 µM - 10 µM | 1 µM - 10 mM |
Visualizations
Caption: Workflow for D-Fructose-¹³C derivatization and GC-MS analysis.
Caption: Troubleshooting logic for low signal intensity in mass spectrometry.
References
Technical Support Center: D-Fructose-¹³C Isotopic Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹³C-labeled D-Fructose in metabolic studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on addressing isotopic dilution effects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a D-Fructose-¹³C experiment?
A D-Fructose-¹³C experiment is a stable isotope tracing study used to investigate cellular metabolism. In this technique, cells or organisms are supplied with D-fructose in which some or all of the carbon atoms (¹²C) are replaced with the heavy isotope of carbon (¹³C). As the cells metabolize the labeled fructose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of carbon atoms through metabolic pathways. This allows for the quantification of metabolic rates (fluxes) through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Q2: What is isotopic dilution and why is it a concern in my D-Fructose-¹³C experiment?
Isotopic dilution refers to the decrease in the proportion of a labeled compound due to the mixing with its unlabeled counterpart. In the context of a D-Fructose-¹³C experiment, this occurs when the ¹³C-labeled fructose you introduce mixes with pre-existing, unlabeled (¹²C) fructose or its downstream metabolites within the biological system. This dilution can lead to an underestimation of the true metabolic flux. A primary source of this issue is the natural abundance of stable isotopes; for instance, approximately 1.1% of all carbon in nature is ¹³C. This natural abundance can interfere with the accurate measurement of the ¹³C enrichment that is solely due to the metabolism of the labeled tracer.
Q3: How does the metabolism of fructose differ from glucose, and how might this impact my labeling experiment?
Fructose metabolism differs significantly from glucose metabolism, which can affect the interpretation of your labeling data. Fructose is predominantly metabolized in the liver, where it is first phosphorylated to fructose-1-phosphate.[1] This intermediate then enters the glycolytic pathway, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase.[1] This can lead to a more rapid flux of carbons from fructose into downstream pathways compared to glucose.[1] This rapid metabolism can also lead to a faster depletion of the labeled fructose pool, potentially increasing the relative impact of any unlabeled fructose sources.
Troubleshooting Guides
Issue 1: Low or no detectable ¹³C enrichment in downstream metabolites.
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Possible Cause 1: Poor uptake or metabolism of D-Fructose-¹³C.
-
Troubleshooting Steps:
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Verify Fructose Metabolism: Confirm that your cell line or organism actively metabolizes fructose. Fructose metabolism is most prominent in hepatocytes, intestinal cells, and kidney cells.[1]
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Optimize Tracer Concentration: Ensure the concentration of D-Fructose-¹³C is sufficient for uptake and metabolism without inducing toxicity or unintended metabolic shifts.
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Check Cell Health and Culture Conditions: Ensure cells are healthy and in an active metabolic state. Stressed or senescent cells may exhibit altered metabolism. Also, confirm that the culture medium does not contain high levels of unlabeled sugars that would compete with the labeled fructose.[2]
-
-
-
Possible Cause 2: Insufficient labeling time.
-
Troubleshooting Steps:
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Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your system to reach an isotopic steady state, where the labeling of intracellular metabolites is stable.
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Consider Instationary MFA: If a steady state is not achievable, consider using isotopically nonstationary metabolic flux analysis (INST-MFA), which analyzes the dynamics of label incorporation over time.
-
-
Issue 2: Inaccurate quantification of ¹³C enrichment and calculated fluxes.
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Possible Cause: Failure to correct for natural isotopic abundance.
-
Troubleshooting Steps:
-
Implement Natural Abundance Correction: It is crucial to correct your raw mass spectrometry data for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This can be done using various software tools.
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Analyze Unlabeled Samples: Always include control samples that have not been exposed to the ¹³C-labeled tracer. The mass isotopomer distribution of metabolites in these samples represents the natural isotopic abundance and serves as a baseline for correction.
-
-
Experimental Protocols
Protocol: Correcting for Natural Isotope Abundance using IsoCor
This protocol provides a step-by-step guide for correcting raw mass spectrometry data for natural isotope abundance using the open-source software IsoCor.
1. Data Preparation:
-
Measurements File: Create a tab-separated values (.tsv) file containing your raw mass spectrometry data. This file should include columns for sample name, metabolite name, isotopologue (e.g., 0 for M+0, 1 for M+1), and the measured area/intensity.
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Metabolites Database: Prepare a .dat file listing the metabolites you measured, along with their chemical formulas (e.g., Fructose C6H12O6).
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Tracer Information: Note the isotopic purity of your D-Fructose-¹³C tracer, which is usually provided by the manufacturer.
2. Running IsoCor:
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Launch IsoCor: Start the IsoCor graphical user interface.
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Load Data:
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Select your measurements file.
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Select your metabolites database file.
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-
Set Correction Parameters:
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Specify the tracer element (e.g., ¹³C).
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Enter the isotopic purity of the tracer.
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Select the option to "Correct natural abundance of the tracer element".
-
-
Execute Correction: Run the correction algorithm.
3. Output Interpretation:
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Corrected Data: IsoCor will generate an output file containing the corrected mass isotopomer distributions, which represent the fractional enrichment from the ¹³C-labeled fructose.
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Mean Enrichment: The software also calculates the mean ¹³C enrichment for each metabolite.
Data Presentation
Impact of Natural Abundance Correction on Metabolic Flux Data
The following table illustrates the potential impact of correcting for natural isotope abundance on calculated metabolic fluxes in a hypothetical D-Fructose-¹³C experiment. The uncorrected data can lead to significant errors in flux estimation.
| Metabolic Flux | Uncorrected Flux Value (Normalized) | Corrected Flux Value (Normalized) | Percent Error (%) |
| Glycolysis (Fructose -> Pyruvate) | 85 | 100 | -15.0 |
| Pentose Phosphate Pathway | 12 | 10 | +20.0 |
| TCA Cycle (Pyruvate -> Citrate) | 40 | 50 | -20.0 |
| Anaplerosis (Pyruvate -> OAA) | 8 | 5 | +60.0 |
This table presents illustrative data to demonstrate the importance of natural abundance correction. Actual values will vary depending on the experimental system.
Visualizations
Caption: Metabolic pathway of D-Fructose-¹³C.
Caption: Experimental workflow for a D-Fructose-¹³C experiment.
Caption: Logical workflow for addressing isotopic dilution.
References
Technical Support Center: D-Fructose-¹³C NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and acquire high-quality ¹³C NMR spectra for D-Fructose.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my D-Fructose-¹³C NMR spectrum inherently low?
A1: The low signal-to-noise ratio in ¹³C NMR spectroscopy is primarily due to two factors. First, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%.[1][2] The vast majority of carbon atoms are the NMR-inactive ¹²C isotope. Second, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, which results in inherently weaker signals.[2][3] This combination necessitates signal averaging over many scans to distinguish the true signals from the background noise.[2]
Q2: My baseline is noisy and uneven. What are the first things I should check?
A2: An uneven or noisy baseline is most commonly caused by poor magnetic field homogeneity. The first and most critical step is to carefully shim the spectrometer. Other potential causes include insufficient sample concentration, the presence of particulate matter in the sample, or a suboptimal receiver gain setting.
Q3: Some of the peaks in my D-Fructose spectrum appear broad or distorted. What could be the cause?
A3: Peak broadening is a clear indicator of poor magnetic field homogeneity, which can be resolved by meticulous shimming. Other factors can include high sample viscosity, the presence of paramagnetic impurities in your sample or NMR tube, and unstable sample temperature during acquisition.
Q4: How does my choice of solvent impact the background noise and overall spectral quality?
A4: The choice of solvent is crucial. Using high-purity, dry deuterated solvents is essential to minimize contaminant signals. Even high-quality deuterated solvents contain residual protonated species, which will produce signals. For D-Fructose, Deuterium Oxide (D₂O) is a common solvent. It's important to be aware of the solvent's own ¹³C signal and any impurity peaks, which can be identified by running a spectrum of the neat solvent. Solvent interactions can also induce chemical shifts, potentially causing resonance scrambling if not carefully considered.
Q5: Is the automatic receiver gain (RG) setting always optimal for minimizing noise?
A5: No, the automatic receiver gain adjustment is not always optimal and may not provide the best signal-to-noise ratio. The relationship between receiver gain and SNR can be non-monotonous, with a drastic drop in SNR observed at certain RG values on some spectrometers. For best results, it is recommended to manually calibrate the SNR as a function of the receiver gain for your specific instrument to identify the optimal setting. In some cases, a lower RG value can yield a significantly higher SNR.
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving common issues encountered during the acquisition of D-Fructose-¹³C NMR spectra.
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise (S/N) Ratio | 1. Low sample concentration. 2. Insufficient number of scans (NS). 3. Suboptimal acquisition parameters (Relaxation Delay, Pulse Width). 4. Incorrect Receiver Gain (RG). | 1. Increase the concentration of D-Fructose if possible. 2. Increase the number of scans. The S/N ratio increases with the square root of NS. 3. Optimize the relaxation delay (D1) and use a smaller flip angle (e.g., 30° pulse). 4. Manually calibrate the receiver gain to find the optimal value for your system. |
| Broad or Distorted Peaks | 1. Poor magnetic field homogeneity (shimming). 2. High sample viscosity. 3. Presence of paramagnetic impurities. 4. Unstable temperature. | 1. Carefully re-shim the magnetic field. 2. Consider diluting the sample or acquiring the spectrum at a higher temperature. 3. Use high-purity solvents and clean NMR tubes. Filter the sample before acquisition. 4. Ensure the sample temperature is stable before and during the experiment. |
| Presence of Unexpected Peaks / Artifacts | 1. Solvent impurities or residual non-deuterated solvent. 2. Contamination in the NMR tube. 3. Decoupling artifacts from high-concentration species. 4. Signal "ringing" due to short acquisition time. | 1. Use fresh, high-purity deuterated solvent. Identify known solvent and impurity peaks. 2. Use clean, high-quality NMR tubes. 3. If a high-concentration species (like a buffer) is present, consider solvent presaturation techniques. 4. Ensure the acquisition time (AQ) is sufficient (e.g., ~1.0 s). |
Experimental Protocols
Protocol 1: Sample Preparation for D-Fructose in D₂O
This protocol outlines the general steps for preparing a D-Fructose sample for ¹³C NMR analysis.
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Weighing: Accurately weigh the desired amount of D-Fructose. A higher concentration (e.g., >10 mM) is recommended to improve the signal-to-noise ratio.
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Dissolution: Dissolve the D-Fructose in a precise volume of high-purity Deuterium Oxide (D₂O) within a clean vial.
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Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the sample through a 0.22 µm syringe filter directly into a clean, high-quality 5 mm NMR tube.
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Sample Height: Ensure the solvent column height in the NMR tube is sufficient for your spectrometer's probe (typically around 4 cm).
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Internal Standard (Optional): If quantification is required, add a known concentration of an internal standard such as DSS or TSP.
Protocol 2: Optimized 1D ¹³C NMR Acquisition Parameters
These parameters are a starting point for acquiring a standard ¹³C spectrum of D-Fructose and should be further optimized for your specific instrument and sample.
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Program | PULPROG | zgpg30 or zgdc30 | A standard 1D ¹³C experiment with proton decoupling. The 30° pulse helps with faster repetition. |
| Pulse Width | P1 | Calibrated 30° pulse | Using a smaller flip angle allows for a shorter relaxation delay, enabling more scans in the same amount of time. |
| Number of Scans | NS | ≥ 1024 (increase as needed) | The primary method for improving the S/N ratio through signal averaging. |
| Relaxation Delay | D1 | 2.0 seconds | Allows for sufficient (but not complete) relaxation of carbons, balancing signal intensity and experiment time. |
| Acquisition Time | AQ | 1.0 second | Provides a good compromise between spectral resolution and S/N ratio in a given experiment time. |
| Receiver Gain | RG | Manually Optimized | The automatic setting may not be optimal. Calibrate to find the value that yields the highest S/N ratio. |
| Line Broadening | LB | 1.0 Hz | Applied during processing to reduce noise and improve the appearance of the spectrum, with a minor loss of resolution. |
Visualizations
Logical Workflow for Troubleshooting Low S/N Ratio
References
quality control measures for D-Fructose-13C tracer studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing D-Fructose-¹³C in metabolic tracer studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Tracer Handling and Storage
Q1: How should I store and handle D-Fructose-¹³C to ensure its stability and purity?
A1: Proper storage and handling are critical for maintaining the integrity of your D-Fructose-¹³C tracer. As a stable, non-radioactive isotope-labeled compound, the primary safety and storage considerations are dictated by the chemical properties of fructose itself.[1]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light and moisture.[2] For solid forms, a crystalline state is preferable to an amorphous one as it can be more stable.[3]
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Handling: The chemical hazards of D-Fructose-¹³C are the same as those of unlabeled fructose.[1] Always consult the Safety Data Sheet (SDS) for detailed handling information. When handling the powdered form, minimize dust creation by working in a fume hood or a balance enclosure. Standard laboratory safety practices, such as wearing eye protection and gloves, should always be followed.
Q2: Does the isotopic label in D-Fructose-¹³C alter its chemical properties or toxicity?
A2: No, the ¹³C isotopic label does not alter the chemical reactivity or toxicity of the fructose molecule. Carbon-13 is a naturally occurring, stable isotope of carbon and is not radioactive. Therefore, the safety precautions required are identical to those for the unlabeled fructose analogue.
Experimental Design
Q3: How do I choose the correct ¹³C labeling pattern for my D-Fructose tracer?
A3: The choice of ¹³C labeling pattern (e.g., uniformly labeled [U-¹³C₆]-Fructose, or position-specific labeled fructose) is crucial and depends on the metabolic pathway you are investigating.
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Uniformly labeled ([U-¹³C₆]) fructose is often preferred as it allows for the tracking of all six carbon atoms through various metabolic pathways. This can help avoid complications in interpreting the appearance of the tracer in different metabolites that might arise from position-specific labeling.
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Position-specific labeled fructose can be advantageous for probing specific enzymatic reactions or pathways. For example, the choice of tracer can significantly impact the precision of flux estimates in metabolic flux analysis (MFA).
Q4: What is "isotopic steady state" and why is it important for my experiment?
Data Analysis and Interpretation
Q5: Why is it crucial to correct for the natural abundance of ¹³C in my mass spectrometry data?
Q6: What is a Mass Isotopologue Distribution (MID) and why is it important?
A6: A Mass Isotopologue Distribution (MID), also known as a Mass Isotopomer Distribution (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C). The MID is the direct output from the mass spectrometer and is the primary data used to calculate metabolic fluxes and trace the fate of the ¹³C label through metabolic pathways.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding density or growth phase. | Ensure uniform cell culture conditions and harvest cells during the exponential growth phase. |
| Pipetting errors during sample preparation. | Use calibrated pipettes and maintain consistent, rapid techniques for all samples. |
| Metabolite instability during sample workup. | Keep samples on dry ice or in a cold environment throughout the extraction process. |
| Inconsistent incubation times with the tracer. | Standardize all timing steps precisely, especially the introduction and removal of the tracer. |
Issue 2: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient tracer concentration or incubation time. | Run a time-course and dose-response experiment to optimize tracer concentration and labeling duration. |
| Slow metabolic pathway activity. | Increase the incubation time to allow for more tracer incorporation. |
| Poor ionization efficiency of the metabolite in the mass spectrometer. | Optimize mass spectrometer source parameters. Consider chemical derivatization to improve ionization. |
| Low abundance of the target metabolite. | Increase the amount of starting material (e.g., cell number) or use a more sensitive analytical instrument. |
| Incorrect experimental design for the biological system. | For some organisms or cell types, fructose metabolism may be minimal. Run a parallel experiment with a more readily metabolized tracer like D-Glucose-¹³C as a positive control. |
Issue 3: Unexpected Labeling Patterns
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Impure tracer (e.g., contamination with unlabeled fructose). | Obtain the isotopic purity of your tracer from the manufacturer's certificate of analysis and incorporate this information into your data correction algorithm. |
| Unanticipated metabolic pathway activity or reversible reactions. | Re-evaluate the known metabolic network. Consider using additional tracers that label different parts of the pathway to confirm activities. |
| Contamination from media or serum components. | Run a media-only blank to identify and subtract background contributions. |
| Analytical artifacts. | Verify the performance of your mass spectrometer or NMR instrument through calibration and validation. Ensure your natural abundance correction algorithms are correctly implemented. |
Experimental Protocols
Protocol 1: In Vitro D-Fructose-¹³C Labeling in Cultured Cells
This protocol outlines a general procedure for a stable isotope tracing experiment using [U-¹³C₆]-D-Fructose in cell culture.
1. Cell Culture and Labeling:
- Culture cells in standard growth medium to the desired confluency (typically 70-80%).
- Remove the standard medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Replace the standard medium with a medium containing a known concentration of [U-¹³C₆]-D-Fructose. The concentration should be optimized for your specific cell type and experimental goals.
- Incubate the cells for a predetermined duration to allow for tracer incorporation. A time-course experiment is recommended to determine the optimal labeling time.
2. Quenching and Metabolite Extraction:
- To halt metabolic activity, quickly wash the cells with ice-cold saline.
- Immediately add a pre-chilled (-20°C) extraction solvent, such as an 80% methanol/water solution.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for Analysis:
- Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).
- Filter the reconstituted sample to remove any particulate matter before analysis.
4. Data Analysis:
- Analyze the samples using mass spectrometry or NMR spectroscopy to determine the mass isotopologue distribution (MID) of target metabolites.
- Correct the raw data for the natural abundance of ¹³C.
- Analyze the corrected MIDs to determine the fractional contribution of fructose to the synthesis of downstream metabolites.
Visualizations
Caption: A generalized workflow for a D-Fructose-¹³C stable isotope labeling experiment.
Caption: A troubleshooting decision tree for investigating unexpected labeling patterns.
References
Technical Support Center: Statistical Analysis of D-Fructose-¹³C Metabolomics Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the statistical analysis of D-Fructose-¹³C metabolomics data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Fructose-¹³C as a tracer in metabolomics?
A1: D-Fructose-¹³C is a stable isotope-labeled form of fructose used to trace its metabolic fate within a biological system. By tracking the incorporation of the ¹³C isotope into downstream metabolites, researchers can elucidate the activity of metabolic pathways, quantify metabolic fluxes, and understand the contribution of fructose to various cellular processes. This is particularly valuable for studying fructolysis, its connections to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
Q2: Why is correcting for natural isotopic abundance crucial in D-Fructose-¹³C experiments?
Q3: What are the common software tools available for ¹³C-metabolic flux analysis (MFA)?
A3: Several software packages are available for the complex calculations involved in ¹³C-MFA. These tools assist in simulating isotope labeling patterns, performing parameter estimation, and statistical analysis. Commonly used software includes:
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INCA: A MATLAB-based tool with a user-friendly graphical user interface that supports both steady-state and isotopically non-stationary MFA.
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13CFLUX2: A high-performance, command-line-based software suitable for large-scale models.
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OpenFlux: An open-source and user-friendly option within the MATLAB environment.
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FreeFlux: An open-source Python package for both steady-state and isotopically non-stationary metabolic flux analysis.
Q4: What are the key differences between univariate and multivariate statistical analysis in the context of metabolomics?
A4: Both univariate and multivariate analyses are essential for interpreting metabolomics data, but they address different aspects:
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Univariate Analysis: Examines one variable (metabolite) at a time to identify significant changes between experimental groups. Common methods include t-tests and analysis of variance (ANOVA).
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Multivariate Analysis: Analyzes all measured variables simultaneously to identify patterns and relationships within the data. Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to observe clustering, identify outliers, and discover metabolites that contribute most to the separation between groups.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in ¹³C enrichment between biological replicates. | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase).2. Variations in the duration of ¹³C-fructose labeling.3. Inconsistent sample quenching and metabolite extraction.4. Pipetting errors. | 1. Standardize cell seeding and harvesting protocols.2. Ensure precise timing for the introduction and removal of the tracer.3. Use a rapid and consistent quenching method (e.g., ice-cold methanol) and a validated extraction protocol.4. Calibrate pipettes regularly and use consistent pipetting techniques. |
| Low or no detectable ¹³C incorporation into downstream metabolites. | 1. Insufficient tracer concentration or incubation time.2. The biological system under study does not significantly metabolize fructose.3. Low abundance of the target metabolite.4. Issues with the analytical instrument (e.g., low sensitivity). | 1. Perform a dose-response and time-course experiment to optimize tracer concentration and labeling duration.2. Confirm that the cell line or tissue being studied expresses the necessary enzymes for fructose metabolism (e.g., fructokinase).3. Increase the amount of starting material or use a more sensitive analytical method.4. Run a labeled standard to verify instrument performance. |
| Unexpected ¹³C labeling patterns in metabolites. | 1. Contamination of the D-Fructose-¹³C tracer with other labeled compounds.2. Isotopic impurity of the tracer (i.e., not 100% ¹³C).3. Contribution from alternative or unexpected metabolic pathways.4. Inaccurate correction for natural isotope abundance. | 1. Check the certificate of analysis for your tracer and consider running a standard to confirm its purity.2. Obtain the isotopic purity of the tracer from the manufacturer and incorporate this into your data correction algorithm.3. Re-evaluate the known metabolic network of your system and consult the literature for alternative fructose metabolism routes.4. Use a validated software or algorithm for natural abundance correction and ensure the correct chemical formulas are used for all metabolites and their derivatives. |
| Difficulty in interpreting complex isotopomer data. | 1. Overlapping peaks or poor chromatographic separation.2. Lack of a clear hypothesis for the expected labeling patterns.3. Reversible reactions in metabolic pathways can complicate labeling patterns. | 1. Optimize the liquid chromatography method to improve the separation of key metabolites.2. Before the experiment, map out the expected flow of ¹³C atoms through the relevant metabolic pathways.3. Consult literature to understand which enzymatic reactions in your pathways of interest are known to be reversible. |
Experimental Protocols
Protocol: Targeted ¹³C Tracer Fate Association Study of D-Fructose in Human Adipocytes
This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.
1. Cell Culture and ¹³C-Fructose Labeling:
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Culture human adipocytes to the desired stage of differentiation (e.g., differentiating or differentiated).
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Prepare media containing a baseline level of glucose (e.g., 5 mM) and varying concentrations of D-fructose (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mM).
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For each fructose concentration, prepare a corresponding labeling medium where 10% of the fructose is [U-¹³C₆]-d-fructose.
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Incubate the cells in the labeling media for a defined period (e.g., 48 hours) to allow for the incorporation of the ¹³C label.
2. Metabolite Extraction:
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Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to quench metabolic activity.
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Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the lysate.
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Separation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
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Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
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Derivatization (if necessary for GC-MS): Derivatize the extracted metabolites to increase their volatility. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.
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Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography (LC) method. For example, for hydrophilic metabolites, a reversed-phase C18 column can be used with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
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Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS) to determine the mass isotopomer distributions of key metabolites.
4. Data Analysis:
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Peak Integration: Integrate the peak areas for each mass isotopologue of the metabolites of interest.
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Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and other isotopes.
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Calculation of ¹³C Enrichment: Calculate the fractional contribution of fructose to the synthesis of downstream metabolites.
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Statistical Analysis: Perform statistical tests (e.g., ANOVA) to identify significant differences in ¹³C enrichment between different fructose concentrations.
Quantitative Data Summary
The following tables summarize quantitative data from a study using [U-¹³C₆]-d-fructose in human adipocytes.
Table 1: In Vitro Metabolic Fate of [U-¹³C₆]-Fructose in Human Adipocytes
| Fructose Concentration | ¹³C-Lactate Release (relative to 0.1 mM) | ¹³C-Glutamate Synthesis (relative to 0.1 mM) | % of Acetyl-CoA pool from ¹³C-Fructose |
| 0.1 mM | 1.0 | 1.0 | ~15% |
| 2.5 mM | 2.5 ± 0.3 | 3.2 ± 0.4 | ~28% |
| 10 mM | 4.8 ± 0.5 | 6.1 ± 0.7 | ~40% |
Table 2: Correlation of Fructose Dose with Metabolic Flux Surrogates in Differentiated Adipocytes
| Metabolic Pathway/Flux Surrogate | Correlation Coefficient (R) | R-squared (R²) |
| Extracellular [¹³C]-Lactate | 0.941 | ≥ 0.886 |
| Extracellular [¹³C]-Glutamate | 0.922 | 0.850 |
| Pyruvate Carboxylase (PC) Flux | -0.782 | 0.612 |
| Pyruvate Dehydrogenase (PDH) Flux | 0.768 | 0.590 |
Visualizations
References
Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance 13C-Labeled Metabolites
Welcome to the technical support center for the quantification of low-abundance 13C-labeled metabolites. This resource is tailored for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the quantification of low-abundance 13C-labeled metabolites using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
NMR Spectroscopy
Issue 1: Low or No Signal Detected for 13C-Labeled Metabolites
Q: Why is the signal intensity in my 13C NMR spectrum significantly lower than in my 1H spectrum?
A: The inherently low signal in 13C NMR is due to two primary factors. Firstly, the natural abundance of the 13C isotope is only about 1.1%, meaning the vast majority of carbon atoms in a sample are the NMR-inactive 12C isotope. This drastically reduces the number of detectable nuclei compared to 1H, which has nearly 100% natural abundance. Secondly, 13C has a smaller gyromagnetic ratio (γ), which is about one-quarter that of 1H. Since the intrinsic sensitivity of an NMR experiment is proportional to γ³, this results in an inherent sensitivity decrease of nearly 64-fold compared to 1H NMR.[1][2]
Q: I am not detecting signals for all expected carbons, especially quaternary carbons. What is the likely cause and how can I solve it?
A: The inability to detect certain carbons, particularly quaternary ones (carbons not attached to any protons), is often related to long spin-lattice relaxation times (T1). Quaternary carbons relax much more slowly than protonated carbons. If the delay between NMR scans is shorter than the T1 of a particular carbon, its signal will not have fully recovered, leading to saturation and a very weak or absent peak.
Solutions:
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Increase the Relaxation Delay (d1): A longer delay between scans allows for more complete relaxation of the carbon nuclei. A common rule of thumb is to set d1 to be at least 5 times the longest T1 of interest.
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Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic agent, such as chromium(III) acetylacetonate (Cr(acac)3), can shorten the T1 of all carbons, including quaternary ones, allowing for faster acquisition times without signal saturation.
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Optimize Pulse Angle: Using a smaller flip angle (e.g., 30° or 45° instead of 90°) can help to mitigate the effects of long T1 values.
Issue 2: Poor Resolution and Overlapping Peaks
Q: My 1D 13C NMR spectrum is too crowded, and I cannot resolve individual metabolite signals. What can I do?
A: While 13C NMR generally offers a wider chemical shift range than 1H NMR, complex biological samples can still lead to significant peak overlap.
Solutions:
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2D NMR Experiments: Employing two-dimensional NMR techniques can significantly improve resolution by spreading the signals across a second frequency dimension.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons, providing excellent signal dispersion.[3]
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HMBC (Heteronuclear Multiple Bond Correlation): This technique correlates 13C nuclei with protons that are two or three bonds away, which is useful for structural elucidation.
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INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful experiment directly shows 13C-13C correlations, allowing for the tracing of the carbon skeleton of a metabolite. However, it is very insensitive and typically requires highly enriched samples.
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Isotopic Tagging: Chemoselective isotopic tagging can be used to target specific classes of metabolites. For example, using 13C-formic acid to tag amino metabolites can improve their detection and resolution in 2D 1H-13C HSQC experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: Low Signal Intensity and Poor Sensitivity
Q: My 13C-labeled metabolites are not showing up or have very low intensity in my LC-MS analysis. What are the possible causes and solutions?
A: Low signal intensity in LC-MS can stem from several factors, including inefficient ionization, matrix effects, and suboptimal chromatographic separation.
Solutions:
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Optimize Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as spray voltage, gas temperatures, and gas flow rates. These should be optimized for the specific metabolites of interest.
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Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
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Improve Chromatographic Separation: Using a different column chemistry (e.g., HILIC for polar metabolites, reversed-phase for nonpolar metabolites) or modifying the mobile phase gradient can help to separate the analytes from interfering matrix components.
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Sample Cleanup: Employing solid-phase extraction (SPE) or liquid-liquid extraction can remove interfering substances before LC-MS analysis.
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Use Isotope-Labeled Internal Standards: Spiking samples with a known amount of a stable isotope-labeled internal standard for each analyte is the gold standard for accurate quantification, as it corrects for variations in ionization efficiency and matrix effects.
Issue 2: Inaccurate Quantification and Isotope Ratio Skewing
Q: The calculated 13C enrichment in my samples is inconsistent or seems incorrect. What could be causing this?
A: Inaccurate quantification of 13C enrichment can be caused by signal overlap from the natural abundance of 13C in endogenous metabolites, as well as issues with data processing.
Solutions:
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High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can help to resolve the signals of labeled metabolites from those of closely eluting, isobaric compounds.
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Natural Abundance Correction: It is crucial to analyze an unlabeled biological sample to determine the natural isotopologue distribution for the metabolites of interest. This information must be used to mathematically correct the isotopologue distribution in the labeled samples to accurately determine the enrichment from the 13C tracer.
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Use Fully Labeled Tracers: Whenever possible, using uniformly labeled tracers (e.g., U-13C-glucose) can help to shift the mass of the metabolite of interest significantly, moving its signal away from the natural isotopologue cluster of the unlabeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using 13C NMR over 1H NMR for metabolomics? A1: The primary advantage of 13C NMR is its much larger chemical shift range (approximately 200 ppm) compared to 1H NMR (around 12 ppm). This leads to less signal overlap and better resolution, making it easier to identify and quantify individual metabolites in complex mixtures.
Q2: How can I improve the sensitivity of my 13C NMR experiments for low-abundance metabolites? A2: Several strategies can be employed:
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Use a higher magnetic field spectrometer: Higher field strengths lead to increased sensitivity.
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Employ a cryogenic probe: Cryoprobes significantly reduce thermal noise, leading to a substantial increase in signal-to-noise ratio.
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Increase the number of scans: Signal-to-noise ratio increases with the square root of the number of scans.
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Isotopic enrichment: Using 13C-labeled substrates to enrich the metabolites of interest is the most effective way to boost the 13C NMR signal.
Q3: In LC-MS, what is the importance of using a 13C-labeled internal standard? A3: A 13C-labeled internal standard is chemically identical to the analyte of interest but has a different mass. It will co-elute with the analyte and experience the same ionization suppression or enhancement effects from the sample matrix. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, accurate and precise quantification can be achieved, correcting for variations during sample preparation and analysis.
Q4: What are the common pitfalls in 13C Metabolic Flux Analysis (MFA)? A4: Common pitfalls include:
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Incorrect or incomplete metabolic model: Missing reactions or incorrect atom transitions in the model will lead to inaccurate flux calculations.
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Failure to reach isotopic steady state: Many MFA models assume that the system is at an isotopic steady state. If the labeling is still changing over time, the model will not provide accurate results.
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Analytical errors: Inaccurate measurement of mass isotopomer distributions due to issues with the analytical instrument or sample preparation will lead to erroneous flux estimates.
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Insufficient labeling information: The chosen 13C tracer may not provide enough information to resolve the fluxes through certain pathways.
Data Presentation
Table 1: Comparison of Detection Limits for LC-MS Platforms in Metabolite Quantification
| Metabolite | LC-QQQ-MS/MS (fmol) | LC-QTOF-HRMS (fmol) |
| Pyruvate | 15.3 | 45.9 |
| Lactate | 20.4 | 61.2 |
| Citrate | 6.8 | 28.7 |
| α-Ketoglutarate | 9.1 | 36.4 |
| Succinate | 11.4 | 57.0 |
| Fumarate | 8.0 | 32.0 |
| Malate | 10.2 | 40.8 |
| Glutamate | 22.7 | 90.8 |
| Aspartate | 18.2 | 72.8 |
| Alanine | 304.7 | 881.5 |
Data adapted from a comparative study on Corynebacterium glutamicum extracts.
Experimental Protocols
Protocol 1: Preparation of 13C-Labeled Cell Extracts for Metabolomics
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Cell Culture and Labeling:
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Seed cells in their regular growth medium and allow them to reach the desired confluency (typically 70-80%).
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Aspirate the unlabeled growth medium and gently wash the cells once with sterile phosphate-buffered saline (PBS).
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Add pre-warmed complete medium containing the desired 13C-labeled substrate (e.g., U-13C-glucose).
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Incubate the cells for the desired labeling period, which can range from minutes to hours depending on the experimental goals.
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Metabolism Quenching and Cell Harvesting:
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Aspirate the labeling medium.
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To rapidly quench metabolism, add liquid nitrogen directly to the culture dish.
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Add a cold extraction solvent (e.g., 80% methanol) to the frozen cells.
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Scrape the cells and collect the cell lysate into a pre-chilled tube.
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Metabolite Extraction:
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Vortex the cell lysate vigorously.
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Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new tube.
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The extract can be stored at -80°C until analysis.
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Protocol 2: HILIC-LC-MS Analysis of Polar 13C-Labeled Metabolites
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Chromatographic Conditions:
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Column: A HILIC column suitable for polar analytes.
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Mobile Phase A: Acetonitrile.
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Mobile Phase B: Water with a suitable buffer (e.g., 10 mM ammonium acetate).
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Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar metabolites.
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Flow Rate: Typically 0.2-0.4 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 40°C).
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Mass Spectrometry Parameters:
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Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
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Scan Mode: Full scan mode to acquire data for all ions within a specified mass range.
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Resolution: Set to a high resolution (e.g., >70,000) to enable accurate mass measurements.
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Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.
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Protocol 3: INADEQUATE NMR Experiment for Structural Elucidation
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Sample Preparation:
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A highly concentrated and 13C-enriched sample is required due to the low sensitivity of the experiment.
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Dissolve the sample in a suitable deuterated solvent in a high-quality NMR tube.
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NMR Spectrometer Setup:
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Tune and match the 13C probe.
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Set the temperature and allow it to equilibrate.
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Acquisition Parameters:
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Pulse Sequence: Use the INADEQUATE pulse program.
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Spectral Width: Set the spectral width to cover the entire 13C chemical shift range of the sample.
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Relaxation Delay: A relaxation delay of 2-3 seconds is typically used.
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1J(CC) Coupling Constant: The experiment needs to be optimized for the expected one-bond 13C-13C coupling constant (typically around 35-55 Hz for single bonds).
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Number of Scans and Increments: A large number of scans per increment and a sufficient number of increments in the indirect dimension are required to achieve adequate signal-to-noise. This often results in long experiment times (several hours to days).
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Visualizations
Caption: General experimental workflow for quantifying 13C-labeled metabolites.
Caption: Troubleshooting flowchart for low signal in 13C NMR experiments.
Caption: Decision tree for selecting an analytical technique.
References
protocol adjustments for D-Fructose-13C studies in different cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructose-¹³C in metabolic studies across various cell lines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during D-Fructose-¹³C tracing experiments in a question-and-answer format.
Issue 1: Low or No Detectable ¹³C Incorporation into Downstream Metabolites
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Question: I've incubated my cells with [U-¹³C₆]-D-fructose, but my mass spectrometry/NMR analysis shows minimal to no ¹³C enrichment in key metabolites like lactate, citrate, or glutamate. What could be the cause?
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Answer: This is a common issue that can stem from several factors related to your specific cell line or experimental setup.
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Possible Cause 1: Low Fructose Metabolism in the Selected Cell Line. Not all cell lines metabolize fructose efficiently. Fructose uptake is primarily mediated by the GLUT5 transporter, and its expression can vary significantly between cell types.[1][2][3] For instance, some cancer cells show high fructose utilization, while others may prefer glucose.[1][2]
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Troubleshooting Steps:
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Verify Fructose Metabolism: Confirm from literature whether your chosen cell line is known to express GLUT5 and key fructose-metabolizing enzymes like ketohexokinase (KHK).
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Run a Positive Control: Use a cell line known for high fructose metabolism, such as the breast cancer cell line MCF-7 or MDA-MB-468, as a positive control to validate your experimental workflow.
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Switch Carbon Source: Compare proliferation and metabolic rates of your cells when grown in media containing glucose versus fructose as the primary carbon source.
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Possible Cause 2: Insufficient Tracer Concentration or Incubation Time. The concentration of D-Fructose-¹³C and the labeling duration are critical for achieving detectable enrichment.
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Troubleshooting Steps:
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Optimize Tracer Concentration: Ensure the concentration of labeled fructose is adequate for detection without causing metabolic perturbations. A common starting point is 10 mM, but this may need optimization.
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Perform a Time-Course Experiment: Incubate cells for various durations (e.g., 1, 4, 8, 24 hours) to determine the optimal labeling time for your metabolites of interest. Glycolytic intermediates typically label within minutes, while TCA cycle intermediates may take several hours to reach isotopic steady state.
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Possible Cause 3: Degradation of Labeled Fructose. Although generally stable, the integrity of the ¹³C-labeled fructose in your culture medium could be compromised over long incubation periods.
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Troubleshooting Steps:
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Analyze Medium: Take a sample of your cell culture medium before and after the experiment to check for the degradation of the D-Fructose-¹³C tracer.
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Prepare Fresh Media: For long-term experiments, consider preparing fresh media to ensure tracer stability.
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Issue 2: Altered Cell Morphology or Slower Growth Rate
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Question: Since switching to a fructose-based medium for my ¹³C tracing experiment, my cells look stressed and are not proliferating as expected. Why is this happening?
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Answer: Shifting the primary carbon source from glucose to fructose can induce metabolic reprogramming and stress in certain cell lines.
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Possible Cause 1: Metabolic Adaptation Stress. Some cell lines may struggle to adapt when fructose is the sole or primary energy source.
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Troubleshooting Steps:
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Gradual Adaptation: Gradually adapt your cells to the fructose-containing medium over several passages before initiating the labeling experiment.
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Supplement with Glucose: Consider if your experimental design allows for the presence of a small amount of glucose alongside the labeled fructose to maintain cell health.
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Possible Cause 2: pH Shifts in Culture Medium. Fructose metabolism can sometimes lead to lower lactate production compared to glucose, which might alter the pH of the medium.
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Troubleshooting Steps:
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Monitor pH: Regularly check the pH of your cell culture medium.
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Use Buffered Medium: Ensure you are using a sufficiently buffered medium (e.g., HEPES) to maintain a stable pH.
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Issue 3: Unexpected Fragmentation Patterns in Mass Spectrometry Analysis
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Question: I'm using GC-MS to analyze my samples, and the fragmentation patterns for my derivatized metabolites are unusual. Is this related to the ¹³C label?
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Answer: The presence of stable isotopes can indeed influence fragmentation patterns.
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Possible Cause: Isotope-Induced Fragmentation Shifts. The heavier ¹³C atoms can alter the fragmentation of derivatized compounds.
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Troubleshooting Steps:
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Analyze a Labeled Standard: Run a derivatized D-Fructose-¹³C standard through your GC-MS system to establish its characteristic fragmentation pattern.
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Consult Literature: Review literature specific to mass spectrometry analysis of ¹³C-labeled metabolites for guidance on interpreting fragmentation patterns.
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Frequently Asked Questions (FAQs)
Q1: What is D-Fructose-¹³C and how is it used in metabolic research?
D-Fructose-¹³C is a stable, non-radioactive, isotopically labeled form of fructose where some or all of the carbon-12 (¹²C) atoms have been replaced by carbon-13 (¹³C) atoms. It is used as a tracer in metabolic flux analysis to track the journey of fructose-derived carbons through various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis. By measuring the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the activity of these pathways.
Q2: How do I choose the appropriate cell line for a D-Fructose-¹³C study?
The choice of cell line is critical and should be guided by your research question. Consider the following:
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Expression of Fructose Transporters and Enzymes: Select cell lines known to express the fructose transporter GLUT5 and the key enzyme for fructose metabolism, ketohexokinase (KHK). Many cancer cell lines, particularly from breast and pancreatic cancers, have been shown to utilize fructose effectively.
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Metabolic Phenotype: Different cancer cells can utilize fructose for distinct purposes; for example, some may use it to fuel glycolysis, while others prioritize it for nucleic acid synthesis. Research the specific metabolic characteristics of your potential cell lines.
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Comparative Studies: If you are comparing metabolic differences, you might choose a panel of cell lines with varying levels of fructose metabolism.
Q3: What is the difference between uniformly labeled ([U-¹³C₆]) and position-specific labeled fructose?
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Uniformly Labeled ([U-¹³C₆]-D-Fructose): In this form, all six carbon atoms of the fructose molecule are ¹³C. This is the most common tracer for general metabolic flux studies as it allows for the tracking of the entire carbon backbone into various downstream metabolites.
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Position-Specific Labeled Fructose (e.g., [1-¹³C]-D-Fructose): Here, only a specific carbon atom (in this case, the C1 position) is labeled with ¹³C. These types of tracers are used to probe specific enzymatic reactions or pathways. For instance, they can help distinguish between the oxidative and non-oxidative branches of the pentose phosphate pathway.
Q4: What are the primary analytical methods used to measure ¹³C enrichment?
The two main techniques are:
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Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method separates metabolites and then measures the mass-to-charge ratio of ions. The presence of ¹³C atoms increases the mass of a metabolite, allowing for the quantification of different mass isotopomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the ¹³C atoms in metabolites, providing information about their specific positions within the molecule. This can be particularly useful for determining isotopomer populations without the need for chemical derivatization.
Data Presentation: Fructose Metabolism in Different Cell Lines
The following table summarizes key quantitative data from studies comparing fructose and glucose metabolism, which can guide experimental design.
| Cell Line | Cancer Type | Key Finding | Reference |
| MCF-7, 4T1 | Breast Cancer | Can proliferate at the same rate with fructose as with glucose; impairing GLUT5 expression reduces proliferation. | |
| MDA-MB-468 | Breast Cancer | Fructose induces a more aggressive phenotype, enhancing cellular adhesion and migration compared to glucose. | |
| Panc-1, MiaPaCa-2 | Pancreatic Cancer | Primarily uses fructose to support nucleic acid synthesis via the non-oxidative PPP, while glucose is used for glycolysis and the TCA cycle. | |
| SGBS Adipocytes | Adipose Tissue | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis, in a dose-dependent manner. | |
| Hepatocellular Carcinoma (HCC) | Liver Cancer | Fructose metabolism was found to be reduced in HCC compared to normal hepatocytes. |
Experimental Protocols
Protocol 1: Preparation of DMEM with [U-¹³C₆]-D-Fructose
This protocol describes the preparation of 1 liter of Dulbecco's Modified Eagle Medium (DMEM) where glucose is replaced with [U-¹³C₆]-D-fructose.
Materials:
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DMEM powder, glucose-free
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[U-¹³C₆]-D-fructose
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Sodium bicarbonate (NaHCO₃)
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Dialyzed Fetal Bovine Serum (dFBS)
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Penicillin-Streptomycin (P/S)
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Sterile, tissue culture grade water
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Sterile 0.22 µm filter unit
Procedure:
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Dissolve the glucose-free DMEM powder in ~900 mL of tissue culture grade water.
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Add the desired amount of [U-¹³C₆]-D-fructose (e.g., for a 10 mM final concentration, add 1.86 g).
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Add 3.7 g of sodium bicarbonate.
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Stir until all components are completely dissolved.
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Adjust the pH to 7.2-7.4 using sterile 1 N HCl or 1 N NaOH.
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Add tissue culture grade water to bring the final volume to 1 liter.
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Sterilize the medium by passing it through a 0.22 µm filter unit.
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Store the medium at 4°C. Before use, supplement with dFBS and P/S to the desired final concentrations.
Protocol 2: ¹³C Isotope Labeling and Metabolite Extraction
This protocol outlines the steps for labeling cultured cells and extracting metabolites for analysis.
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard complete medium until they reach the desired confluency (typically 80-90%).
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Medium Exchange:
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Aspirate the standard growth medium.
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Wash the cells once with sterile, pre-warmed PBS.
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Add the pre-warmed ¹³C-fructose labeling medium (prepared in Protocol 1).
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Isotope Labeling: Incubate the cells for the predetermined period (e.g., 4-24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.
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Metabolite Extraction:
-
Aspirate the labeling medium.
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Quickly wash the cells twice with ice-cold PBS to remove any residual medium.
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Immediately add 1 mL of ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.
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Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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-
Sample Processing:
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Vortex the cell lysate thoroughly.
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Centrifuge at high speed (>10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
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Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
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Store the dried extracts at -80°C until analysis by MS or NMR.
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Visualizations
Caption: Metabolic pathway for D-Fructose-¹³C utilization in a typical mammalian cell.
Caption: General experimental workflow for a D-Fructose-¹³C stable isotope tracing study.
Caption: Troubleshooting decision tree for low ¹³C enrichment in fructose tracing studies.
References
Technical Support Center: Ensuring Complete Cell Lysis for Accurate Intracellular ¹³C Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for accurate intracellular ¹³C analysis. Adhering to proper lysis protocols is critical for obtaining reliable and reproducible results in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for accurate intracellular ¹³C analysis?
Incomplete cell lysis can lead to a non-representative sampling of the intracellular metabolite pool. If a subset of cells remains intact, the measured ¹³C enrichment will only reflect the portion of the metabolome that was successfully extracted, potentially skewing the results and leading to inaccurate metabolic flux calculations.[1] Furthermore, inefficient lysis can introduce variability between samples, compromising the statistical power of the study.
Q2: What are the main categories of cell lysis methods?
Cell lysis techniques can be broadly categorized into mechanical and non-mechanical methods.
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Mechanical methods physically disrupt the cell membrane through force. Examples include sonication, bead beating, French press, and homogenization.[2][3] These methods are often rigorous but can generate heat, potentially leading to sample degradation if not properly controlled.
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Non-mechanical methods utilize chemical or enzymatic agents to break down the cell wall and membrane.[2] Chemical methods often involve detergents, while enzymatic approaches use enzymes like lysozyme to target specific cell wall components. These methods are generally gentler but may require downstream removal of the lysis agents to prevent interference with mass spectrometry analysis.
Q3: How do I choose the most appropriate lysis method for my experiment?
The choice of lysis method depends on several factors, including the cell type (e.g., mammalian, bacterial, yeast, plant), the location of the target metabolites, and the downstream analytical technique. For ¹³C analysis using mass spectrometry, it is crucial to select a method that ensures complete lysis without causing significant metabolite degradation or isotopic fractionation. A combination of mechanical and chemical lysis is often employed to ensure robust and complete cell disruption.[4]
Q4: Can the lysis method itself affect the isotopic enrichment of my samples?
While the lysis method is not expected to alter the ¹³C enrichment of individual molecules, incomplete lysis can lead to a biased representation of the metabolome. Additionally, some chemical lysis agents could potentially introduce carbon-containing contaminants that might interfere with the analysis if they are not of high purity. It is essential to use high-quality reagents and to perform blank extractions to assess potential contamination.
Q5: What are the signs of incomplete cell lysis?
Visual inspection of the cell lysate under a microscope can help determine if cells have been successfully lysed. A cloudy or viscous lysate may also indicate the presence of intact cells or released nucleic acids, respectively. Low protein or metabolite yields in the final extract can also be an indicator of inefficient lysis.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for intracellular ¹³C analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Metabolite Yield | Incomplete cell lysis. | - Increase the intensity or duration of the mechanical lysis method (e.g., sonication, bead beating).- Combine a mechanical lysis method with a chemical lysis agent (e.g., a mild detergent).- Ensure the appropriate enzyme is used for enzymatic lysis and that the incubation conditions are optimal.- For adherent cells, ensure complete scraping from the culture dish. |
| Metabolite degradation. | - Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.- Add protease and phosphatase inhibitors to the lysis buffer.- Minimize the time between cell harvesting and metabolite extraction. | |
| Loss of metabolites during washing steps. | - Use ice-cold washing solutions (e.g., PBS) to minimize metabolic activity.- Perform washing steps quickly and efficiently. | |
| High Variability Between Replicates | Inconsistent lysis efficiency. | - Standardize the lysis protocol for all samples, ensuring consistent timing, temperature, and reagent volumes.- Use a automated mechanical lysis system for better reproducibility. |
| Inconsistent sample handling. | - Ensure all samples are processed in the same manner and in a timely fashion.- Use calibrated pipettes for accurate volume measurements. | |
| Sample is Viscous | Release of DNA and RNA from lysed cells. | - Add DNase and RNase to the lysis buffer to digest nucleic acids.- Shear the lysate by passing it through a small-gauge needle. |
| Contamination in Mass Spectrometry Data | Introduction of contaminants from lysis reagents. | - Use high-purity, MS-grade reagents and solvents.- Perform blank extractions (without cells) to identify potential contaminants.- Ensure thorough cleaning of all equipment (e.g., homogenizers, sonicators). |
| Carryover between samples. | - Implement a rigorous washing protocol for the analytical column between sample injections.- Inject blank samples between experimental samples to monitor for carryover. | |
| Inaccurate ¹³C Enrichment Values | Incomplete lysis leading to biased sampling. | - Optimize the lysis protocol to ensure complete cell disruption. Verify lysis efficiency microscopically.- Consider using a more robust lysis method, such as a combination of mechanical and chemical approaches. |
| Isotopic fractionation during sample preparation. | - While less common with robust lysis, ensure that the chosen method does not selectively extract certain metabolite pools.- Process all samples consistently to minimize any potential systematic bias. | |
| Errors in data analysis. | - Apply appropriate corrections for natural isotope abundance.- Use software specifically designed for stable isotope labeling data analysis. |
Quantitative Data on Lysis Method Performance
While direct quantitative data on how lysis efficiency impacts ¹³C enrichment accuracy is limited, the following table summarizes the performance of different lysis methods in terms of the number of detected metabolites and the reproducibility (Relative Standard Deviation - RSD) in a metabolomics study. A higher number of detected features and lower RSD generally indicate a more effective and reproducible lysis method for comprehensive metabolome analysis.
| Lysis Method | Number of Detected Metabolite Features | Median RSD (%) |
| Homogenization | Low | Moderate |
| Sonication | High | Low |
| Bead-beating with detergent | Higher | Low |
| Molecular grinding resin | High | Moderate |
This table is a qualitative summary based on findings from a comparative study on cell lysis for metabolomics. The actual number of features and RSD will vary depending on the cell type, analytical platform, and specific protocol.
Experimental Protocols
Protocol 1: Mechanical Lysis using Sonication
This protocol is suitable for a variety of cell types, including bacteria and cultured mammalian cells.
-
Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C.
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Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
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Resuspension: Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., 50% methanol in water). The volume will depend on the cell pellet size.
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Sonication: Place the sample on ice and sonicate using a probe sonicator. Use short bursts (e.g., 10-15 seconds) followed by a cooling period (e.g., 30 seconds) to prevent overheating and sample degradation. Repeat for several cycles until the lysate appears clear.
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Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites for subsequent ¹³C analysis.
Protocol 2: Chemical Lysis using Methanol-Chloroform-Water Extraction
This protocol is widely used for metabolomics and allows for the separation of polar and non-polar metabolites.
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 1.
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Quenching and Lysis: Resuspend the cell pellet in a pre-chilled (-20°C) methanol:chloroform:water (2:1:1 v/v/v) solution.
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Vortexing: Vortex the mixture vigorously for 10-15 minutes at 4°C to ensure thorough lysis and extraction.
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Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing non-polar metabolites), separated by a protein disc.
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Fraction Collection: Carefully collect the upper aqueous phase for the analysis of polar metabolites. The lower organic phase can also be collected for lipid analysis if desired.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Absolute Quantification of D-Fructose-¹³C Metabolites
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for creating and utilizing calibration curves for the absolute quantification of D-Fructose-¹³C metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is a calibration curve essential for the absolute quantification of D-Fructose-¹³C metabolites?
A1: A calibration curve is crucial for establishing a relationship between the concentration of a metabolite and the response of the analytical instrument (e.g., a mass spectrometer). For absolute quantification, this curve allows you to convert the measured signal from your unknown sample into a precise concentration. This is achieved by analyzing a series of standards with known concentrations and plotting their instrument response against their concentration.
Q2: What is the principle of a stable isotope dilution assay (SIDA) and why is it preferred?
A2: A stable isotope dilution assay is a highly accurate method for quantification. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-Fructose) to the sample at the very beginning of the sample preparation process.[1][2] This labeled compound, known as an internal standard, is chemically identical to the analyte but has a different mass.[2] Because the standard is added early, it experiences the same potential losses during extraction and analysis as the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, one can accurately calculate the initial concentration of the analyte, effectively correcting for matrix effects and sample preparation variability.[1]
Q3: How do I choose the correct ¹³C-labeled tracer for my experiment?
A3: The choice of a ¹³C-labeled tracer is critical and depends on the specific metabolic pathways you are investigating.[3] Uniformly labeled [U-¹³C₆]-Fructose is often used to trace all six carbon atoms through various metabolic pathways like glycolysis and the pentose phosphate pathway. For resolving specific fluxes, positionally labeled fructose might be more informative. It is often recommended to perform in silico (computer-based) simulations to select the optimal tracer before beginning the experiment.
Q4: What is the difference between an isotopologue and an isotopomer?
A4: Isotopologues are molecules that differ only in their isotopic composition (e.g., the number of ¹³C atoms). For a metabolite with 'n' carbon atoms, it can have isotopologues with masses from M+0 (all ¹²C) to M+n (all ¹³C). Isotopomers are molecules with the same number of isotopic atoms but at different positions within the molecule. Isotopomers can be resolved using techniques like Nuclear Magnetic Resonance (NMR) or tandem mass spectrometry.
Troubleshooting Guides
This section addresses common problems encountered during the generation of calibration curves for ¹³C-labeled fructose metabolites.
Problem 1: Poor Linearity of the Calibration Curve (R² < 0.99)
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Possible Cause 1: Inappropriate Concentration Range. The selected concentration range for your standards may be too wide or may fall outside the linear dynamic range of the mass spectrometer.
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Troubleshooting Step: Narrow the concentration range of your standards. If necessary, prepare a wider range initially to identify the linear portion and then create a new curve focused on that range. Samples with concentrations exceeding the linear range should be diluted and re-analyzed.
-
-
Possible Cause 2: Matrix Effects. Components in the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte, leading to non-linearity.
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Troubleshooting Step: Ensure your calibration standards are prepared in a matrix that closely matches your actual samples. If a blank biological matrix is available, use it to prepare your standards. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
-
Possible Cause 3: Detector Saturation. At very high concentrations, the mass spectrometer's detector can become saturated, causing the signal to plateau and the curve to become non-linear.
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Troubleshooting Step: Dilute the highest concentration standards and re-run the analysis. Check the instrument's specifications for its linear dynamic range.
-
Caption: Troubleshooting workflow for poor calibration curve linearity.
Problem 2: High Background or Contamination
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Possible Cause 1: Contaminated Solvents or Reagents. Unlabeled metabolites can be present as contaminants in solvents, vials, or extraction materials.
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Troubleshooting Step: Run procedural blanks (samples with no biological material that undergo the entire extraction process) to identify the source of contamination. Use high-purity solvents (e.g., HPLC or LC-MS grade) and pre-screen all materials.
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-
Possible Cause 2: Carryover from Previous Injections. Highly concentrated samples can lead to carryover in the injection port or on the analytical column.
-
Troubleshooting Step: Inject a solvent blank immediately after the highest concentration standard to check for carryover. Implement a robust column wash step between sample injections in your LC method.
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Problem 3: Inconsistent or Irreproducible Peak Areas
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Possible Cause 1: Inefficient or Variable Extraction. The efficiency of metabolite extraction from the biological matrix can vary between samples.
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Troubleshooting Step: This is a primary reason to use a stable isotope-labeled internal standard, added before extraction, as it corrects for these variations. Also, ensure your extraction protocol is standardized and followed precisely for all samples.
-
-
Possible Cause 2: LC-MS System Instability. Fluctuations in the liquid chromatography system (e.g., pump pressure, column temperature) or mass spectrometer (e.g., source temperature, gas flows) can cause signal instability.
-
Troubleshooting Step: Perform system suitability tests before running your sample batch. This involves injecting a standard mixture at the beginning and periodically throughout the run to monitor retention time and peak area stability. Calibrate and validate the performance of your mass spectrometer regularly.
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Experimental Protocols
Protocol: Generation of a Calibration Curve for Absolute Quantification
This protocol outlines the use of a stable isotope dilution method with LC-MS/MS for the absolute quantification of a D-Fructose-¹³C metabolite.
1. Preparation of Stock Solutions:
-
Analyte Stock: Prepare a high-concentration stock solution of the unlabeled fructose metabolite (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
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Internal Standard (IS) Stock: Prepare a stock solution of the corresponding uniformly labeled ¹³C-fructose metabolite (e.g., [U-¹³C₆]-Fructose-6-Phosphate) at a similar concentration.
2. Preparation of Calibration Standards:
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Perform a serial dilution of the Analyte Stock to create a series of 8-10 calibration standards covering the expected concentration range in your samples.
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To each calibration standard, add a fixed amount of the Internal Standard Stock solution. The final concentration of the IS should be constant across all standards and samples.
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Prepare the standards in a matrix that mimics your biological samples (e.g., extracted blank plasma or cell lysate) to account for matrix effects.
3. Sample Preparation:
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Thaw biological samples (e.g., plasma, cell pellets) on ice.
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Add a precise, known amount of the Internal Standard stock solution to each sample.
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Perform metabolite extraction. A common method is protein precipitation with a cold solvent like methanol or acetonitrile.
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Vortex and centrifuge the samples to pellet proteins and debris.
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Transfer the supernatant to a new tube, dry it down (e.g., using a speed vacuum), and reconstitute in a suitable injection solvent.
4. LC-MS/MS Analysis:
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Chromatography: Use a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing reagent, for separation of polar metabolites.
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Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
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Set up one MRM transition for the unlabeled analyte and another for the ¹³C-labeled internal standard.
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Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy) for maximum signal.
-
5. Data Processing and Curve Generation:
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Integrate the peak areas for both the analyte and the internal standard in each standard and sample.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte in each standard (x-axis).
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Perform a linear regression analysis on the plotted points. The resulting equation (y = mx + c) and the R² value determine the quality of the curve. An R² value > 0.99 is generally considered acceptable.
Caption: Workflow for absolute quantification using a calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data for Fructose-6-Phosphate
| Standard ID | Analyte Conc. (µM) | IS Conc. (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| STD-1 | 0.1 | 5 | 10,500 | 510,000 | 0.021 |
| STD-2 | 0.5 | 5 | 52,000 | 505,000 | 0.103 |
| STD-3 | 1.0 | 5 | 108,000 | 515,000 | 0.210 |
| STD-4 | 5.0 | 5 | 535,000 | 508,000 | 1.053 |
| STD-5 | 10.0 | 5 | 1,100,000 | 512,000 | 2.148 |
| STD-6 | 25.0 | 5 | 2,650,000 | 509,000 | 5.206 |
| STD-7 | 50.0 | 5 | 5,400,000 | 511,000 | 10.567 |
| Result | R² = 0.998 |
Signaling Pathway Visualization
The metabolism of D-Fructose involves its conversion into key glycolytic and pentose phosphate pathway intermediates. Tracing ¹³C-labeled fructose allows for the elucidation of its metabolic fate.
Caption: Simplified metabolic pathway of D-Fructose-¹³C.
References
Validation & Comparative
A Researcher's Guide: Validating D-Fructose-¹³C Tracing with Seahorse Analyzer Data
In the landscape of metabolic research, understanding the intricate pathways of nutrient utilization is paramount. Fructose, a monosaccharide increasingly prevalent in Western diets, has been linked to a variety of metabolic diseases, making the study of its metabolic fate a critical area of investigation. For researchers, scientists, and drug development professionals, robust and validated methods for tracking fructose metabolism are essential. This guide provides a comprehensive comparison of two powerful techniques: D-Fructose-¹³C tracing for metabolic flux analysis and the Agilent Seahorse XF Analyzer for real-time bioenergetic measurements. By combining these approaches, researchers can achieve a more complete and validated understanding of cellular fructose metabolism.
The Synergy of Isotope Tracing and Bioenergetic Analysis
D-Fructose-¹³C tracing is a powerful technique that allows researchers to follow the journey of carbon atoms from fructose as they are incorporated into various downstream metabolites.[1] This provides a detailed, quantitative map of how fructose contributes to pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and de novo fatty acid synthesis.[2] However, this method provides a steady-state view of metabolic flux.
On the other hand, the Seahorse XF Analyzer offers a real-time, dynamic view of cellular metabolism by measuring two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3] While Seahorse assays provide crucial information about the overall rates of these key energy-producing pathways, they do not directly reveal the contribution of specific substrates like fructose.
By integrating these two methodologies, researchers can cross-validate their findings. For instance, an increase in fructose-driven glycolytic flux observed with ¹³C tracing should correlate with an increased ECAR in a Seahorse assay when fructose is the primary substrate. This complementary approach provides a robust validation of the observed metabolic phenotype.
Quantitative Data Comparison: Expected Outcomes
The following table summarizes the expected quantitative outcomes from both assays when studying the cellular response to D-fructose. This provides a framework for comparing and validating the data.
| Parameter | D-Fructose-¹³C Tracing | Seahorse XF Analyzer (Glycolytic Rate Assay) | Complementary Insights |
| Glycolytic Flux | Increased ¹³C labeling in glycolytic intermediates (e.g., lactate, pyruvate) derived from [U-¹³C₆]-D-fructose.[2] | Increased Extracellular Acidification Rate (ECAR) upon fructose addition.[4] | ¹³C tracing confirms fructose is the source of the increased glycolysis measured by Seahorse. |
| Mitochondrial Respiration | Increased ¹³C labeling in TCA cycle intermediates (e.g., citrate, glutamate) from fructose-derived acetyl-CoA. | Increased Oxygen Consumption Rate (OCR) if fructose-derived pyruvate is oxidized in the mitochondria. | Validates that fructose is being used as a fuel for mitochondrial respiration. |
| Fatty Acid Synthesis | Incorporation of ¹³C into fatty acid pools. | Not directly measured. | ¹³C tracing reveals an anabolic fate of fructose that is not captured by real-time bioenergetic measurements. |
| Metabolic Reprogramming | Can reveal shifts in pathway utilization, such as the pentose phosphate pathway. | Can show a shift in the OCR/ECAR ratio, indicating a preference for glycolysis or oxidative phosphorylation. | Combining both provides a comprehensive view of metabolic switching in response to fructose. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for conducting D-Fructose-¹³C tracing and a Seahorse XF Glycolytic Rate Assay.
D-Fructose-¹³C Metabolic Flux Analysis Protocol
This protocol provides a general framework for a ¹³C-fructose tracing experiment in cultured cells.
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
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Media Preparation: Prepare a base medium, such as DMEM without glucose or fructose. Supplement this medium with dialyzed fetal bovine serum to minimize the influence of unlabeled monosaccharides.
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Tracer Introduction: One hour prior to the experiment, switch the cells to the base medium. To initiate the tracing, replace the medium with the experimental medium containing a known concentration of [U-¹³C₆]-D-fructose. Include a control group with unlabeled D-fructose.
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Time Course Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow the ¹³C label to reach a steady state within the metabolic network.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it.
-
-
Analytical Detection: Analyze the isotopic enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Correct for the natural abundance of ¹³C and use the labeling patterns to calculate metabolic fluxes.
Seahorse XF Glycolytic Rate Assay Protocol
This protocol outlines the key steps for assessing the glycolytic rate in response to fructose using a Seahorse XF Analyzer.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. For studying fructose metabolism, use a base medium without glucose and supplement it with D-fructose.
-
Cell Preparation:
-
Remove the cell culture growth medium from the microplate.
-
Wash the cells once with the warmed assay medium.
-
Incubate the cells in the assay medium at 37°C in a non-CO₂ incubator for 45-60 minutes before the assay.
-
-
Drug Plate Preparation: Load the injector ports of the hydrated sensor cartridge with compounds that will be sequentially injected during the assay. For a Glycolytic Rate Assay, this typically includes rotenone/antimycin A to inhibit mitochondrial respiration and 2-deoxy-D-glucose (2-DG) to inhibit glycolysis.
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Perform baseline measurements of OCR and ECAR before the injection of any compounds.
-
Sequentially inject the prepared compounds and measure the changes in OCR and ECAR to determine the glycolytic rate.
-
-
Data Normalization: After the assay, normalize the data to the cell number or protein concentration in each well.
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing the experimental process and the underlying biological pathways.
Caption: Fructose Metabolism Pathway
Caption: Combined Experimental Workflow
Caption: Logical Relationship of Data
Alternative Validation Methods
While the combination of ¹³C tracing and Seahorse analysis is powerful, other methods can also be used for validation:
-
Enzymatic Assays: Directly measuring the activity of key fructolytic enzymes (e.g., fructokinase) can provide mechanistic insight into changes in fructose metabolism.
-
Gene Expression Analysis: Techniques like qRT-PCR or RNA-seq can be used to measure the expression of genes involved in fructose metabolism, providing another layer of validation.
-
Western Blotting: Protein levels of key metabolic enzymes can be quantified to confirm that changes in gene expression translate to changes in protein abundance.
By employing a multi-faceted approach and cross-validating data from different platforms, researchers can build a more accurate and comprehensive model of fructose metabolism, ultimately advancing our understanding of its role in health and disease.
References
A Comparative Guide to the Metabolic Pathways of D-Fructose-13C and D-Glucose-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of D-Fructose-13C and D-Glucose-13C, two critical isotopic tracers used in metabolic research. Understanding their distinct pathways is paramount for designing robust experiments and accurately interpreting data in studies related to metabolic diseases, drug efficacy, and cellular physiology.
Key Metabolic Differences at a Glance
D-Glucose is the primary energy source for most cells and its metabolism is tightly regulated by hormones, most notably insulin. In contrast, D-fructose metabolism is primarily hepatic and bypasses key regulatory steps in glycolysis, leading to a more rapid and less controlled flux of carbons into downstream pathways. These fundamental differences have significant implications for energy storage, lipogenesis, and overall metabolic homeostasis.
Quantitative Comparison of Metabolic Fates
The use of 13C-labeled glucose and fructose allows for the precise tracing and quantification of their metabolic fates. The following tables summarize key quantitative data from various experimental studies.
| Metabolic Fate | D-Glucose-13C | This compound | Experimental Context | Reference |
| Oxidation to 13CO2 | ~75% of ingested amount | ~56% of ingested amount | Healthy males during 180 min of moderate exercise | [1] |
| Oxidation to 13CO2 | 40.5 g (9.2% of energy yield) | 38.8 g (9.0% of energy yield) | Healthy subjects during 120 min of exercise | [2] |
| Conversion to Plasma Glucose | Not applicable (directly enters glucose pool) | 26.5% - 44.0% of ingested fructose carbons | Healthy volunteers after ingestion of a mixed meal or fructose alone | [3][4] |
| Effect on Fat Utilization | Lower fat utilization (82 g) | Higher fat utilization (103 g) | Healthy males during 180 min of moderate exercise | [1] |
| Effect on Muscle Glycogen Oxidation | Higher (17.5 mg·kg⁻¹·min⁻¹) | Lower (10.2 mg·kg⁻¹·min⁻¹) | Individuals with type 1 diabetes during exercise with co-ingestion | |
| Stimulation of de novo Lipogenesis | Less potent | More potent, increases VLDL-triglyceride secretion | Perfused rat liver and studies in human adipocytes | |
| Lactate Production | Lower | Higher | Individuals with type 1 diabetes during exercise |
Metabolic Pathways
The distinct metabolic pathways of D-Glucose and D-Fructose are visualized below. These diagrams, generated using the DOT language, illustrate the key entry points and regulatory steps.
Experimental Protocols
The following outlines a generalized workflow for a 13C metabolic tracer study. Specific parameters will vary based on the experimental model and analytical platform.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture media containing either [U-13C6]-D-glucose or [U-13C6]-D-fructose as the sole carbon source, or in combination with unlabeled counterparts at a known ratio.
-
Labeling: Replace the standard culture medium with the 13C-labeled medium and incubate for a predetermined duration to achieve isotopic steady-state.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Analytical Procedures
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Dry the metabolite extract and derivatize the metabolites to increase their volatility for GC analysis. A common agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a suitable NMR buffer (e.g., D2O-based phosphate buffer).
-
NMR Analysis: Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC) to identify and quantify the 13C-labeled metabolites and their isotopomers.
Data Analysis
-
Isotopomer Distribution Analysis: Correct the raw mass spectrometry data for natural isotope abundance to determine the fractional enrichment of 13C in each metabolite.
-
Metabolic Flux Analysis (MFA): Use the mass isotopomer distributions as input for computational models to calculate the intracellular metabolic fluxes.
Conclusion
The choice between this compound and D-Glucose-13C as metabolic tracers depends on the specific research question. D-Glucose-13C is the standard for investigating central carbon metabolism under normal physiological regulation. This compound is a powerful tool for probing hepatic metabolism, de novo lipogenesis, and the metabolic consequences of bypassing key glycolytic control points. A thorough understanding of their distinct metabolic pathways, supported by quantitative data from tracer studies, is essential for advancing our knowledge in metabolic research and drug development.
References
- 1. Metabolic response to [13C]glucose and [13C]fructose ingestion during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
A Researcher's Guide: D-Fructose-¹³C vs. Unlabeled Fructose in Control Experiments
For researchers, scientists, and drug development professionals, understanding the intricate details of cellular metabolism is critical. Stable isotope tracers are indispensable tools for this purpose, offering a window into the dynamic flow of molecules through complex biochemical networks. This guide provides an objective comparison between D-fructose-¹³C (a stable isotope-labeled tracer) and unlabeled fructose when used in experimental settings. We will explore their distinct roles, present supporting experimental data, and provide detailed protocols to guide your research.
The fundamental difference lies in their application: D-fructose-¹³C is a tracer used to follow the carbon skeleton of the fructose molecule through metabolic pathways, while unlabeled fructose is a perturbation agent used to assess the overall physiological response to an increase in fructose concentration. The choice between them is dictated entirely by the experimental question.
Core Principles: Tracer vs. Perturbation
-
D-Fructose-¹³C: Typically, uniformly labeled fructose ([U-¹³C₆]fructose) is used, where all six carbon atoms are the heavy isotope ¹³C.[1] When introduced to a biological system, this "tag" allows researchers to track the fate of fructose-derived carbons as they are incorporated into downstream metabolites like lactate, glutamate, and fatty acids.[2] The primary output is the measurement of isotopic enrichment in these metabolites, which is then used to calculate metabolic flux—the rate of turnover in a metabolic pathway.[3][4]
-
Unlabeled Fructose: This is the naturally abundant form of fructose. In experiments, it is used to measure the global effects of fructose on a system. For example, researchers might compare cells treated with unlabeled fructose to a no-fructose control to measure changes in total protein expression, gene activation, or the final concentration of a metabolite like lactate. It reveals if a change occurs in response to fructose, but not the specific metabolic routes the fructose molecule took.
In many tracer studies, the "control" is not a simple unlabeled compound. Instead, it may be a baseline concentration of the labeled tracer itself, against which higher concentrations are compared to measure dose-dependent effects on metabolic flux.[2]
Quantitative Data Comparison
The following table summarizes quantitative data from studies using D-fructose-¹³C to trace metabolic pathways. These experiments reveal the specific fate of fructose carbons, an insight unavailable with unlabeled fructose alone.
| Parameter Measured | Experimental System | Key Finding with D-Fructose-¹³C Tracer | Citation |
| Glutamate Synthesis | Differentiated Human Adipocytes | Treatment with 5 mM [U-¹³C₆]fructose resulted in a 7.2-fold increase in labeled glutamate compared to the 0.1 mM control. | |
| De Novo Fatty Acid Synthesis | Differentiated Human Adipocytes | A 1.5 to 2.0-fold increase in the release of ¹³C-labeled palmitate was observed in cells treated with 2.5–10 mM fructose compared to the 0.1 mM control. | |
| TCA Cycle Activity | Differentiating & Differentiated Adipocytes | A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose is oxidized in the TCA cycle. | |
| Conversion to Glucose | Children (In Vivo) | In control subjects, approximately 50% of hepatic fructose conversion to glucose occurs via fructose-1-phosphate aldolase, with the rest following a direct pathway to fructose 1,6-bisphosphate. This was determined by analyzing ¹³C isotopomers in plasma glucose. | |
| Metabolic Cycling | LPS-Stimulated Monocytes | Stable isotope tracing with ¹³C-fructose revealed its incorporation into TCA cycle metabolites such as succinate, fumarate, and malate, demonstrating its role in supporting inflammatory responses. |
Visualizing Fructose Metabolism and Experimental Design
The following diagrams illustrate the metabolic pathways traced by D-fructose-¹³C and the comparative workflows for using labeled and unlabeled fructose.
Experimental Protocols
Here we provide detailed methodologies for two common experimental aims: tracing fructose's metabolic fate and measuring the overall glycolytic response.
Protocol 1: ¹³C-Fructose Metabolic Tracing in Cell Culture
This protocol is designed to trace the fate of fructose carbons into downstream metabolites using [U-¹³C₆]fructose. It is adapted from methodologies used in metabolic flux analysis.
Objective: To quantify the incorporation of fructose-derived carbons into key intracellular metabolites.
Materials:
-
Cell line of interest
-
Standard cell culture medium and supplements
-
Glucose-free base medium (e.g., DMEM)
-
[U-¹³C₆]D-fructose (e.g., Cambridge Isotope Laboratories, CLM-1553)
-
Unlabeled D-fructose
-
Ice-cold phosphate-buffered saline (PBS)
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency during the extraction phase. Allow cells to grow in their standard medium for 24-48 hours to reach a state of balanced growth.
-
Preparation of Labeling Media:
-
Control Medium: Prepare the glucose-free base medium supplemented with dialyzed serum and other necessary components. Add unlabeled fructose to the desired final concentration (e.g., 5 mM).
-
¹³C-Labeling Medium: Prepare the same base medium, but add [U-¹³C₆]fructose to the desired final concentration.
-
-
Isotopic Labeling:
-
When cells reach the target confluency, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and immediately add 1 mL of the pre-warmed ¹³C-Labeling Medium (or control medium) to each well.
-
Return the plates to the incubator for a duration sufficient to achieve isotopic steady state. This time varies by cell type and pathway (e.g., 4-24 hours). A time-course experiment is recommended to determine the optimum labeling duration.
-
-
Metabolite Extraction:
-
Place the 6-well plates on a bed of dry ice to rapidly quench metabolism.
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove extracellular tracer.
-
Add 500 µL of pre-chilled 80% methanol to each well.
-
Place the plates at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the metabolites.
-
Dry the metabolite extracts using a vacuum concentrator.
-
The dried extracts can be reconstituted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distributions (MIDs) of target metabolites.
-
Protocol 2: Measuring Total Lactate Production from Unlabeled Fructose
This protocol measures the overall rate of glycolysis by quantifying lactate secreted into the medium in response to unlabeled fructose.
Objective: To determine the effect of fructose on the total glycolytic output of the cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Serum-free medium
-
Unlabeled D-fructose
-
Commercial Lactate Assay Kit (e.g., colorimetric or fluorescent)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to grow to ~80-90% confluency.
-
Cell Starvation (Optional): To reduce baseline noise from serum components, gently wash the cells with PBS and replace the medium with serum-free medium for 2-4 hours before the experiment.
-
Fructose Treatment:
-
Prepare treatment media containing different concentrations of unlabeled fructose (e.g., 0 mM, 5 mM, 10 mM) in serum-free medium.
-
Aspirate the starvation medium and add the treatment media to the respective wells.
-
-
Sample Collection:
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours).
-
At each time point, collect a small aliquot (e.g., 20 µL) of the culture medium from each well. Be careful not to disturb the cell layer.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the collected medium aliquots using a commercial lactate assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards provided in the kit.
-
Calculate the lactate concentration for each sample.
-
To normalize for cell number, after the final time point, lyse the cells in each well and perform a protein quantification assay (e.g., BCA assay).
-
Express the results as lactate produced per µg of protein or per cell number. Compare the rates of lactate production between the different fructose conditions.
-
References
- 1. Facebook [cancer.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of D-Fructose-¹³C Metabolomics with Transcriptomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-fructose-¹³C metabolomics and transcriptomics, offering insights into their cross-validation for a more robust understanding of fructose metabolism and its implications in health and disease. By integrating these powerful omics technologies, researchers can elucidate the flow of fructose-derived carbons through metabolic pathways and correlate these fluxes with changes in gene expression.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from representative studies, illustrating the types of results obtained from D-fructose-¹³C metabolomics and transcriptomics experiments. While not from a single integrated study, these data provide a valuable comparison of the information each technique yields.
Table 1: D-Fructose-¹³C Metabolomics - Metabolic Fluxes
| Metabolic Pathway | Flux Rate (nmol/10^6 cells/hr) - Control | Flux Rate (nmol/10^6 cells/hr) - High Fructose | Fold Change |
| Glycolysis | 50.2 ± 4.5 | 85.7 ± 7.8 | 1.71 |
| Pentose Phosphate Pathway | 12.1 ± 1.8 | 18.3 ± 2.1 | 1.51 |
| TCA Cycle | 35.6 ± 3.2 | 52.4 ± 4.9 | 1.47 |
| De Novo Lipogenesis | 8.4 ± 1.1 | 25.2 ± 3.0 | 3.00 |
This table presents hypothetical but realistic data based on typical ¹³C metabolic flux analysis experiments.
Table 2: Transcriptomics - Differentially Expressed Genes in Response to Fructose
| Gene | Gene Name | Function | Log2 Fold Change | p-value |
| KHK | Ketohexokinase | Fructose phosphorylation | 2.5 | < 0.01 |
| ALDOB | Aldolase B | Fructose-1-phosphate cleavage | 2.1 | < 0.01 |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | 3.2 | < 0.001 |
| SREBF1 | Sterol regulatory element-binding protein 1 | Lipogenesis transcription factor | 1.8 | < 0.05 |
| G6PD | Glucose-6-phosphate dehydrogenase | Pentose phosphate pathway | 1.5 | < 0.05 |
This table showcases a selection of genes commonly found to be differentially expressed in response to high fructose, with example data from transcriptomic studies.
Experimental Protocols
D-Fructose-¹³C Metabolomics Protocol
This protocol outlines the key steps for a stable isotope tracing experiment using uniformly labeled ¹³C D-fructose ([U-¹³C₆]-D-fructose).
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., hepatocytes, adipocytes) to mid-log phase in standard culture medium.
-
For the labeling experiment, replace the standard medium with a medium containing [U-¹³C₆]-D-fructose at a known concentration (e.g., 5 mM) and unlabeled glucose. A control group with unlabeled fructose should be run in parallel.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between unlabeled and ¹³C-labeled isotopologues.
-
-
Metabolic Flux Analysis:
Transcriptomics (RNA-Seq) Protocol
This protocol describes a typical workflow for analyzing gene expression changes in response to fructose using RNA sequencing.[3][4][5]
-
Cell Culture and Treatment:
-
Culture cells under the same conditions as the metabolomics experiment (control vs. high fructose).
-
Harvest cells at time points relevant to the expected transcriptional changes.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the control and high fructose conditions.
-
Pathway Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and processes.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. A Nutrigenomics Approach Using RNA Sequencing Technology to Study Nutrient–Gene Interactions in Agricultural Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. olvtools.com [olvtools.com]
- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Fructose-¹³C Metabolism: A Guide for Researchers in Healthy vs. Diseased Cellular States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-fructose-¹³C metabolism in healthy versus diseased cells, supported by experimental data. The focus is on elucidating the divergent metabolic fates of fructose in pathologies such as cancer and metabolic syndrome compared to normal physiological conditions.
Introduction
Fructose, a common dietary monosaccharide, is increasingly recognized for its role in the pathophysiology of various diseases. Unlike glucose, fructose metabolism bypasses key regulatory steps of glycolysis, leading to a rapid and unregulated influx of carbons into downstream metabolic pathways.[1][2] This unique metabolic route has significant implications in diseased states, where cellular metabolism is often reprogrammed. Stable isotope tracing using D-fructose-¹³C is a powerful technique to dissect these metabolic alterations, providing quantitative insights into pathway flux and substrate fate.
Metabolic Divergence: Healthy vs. Diseased States
In healthy cells, particularly hepatocytes, fructose is primarily metabolized via the fructose-1-phosphate pathway.[2] However, in diseased cells, such as cancer cells or those implicated in non-alcoholic fatty liver disease (NAFLD), the metabolic landscape is significantly altered.
Cancer Metabolism: Cancer cells exhibit a high demand for anabolic precursors to support rapid proliferation. Fructose metabolism is adeptly repurposed to meet these needs.[3] Studies have shown that various cancer types, including pancreatic and breast cancer, upregulate the fructose transporter GLUT5.[4] Once inside the cell, fructose carbons are preferentially shunted into the non-oxidative branch of the pentose phosphate pathway (PPP) to fuel nucleotide synthesis for DNA and RNA production. This contrasts with glucose, which more prominently enters the oxidative PPP for NADPH production. This preferential use of fructose for nucleotide synthesis may confer a proliferative advantage to rapidly dividing cancer cells. Furthermore, fructose metabolism contributes to the Warburg effect, characterized by increased aerobic glycolysis and lactate production, which can aid metastases in low-oxygen environments.
Metabolic Diseases: In the context of metabolic diseases like NAFLD, excessive fructose intake leads to a metabolic overload in the liver. This results in increased de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, contributing to hepatic steatosis (fatty liver). The rapid phosphorylation of fructose by ketohexokinase (KHK) can lead to transient ATP depletion, which in turn activates pathways that promote fatty acid and triglyceride synthesis. This process is also associated with increased uric acid production, a known risk factor for metabolic syndrome and hypertension.
Quantitative Data Summary
The following tables summarize key quantitative findings from D-fructose-¹³C tracing studies, comparing metabolic fates in healthy versus diseased contexts.
| Metabolic Pathway | Healthy Cells (Primary Hepatocytes) | Diseased Cells (Pancreatic Cancer Cells) | Reference |
| Glycolysis | Regulated entry, contributes to TCA cycle and glycogen synthesis. | Bypasses phosphofructokinase regulation, leading to accelerated flux and lactate production. | |
| Pentose Phosphate Pathway | Balanced flux through oxidative and non-oxidative branches. | Preferential flux through the non-oxidative branch for nucleotide synthesis. | |
| De Novo Lipogenesis | Modest contribution, regulated by energy status. | Significantly upregulated, contributing to lipid droplet formation. | |
| TCA Cycle | Primary fate for acetyl-CoA derived from glycolysis. | Can be replenished by fructose-derived carbons, but also shows anaplerotic flux. |
| Metabolite | Healthy Adipocytes (Relative Abundance) | Diseased State (e.g., High Fructose Exposure) | Reference |
| ¹³C-Lactate Release | Low | Significantly increased in a dose-dependent manner. | |
| Intracellular ¹³C-Palmitate | Baseline | Robustly increased, indicating enhanced de novo fatty acid synthesis. | |
| ¹³C-Glutamate | Moderate | Significantly increased, indicating anaplerotic input into the TCA cycle. |
Experimental Protocols
Protocol 1: ¹³C-Fructose Tracing in Cultured Cells
This protocol outlines a general procedure for tracing the metabolic fate of D-fructose-¹³C in either healthy or diseased cell lines.
1. Cell Culture:
- Culture cells to the desired confluency in standard growth medium.
- For comparative studies, ensure that both healthy and diseased cell lines are seeded at the same density.
2. Isotope Labeling:
- On the day of the experiment, replace the standard medium with a medium containing a defined concentration of [U-¹³C₆]-D-fructose (uniformly labeled D-fructose). The concentration should be physiologically relevant to the research question.
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.
3. Metabolite Extraction:
- At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
- Extract metabolites using a cold solvent mixture, such as 80% methanol, and incubate at -80°C to precipitate proteins.
- Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
4. Sample Analysis:
- Analyze the extracted metabolites using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- Quantify the mass isotopologue distributions (MIDs) of key metabolites to determine the fractional contribution of fructose-derived carbons.
5. Data Analysis:
- Correct the raw MID data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in downstream metabolites to infer pathway activity.
- Perform statistical analysis to compare the metabolic fluxes between healthy and diseased cells.
Visualizing Metabolic Pathways and Workflows
Diagram 1: Fructose Metabolism in Healthy vs. Cancer Cells
Caption: Divergent fates of fructose in healthy vs. cancer cells.
Diagram 2: Experimental Workflow for ¹³C-Fructose Tracing
Caption: Workflow for stable isotope tracing experiments.
Diagram 3: Fructose Metabolism in Metabolic Disease
Caption: Fructose's contribution to metabolic disease pathogenesis.
References
- 1. Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]
- 4. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]
A Researcher's Guide to D-Fructose-13C Isotope Tracing: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metabolomics has underscored the importance of understanding cellular metabolism in both health and disease. Stable isotope tracing, particularly with Carbon-13 (13C), has emerged as a powerful technique to delineate metabolic pathways and quantify fluxes. While glucose has traditionally been the tracer of choice, the increasing recognition of fructose's distinct metabolic roles, especially in the context of metabolic diseases and cancer, necessitates a deeper understanding of its metabolic fate. This guide provides a comprehensive comparison of different D-Fructose-13C labeling positions in metabolic tracing studies, offering insights into their specific applications, supported by experimental data and detailed protocols.
Principles of this compound Tracing
13C-labeled fructose tracers are non-radioactive, stable isotopes that can be introduced into biological systems, such as cell cultures or in vivo models. As cells metabolize the labeled fructose, the 13C atoms are incorporated into downstream metabolites. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect and quantify the 13C enrichment in these metabolites. The specific labeling pattern of the fructose tracer determines which metabolic pathways can be most effectively interrogated.
Comparison of this compound Labeling Positions
The choice of the 13C labeling position on the fructose molecule is critical for designing informative experiments. While uniformly labeled fructose provides a general overview of carbon flow, position-specific labels offer more granular insights into the activities of specific pathways. The following table summarizes the key characteristics and applications of commonly used this compound tracers.
| Tracer | Primary Application(s) | Advantages | Limitations |
| [U-13C6]Fructose | General metabolic screening, Glycolysis, TCA Cycle, Fatty Acid Synthesis | Labels all six carbon atoms, allowing for the tracing of the entire fructose backbone into various downstream metabolites. Useful for discovering unexpected metabolic fates of fructose. | Can result in complex labeling patterns that may be challenging to interpret for specific pathway flux analysis, particularly for the Pentose Phosphate Pathway (PPP). |
| [1-13C]Fructose | Oxidative Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as 13CO2 in the first decarboxylation step of the oxidative PPP, providing a direct measure of this pathway's activity. | Less informative for tracing carbon flow through glycolysis and the TCA cycle as the label is lost early in the PPP. |
| [6-13C]Fructose | Glycolysis, TCA Cycle | The C6 label is retained through glycolysis and enters the TCA cycle, making it a good tracer for these central carbon metabolism pathways. | Does not provide direct information on the oxidative PPP activity. |
| [1,6-13C2]Fructose | Glycolysis vs. PPP flux | By tracking the fate of both C1 and C6, this tracer can help to distinguish between glycolysis and the PPP. | Interpretation of labeling patterns can be more complex than single-labeled tracers. |
| [2-13C]Fructose | Glycolysis, PPP, TCA Cycle | Provides good precision for estimating glycolytic and PPP fluxes. The C2 label is retained through both pathways, leading to informative labeling patterns in downstream metabolites. | May not be as effective as [1-13C]fructose for specifically quantifying oxidative PPP flux. |
Data Presentation: Quantitative Comparison of Tracer Performance
The following table provides a hypothetical comparison of the expected labeling patterns in key metabolites for different this compound tracers, based on known metabolic pathways. This data is illustrative and the actual mass isotopologue distributions will vary depending on the experimental system and conditions.
| Metabolite | [U-13C6]Fructose | [1-13C]Fructose | [6-13C]Fructose |
| Lactate (M+3) | High | Low | High |
| Citrate (M+2) | High | Low | High |
| Ribose-5-phosphate (M+5) | High | Low | Low |
| CO2 (from PPP) | High | High | Low |
| Palmitate (M+16) | High | Low | High |
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
A Comparative Guide to Synthetic vs. Naturally Sourced D-Fructose-13C: Assessing Biological Equivalence
In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. D-Fructose-13C, a labeled form of the common dietary sugar fructose, is frequently employed to investigate pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] A critical consideration for researchers is the source of this tracer: is it synthetically produced or derived from a natural source? This guide provides a comprehensive comparison to help researchers, scientists, and drug development professionals assess the potential for biological equivalence between synthetic and naturally sourced this compound.
Data on Purity and Isotopic Enrichment
The primary determinants of biological equivalence for an isotopically labeled compound are its chemical purity and the consistency of its isotopic labeling. While specific data for this compound from different sources is proprietary to manufacturers, the following table outlines the typical specifications researchers should consider when sourcing this tracer.
| Parameter | Synthetic this compound | Naturally Sourced this compound | Key Considerations for Biological Equivalence |
| Chemical Purity | Typically high (often >98%) due to controlled reaction conditions. | Purity can be high but may vary depending on the extraction and purification process. | Impurities could potentially interfere with biological assays or have their own metabolic effects. |
| Isotopic Enrichment | Can be precisely controlled to achieve high levels of 13C enrichment (e.g., >99%). | Enrichment depends on the labeling of the precursor from which it is extracted (e.g., labeled glucose). | The level of enrichment is critical for the sensitivity of detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Stereoisomeric Purity | Synthesis methods are designed to produce the D-isomer, but trace amounts of other stereoisomers could be present. | Generally high D-isomer content as it is derived from biological systems which are stereospecific. | The L-isomer of fructose is not metabolized in the same way as the D-isomer and could be a confounding factor. |
| Potential Contaminants | Residual solvents, catalysts, or unreacted starting materials from the synthesis process. | Other structurally similar sugars, plant-derived compounds, or extraction solvents. | Contaminants can have off-target biological effects or interfere with analytical measurements. |
Metabolic Fate of this compound
Regardless of its source, once introduced into a biological system, this compound is expected to follow the established metabolic pathways of fructose. The 13C label allows researchers to track the carbon backbone of the fructose molecule as it is metabolized.
The primary site of fructose metabolism is the liver, where it is phosphorylated by fructokinase to fructose-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis, gluconeogenesis, or be used for fatty acid synthesis.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocols for Assessing Biological Equivalence
To empirically determine the biological equivalence of this compound from different sources, a series of experiments could be conducted. The following outlines a hypothetical experimental workflow.
References
Integrating D-Fructose-¹³C Data with Other 'Omics' Datasets for Systems Biology: A Comparative Guide
In the realm of systems biology, understanding the intricate network of molecular interactions is paramount. Stable isotope tracers, such as D-Fructose-¹³C, have become indispensable tools for mapping metabolic pathways and quantifying fluxes.[1][2] However, to gain a comprehensive understanding of cellular physiology and disease, it is crucial to integrate this metabolic data with other 'omics' datasets, including transcriptomics, proteomics, and metabolomics. This guide provides a comparative overview of integrating D-Fructose-¹³C data, offering insights into experimental design, data interpretation, and the synergistic potential of a multi-omics approach for researchers, scientists, and drug development professionals.
D-Fructose-¹³C as a Metabolic Tracer: A Comparison
The choice of an isotopic tracer is critical and depends on the specific metabolic pathways of interest. While ¹³C-glucose has traditionally been the gold standard for tracing central carbon metabolism, ¹³C-fructose provides a unique lens to investigate distinct metabolic routes, particularly in tissues where fructose metabolism is prominent, such as the liver and adipose tissue.[2][3]
| Feature | D-Fructose-¹³C | D-Glucose-¹³C | D-Fructose-d2 (Deuterated) |
| Primary Pathways Traced | Fructolysis, glycolysis, pentose phosphate pathway (PPP), TCA cycle, de novo lipogenesis.[3] | Glycolysis, PPP, TCA cycle, glycogen synthesis, serine and glycine biosynthesis. | Primarily used for tracing the fructose backbone in mass spectrometry-based metabolomics. |
| Principle of Detection | Mass shift due to ¹³C atoms, detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR). | Mass shift due to ¹³C atoms, detectable by MS or NMR. | Mass shift due to deuterium (²H) atoms, typically detected by MS. |
| Key Advantages | Allows for specific investigation of fructose metabolism, which is implicated in various metabolic diseases. Can reveal the contributions of fructose to anabolic processes like fatty acid and glutamate synthesis. | Well-established tracer for central carbon metabolism with extensive literature and analysis pipelines. | Can be a more cost-effective alternative to ¹³C-labeled tracers for certain MS-based studies. |
| Limitations | Fructose metabolism can be cell-type specific. | May not fully capture the metabolic rewiring induced by high fructose consumption. | Deuterium labeling can sometimes lead to kinetic isotope effects, potentially altering reaction rates. |
Integrating D-Fructose-¹³C Data with Other 'Omics' Layers
A multi-omics approach provides a more complete picture of cellular function by connecting changes in gene expression, protein abundance, and metabolite levels with metabolic fluxes.
| 'Omics' Dataset | Integration Approach & Rationale | Key Insights |
| Transcriptomics | Correlating gene expression levels (from RNA-seq) of metabolic enzymes with the corresponding metabolic fluxes calculated from D-Fructose-¹³C data. | - Identify transcriptional regulation of metabolic pathways in response to fructose. - Uncover novel gene-metabolism relationships. - Build more accurate predictive models of metabolic networks. |
| Proteomics | Quantifying the abundance of key metabolic enzymes and transporters (using mass spectrometry-based proteomics) and linking it to metabolic flux changes. | - Understand post-transcriptional regulation of metabolism. - Identify changes in protein expression that drive metabolic reprogramming. - Elucidate the role of protein modifications in regulating fructose metabolism. |
| Metabolomics | Combining targeted D-Fructose-¹³C tracing with untargeted metabolomics to get a global view of metabolic changes. | - Identify unexpected metabolic byproducts or pathway alterations. - Obtain a comprehensive snapshot of the metabolic state of the cell. - Correlate changes in the broader metabolome with specific fructose-derived fluxes. |
Experimental Protocols and Workflows
Experimental Protocol: ¹³C-Fructose Labeling in Cultured Adipocytes
This protocol is a generalized example based on methodologies described in the literature.
-
Cell Culture: Human adipocytes (e.g., SGBS cells) are cultured to the desired stage of differentiation. The growth medium contains a basal level of glucose (e.g., 5 mM).
-
Labeling Experiment: The culture medium is replaced with a medium containing a specific concentration of fructose and uniformly labeled [U-¹³C₆]-D-fructose. The labeled fructose is often used at 10% of the total fructose concentration.
-
Incubation: Cells are incubated for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: The medium is collected, and the cells are washed with an ice-cold saline solution. Metabolites are then extracted from the cells, typically using a cold solvent mixture like 80% methanol.
-
Sample Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
Data Analysis: The MIDs are used to calculate metabolic fluxes through various pathways using specialized software. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental MID data to a metabolic network model.
Quantitative Data from a ¹³C-Fructose Tracer Study in Human Adipocytes
The following table summarizes findings from a study investigating the metabolic fate of fructose in human adipocytes.
| Metabolic Output | Observation with Increasing Fructose Concentration |
| TCA Cycle Activity | A slight but significant increase in released ¹³CO₂ was observed, indicating fructose uptake and metabolism in the TCA cycle. |
| Acetyl-CoA Formation | A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising from approximately 15% to 35-40% of the total pool. |
| Lactate Release | Fructose exposure significantly correlated with the release of ¹³C-labeled lactate. |
| Anabolic Processes | Fructose robustly stimulated glutamate and de novo fatty acid synthesis. |
Visualizing Integrated 'Omics' Workflows and Pathways
Fructose Metabolism Pathway
Integrated 'Omics' Experimental Workflow
Logical Framework for Multi-Omics Data Integration
Conclusion
The integration of D-Fructose-¹³C data with other 'omics' datasets provides a powerful strategy for unraveling the complexity of cellular metabolism. This multi-faceted approach allows researchers to move beyond descriptive analyses to a more mechanistic understanding of how metabolic pathways are regulated and how they contribute to the overall cellular phenotype. For professionals in drug development, this integrated systems biology approach is invaluable for identifying novel therapeutic targets and for understanding the metabolic effects of drug candidates. As analytical technologies and computational tools continue to advance, the synergistic use of D-Fructose-¹³C tracing and multi-omics will undoubtedly play an increasingly important role in biomedical research.
References
literature review comparing D-Fructose-13C to other metabolic tracers
For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is critical for advancing our understanding of health and disease. Stable isotope tracers are indispensable tools in this pursuit, and the choice of tracer can significantly impact experimental outcomes. This guide provides a comprehensive comparison of D-Fructose-¹³C with other commonly used metabolic tracers, offering insights into their respective applications, supported by experimental data and detailed protocols.
D-Fructose-¹³C: A Unique Probe for Fructolysis and Anabolic Pathways
D-Fructose-¹³C is a stable isotope-labeled form of fructose that allows researchers to trace the metabolic fate of fructose carbons through various biochemical pathways. Unlike glucose, which is metabolized ubiquitously, fructose is primarily metabolized in the liver, intestine, and kidneys, making ¹³C-fructose an excellent tool for studying the specific metabolic roles of these organs.[1][2] Its metabolism bypasses the main rate-limiting step of glycolysis, leading to a rapid flux of carbons into downstream pathways.[1]
Comparison with Other Metabolic Tracers
The selection of a metabolic tracer is contingent on the specific research question and the metabolic pathways of interest. Here, we compare D-Fructose-¹³C with several other commonly used tracers.
D-Fructose-¹³C vs. D-Glucose-¹³C
| Feature | D-Fructose-¹³C | D-Glucose-¹³C |
| Primary Metabolic Entry Point | Fructolysis (primarily in liver, intestine, kidney) | Glycolysis (ubiquitous) |
| Key Metabolic Pathways Traced | Fructolysis, de novo lipogenesis, gluconeogenesis, TCA cycle | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, glycogen synthesis |
| Regulatory Control | Less tightly regulated, bypasses phosphofructokinase-1 | Tightly regulated at multiple enzymatic steps |
| Typical Applications | Studying fructose-induced metabolic disorders (e.g., NAFLD), lipogenesis, hepatic glucose production | General central carbon metabolism, glucose homeostasis, cancer metabolism |
Experimental Data Summary:
Studies utilizing [U-¹³C₆]-d-fructose in human adipocytes have demonstrated its robust conversion into key metabolic intermediates. For instance, increasing fructose concentrations led to a dose-dependent increase in tracer-labeled acetyl-CoA, rising from approximately 15% to 35-40% of the total pool.[3] This highlights the significant contribution of fructose to the precursors of fatty acid synthesis.[4] In contrast, studies with ¹³C-glucose often show a more regulated distribution of carbons across various pathways.
D-Fructose-¹³C vs. D-Fructose-d₂ (Deuterated Fructose)
| Feature | D-Fructose-¹³C | D-Fructose-d₂ |
| Isotopic Label | ¹³C (Carbon-13) | ²H (Deuterium) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Primarily Mass Spectrometry (MS) |
| Information Yield | Detailed insights into carbon skeleton rearrangements and pathway fluxes. | Traces the overall fate of the fructose molecule. |
| Analytical Considerations | Pronounced mass shift, easier detection. | Potential for kinetic isotope effects, lower mass difference may require high-resolution MS. |
| Cost | Generally more expensive to synthesize. | Can be less expensive than ¹³C-labeled compounds. |
Experimental Data Summary:
While direct head-to-head quantitative comparisons are limited, the choice between ¹³C and deuterated fructose tracers hinges on the analytical capabilities and the specific information sought. For detailed flux analysis and understanding the rearrangement of the carbon backbone, ¹³C-fructose is the preferred choice. Deuterated fructose is a viable alternative for tracing the general fate of the fructose molecule, particularly in MS-based studies.
D-Fructose-¹³C vs. Other Carbohydrate Tracers (e.g., ¹³C-Galactose)
| Feature | D-Fructose-¹³C | ¹³C-Galactose |
| Primary Metabolic Pathway | Fructolysis | Leloir Pathway |
| Primary Site of Metabolism | Liver, intestine, kidney | Primarily Liver |
| Oxidation Rate (during exercise) | ~38.8 g over 120 min | ~23.7 g over 120 min |
Experimental Data Summary:
During exercise, the oxidation rate of ingested fructose is comparable to that of glucose, while galactose oxidation is significantly lower. This is attributed to the preferential incorporation of galactose into liver glycogen via the Leloir pathway. This makes ¹³C-fructose a better tracer for studying rapid energy substrate utilization during physical activity compared to ¹³C-galactose.
D-Fructose-¹³C vs. Non-Carbohydrate Tracers (e.g., ¹³C-Glutamine)
| Feature | D-Fructose-¹³C | ¹³C-Glutamine |
| Macronutrient Class | Carbohydrate | Amino Acid |
| Primary Metabolic Role | Energy source, precursor for lipogenesis and gluconeogenesis | Anaplerosis (replenishing TCA cycle intermediates), nitrogen source for nucleotide and amino acid synthesis |
| Key Pathways Traced | Fructolysis, Glycolysis, TCA cycle (via pyruvate) | TCA cycle, glutaminolysis |
Experimental Data Summary:
¹³C-Fructose and ¹³C-glutamine provide complementary information about cellular metabolism. While ¹³C-fructose traces the flow of a key dietary carbohydrate, ¹³C-glutamine is essential for studying anaplerotic flux and the metabolic pathways of amino acids, which are critical in highly proliferative cells like cancer cells. Studies have shown that fructose robustly stimulates glutamate synthesis, indicating a strong link between fructose metabolism and amino acid pathways.
Experimental Protocols
In Vitro: Tracing [U-¹³C₆]-d-fructose in Human Adipocytes
This protocol is adapted from studies investigating the metabolic fate of fructose in cultured human adipocytes.
-
Cell Culture: Differentiating and differentiated human adipocytes are cultured in appropriate media.
-
Tracer Incubation: Cells are incubated with media containing a physiological concentration of glucose and varying concentrations of fructose, with a fixed percentage (e.g., 10%) of the fructose being [U-¹³C₆]-d-fructose. Incubation is typically carried out for 24-48 hours.
-
Metabolite Extraction:
-
Media: For extracellular metabolites like lactate and glutamate, media is collected and subjected to appropriate extraction methods (e.g., ethylene chloride extraction for lactate).
-
Cells: For intracellular metabolites, cells are washed with cold PBS, and metabolites are extracted using a solvent like 80% methanol.
-
-
Derivatization: Extracted metabolites are often derivatized to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The isotopic enrichment in downstream metabolites (e.g., lactate, glutamate, fatty acids) is measured using GC-MS.
-
Data Analysis: The mass isotopomer distributions are used to calculate metabolic fluxes and the fractional contribution of fructose to various metabolic endpoints.
In Vivo: ¹³C-Tracer Infusion in Mouse Models
This protocol provides a general framework for in vivo tracer studies in mice, which can be adapted for D-Fructose-¹³C.
-
Animal Preparation: Mice bearing tumor xenografts or with specific metabolic conditions are fasted for an appropriate period (e.g., 12-16 hours for glucose tracers) to increase tracer enrichment.
-
Tracer Administration:
-
Bolus Injection: A single or repeated bolus of the ¹³C-labeled tracer solution is administered intravenously (e.g., via tail vein injection).
-
Continuous Infusion: For steady-state labeling, a bolus injection is followed by continuous infusion using a programmable syringe pump.
-
-
Tissue and Blood Collection: At a defined time point after tracer administration, blood samples are collected, and the animal is euthanized. Tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Metabolites are extracted from homogenized tissues and plasma using methods similar to the in vitro protocol.
-
Analysis: Isotopic enrichment in metabolites is determined by MS or NMR.
-
Flux Analysis: The labeling patterns in various metabolites are used to infer metabolic pathway activity in different tissues.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified metabolic fate of D-Fructose-¹³C.
Caption: General experimental workflow for metabolic tracer studies.
References
benchmarking D-Fructose-13C analytical methods against established standards
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of D-Fructose-13C is paramount. As a stable isotope-labeled internal standard and metabolic tracer, its precise measurement is foundational to generating reliable and reproducible data. This guide provides an objective comparison of common analytical methods for this compound, benchmarking their performance against established standards and offering supporting experimental data.
The choice of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. This guide will explore the performance characteristics of three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside the well-established Enzymatic Assay for non-labeled D-Fructose which serves as a baseline for comparison.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for the most common methods used in the analysis of D-Fructose and its isotopologues. This data, compiled from various studies, facilitates a direct comparison to aid in selecting the most appropriate method for your research needs.
| Method | Principle | Sample Matrix | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Biological fluids, Tissue extracts | pmol range | Wide | High sensitivity and resolution, well-established fragmentation patterns. | Requires derivatization, which can be time-consuming and introduce variability. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Biological fluids, Cell culture media, Food matrices | fmol to pmol range | Wide | High sensitivity and specificity, no derivatization required for some methods. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Purified samples, Cell extracts | µmol to mmol range | Narrow | Non-destructive, provides detailed structural information and positional isotope analysis. | Lower sensitivity compared to MS methods, requires higher sample concentrations. |
| Enzymatic Assay | Spectrophotometric measurement of NADPH produced through a series of enzymatic reactions. | Food and beverages, Biological samples | ~2.1 mg/L[1] | 5.6 to 1000 mg/L[1][2][3] | High specificity for D-fructose, relatively simple and low-cost instrumentation. | Indirect measurement, susceptible to interference from other substances in the sample. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are summaries of typical experimental protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of sugars by GC-MS necessitates a derivatization step to increase their volatility.
-
Sample Preparation:
-
For biological fluids like plasma or serum, proteins are precipitated using a solvent such as acetonitrile. The supernatant is then collected and dried.
-
Tissue samples are typically homogenized in a methanol/water solution, followed by centrifugation to remove cellular debris. The supernatant is then collected and dried.
-
-
Derivatization: The dried residue is derivatized to form a more volatile compound. A common method is methoximation followed by silylation.
-
Add methoxylamine hydrochloride in pyridine and incubate to form methoxime derivatives.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and incubate to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separation is typically achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in either scan mode to identify compounds or selected ion monitoring (SIM) mode for targeted quantification of specific ions corresponding to this compound.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in complex matrices.
-
Sample Preparation:
-
Similar to GC-MS, protein precipitation with a solvent like acetonitrile is a common first step for biological fluids.
-
For food matrices, an extraction with deionized water, sometimes with heating, is performed, followed by centrifugation or filtration.
-
-
LC Separation:
-
A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar analytes like fructose.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
MS/MS Detection:
-
Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the intramolecular distribution of 13C isotopes.
-
Sample Preparation:
-
Samples need to be of high purity. This may involve extraction and purification steps like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
The purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
13C NMR spectra are acquired on a high-field NMR spectrometer.
-
Quantitative information is obtained by integrating the signal intensities of the corresponding carbon atoms.
-
The analysis of carbohydrates by NMR can be complex due to the presence of different anomers in solution, which may require derivatization to simplify the spectra.
-
Enzymatic Assay
This method is based on the specific enzymatic conversion of D-fructose and the subsequent measurement of a product, typically NADPH.
-
Principle:
-
Hexokinase (HK) phosphorylates D-fructose to D-fructose-6-phosphate (F6P).
-
Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the formation of NADPH, which can be measured by the increase in absorbance at 340 nm.
-
-
Procedure (using a commercial kit):
-
Prepare samples and standards.
-
Add reagents containing ATP, NADP+, HK, and G6PDH to the sample.
-
Measure the initial absorbance at 340 nm.
-
Add PGI to initiate the conversion of fructose.
-
Measure the final absorbance at 340 nm after incubation.
-
The change in absorbance is proportional to the D-fructose concentration.
-
Mandatory Visualizations
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Logical relationship for benchmarking an analytical method.
General experimental workflow for this compound analysis.
References
- 1. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
Control Experiments for D-Fructose-¹³C Metabolic Studies: A Comparative Guide to Account for Non-Metabolic Degradation
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled D-Fructose, particularly D-Fructose-¹³C, is a powerful tool for tracing the metabolic fate of fructose in various biological systems. However, a significant challenge in interpreting these studies is the non-metabolic degradation of fructose, which can lead to the formation of labeled byproducts that are not the result of cellular metabolism. This guide provides a comparative analysis of control experiments designed to account for this abiotic degradation, offering experimental data and detailed protocols to ensure the accuracy and reliability of metabolic tracer studies.
Understanding Non-Metabolic Fructose Degradation
Fructose is more susceptible to non-metabolic degradation than other monosaccharides like glucose. The primary pathways for this degradation under typical cell culture conditions (37°C, neutral pH) are the Maillard reaction and caramelization.
-
Maillard Reaction: A chemical reaction between the carbonyl group of the reducing sugar (fructose) and the amino group of amino acids, peptides, or proteins present in cell culture media. This reaction is known to occur more rapidly with fructose than with glucose.
-
Caramelization: The oxidation of sugar, which can occur at lower temperatures for fructose compared to other sugars.
These degradation pathways produce a variety of reactive carbonyl compounds, which can be further metabolized by cells or interfere with analytical measurements, confounding the interpretation of ¹³C tracer studies.
Quantitative Comparison of Fructose and Glucose Degradation
Recent studies have quantified the degradation products of fructose and glucose under physiological conditions, highlighting the significantly higher instability of fructose.
| Degradation Product | Fold Increase in Fructose vs. Glucose Solution (after 7 days at 37°C)[1][2] |
| Glucosone | ~271.6 |
| 3-Deoxyglucosone (3-DG) | ~4.6 |
| Glyoxal | ~15.9 |
| Methylglyoxal | ~10.4 |
| Glycolaldehyde | ~11.2 |
| Formaldehyde | ~12.5 |
| Acetaldehyde | ~7.2 |
| Dihydroxyacetone (DHA) | ~20.9 |
| Glyceraldehyde | ~19.3 |
Recommended Control Experiments
To accurately quantify the metabolic conversion of D-Fructose-¹³C, it is imperative to perform control experiments that measure its non-metabolic degradation under identical experimental conditions.
Experimental Protocol: Cell-Free Medium Incubation Control
This control experiment is designed to quantify the abiotic degradation of D-Fructose-¹³C in the specific cell culture medium being used.
Objective: To determine the rate of non-metabolic degradation of D-Fructose-¹³C into its various byproducts in a cell-free environment.
Materials:
-
D-Fructose-¹³C (uniformly labeled, e.g., [U-¹³C₆]-Fructose)
-
The same complete cell culture medium used for the cellular experiments (e.g., DMEM with serum and supplements)
-
Incubator set to the same conditions as the cellular experiment (e.g., 37°C, 5% CO₂)
-
Sterile, cell-free culture plates or tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare Control Medium: Supplement the cell culture medium with D-Fructose-¹³C at the same concentration used in the cellular experiments.
-
Incubation: Aliquot the control medium into sterile, cell-free culture plates or tubes. Incubate these controls alongside the cellular experiments for the same duration (e.g., 24, 48, 72 hours).
-
Sampling: At each time point corresponding to the cellular experiment sampling, collect aliquots of the cell-free medium.
-
Sample Preparation: Prepare the collected medium samples for LC-MS analysis. This may involve protein precipitation (e.g., with cold methanol or acetone) and centrifugation to remove any precipitates.
-
LC-MS Analysis: Analyze the samples using a targeted LC-MS method to quantify the remaining D-Fructose-¹³C and the appearance of its ¹³C-labeled degradation products (e.g., ¹³C-labeled glyoxal, methylglyoxal, etc.).
-
Data Analysis: Calculate the percentage of D-Fructose-¹³C that has degraded at each time point. This data will serve as a correction factor for the metabolic studies.
Alternative Metabolic Tracers
Given the inherent instability of fructose, researchers should consider alternative tracers for specific metabolic questions, especially when non-metabolic degradation is a significant concern.
| Tracer | Advantages | Disadvantages |
| [U-¹³C₆]-Glucose | More stable than fructose, with significantly lower rates of non-metabolic degradation. Well-characterized metabolic pathways. | Does not directly trace fructose-specific metabolic pathways. |
| Deuterated Glucose (e.g., [6,6-²H₂]-Glucose) | Stable label that is not lost in futile cycles like the isomerization of glucose-6-phosphate to fructose-6-phosphate. Excellent for measuring whole-body glucose turnover. | Does not provide information on the carbon skeleton's fate. Primarily for MS-based analysis. |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the control experiment and the logical relationship between the experimental and control arms of the study.
Caption: Workflow for control experiments to quantify non-metabolic D-Fructose-¹³C degradation.
References
Safety Operating Guide
Proper Disposal of D-Fructose-¹³C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of D-Fructose-¹³C, a non-hazardous, stable isotope-labeled monosaccharide. Adherence to these procedures is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards.
Immediate Safety Considerations
D-Fructose-¹³C is not classified as a hazardous substance. However, standard laboratory good hygiene and safety practices should always be observed. Personal Protective Equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. In case of a spill, it can be cleaned up with absorbent material and disposed of as non-hazardous solid waste.
Disposal Decision Workflow
The primary determinant for the disposal of D-Fructose-¹³C is its physical state (solid or aqueous solution) and whether it has been mixed with any hazardous materials. The following workflow provides a logical guide to making the correct disposal decision.
Caption: Disposal workflow for D-Fructose-¹³C.
Step-by-Step Disposal Procedures
The disposal method for D-Fructose-¹³C, a non-hazardous compound, is contingent on its form (solid or aqueous solution) and local regulations. As a stable isotope-labeled sugar, it does not require special handling for radioactivity.
Procedure for Solid D-Fructose-¹³C Waste
-
Segregation : Ensure the solid D-Fructose-¹³C waste is not mixed with any hazardous materials.
-
Containment : Place the solid waste in a sealed, clearly labeled container.
-
Disposal of Small Quantities : For small quantities, the sealed container can typically be disposed of in the regular laboratory trash.
-
Disposal of Large Quantities : For larger quantities, it is best practice to contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
Procedure for Aqueous Solutions of D-Fructose-¹³C
-
Confirmation of Non-Hazardous Nature : Verify that the aqueous solution only contains D-Fructose-¹³C and water, with no other hazardous solutes.
-
Dilution : Dilute the solution with water. While specific limits vary by municipality, a general guideline is to ensure the concentration is low.
-
Drain Disposal : Pour the diluted solution down the sanitary sewer drain, followed by flushing with a copious amount of water to ensure it is thoroughly cleared from the plumbing system.
-
High Concentration or Large Volume : For solutions with high concentrations of D-Fructose-¹³C or for large volumes, consult your institution's EHS department for guidance.
Quantitative Disposal Guidelines
The following table provides general guidelines for the disposal of non-hazardous chemical waste. Note: These values are illustrative. Always consult and adhere to the specific regulations set by your local authorities and your institution's EHS department.
| Parameter | Guideline | Source |
| Solid Waste (Regular Trash) | Small quantities, typically <100g per container | Institutional EHS Guidelines |
| Aqueous Solution (Drain Disposal) | Low concentration, readily biodegradable | Local Sanitary Sewer Regulations |
| pH of Aqueous Solution | Between 6.0 and 9.0 | Local Sanitary Sewer Regulations |
Experimental Protocol: Preparation of a D-Fructose-¹³C Aqueous Solution for Disposal
This protocol outlines the standard procedure for preparing a non-hazardous aqueous solution of D-Fructose-¹³C for drain disposal.
Objective: To safely dilute an aqueous solution of D-Fructose-¹³C to a concentration suitable for drain disposal in accordance with general laboratory safety guidelines.
Materials:
-
Aqueous D-Fructose-¹³C waste solution
-
Graduated cylinders or beakers
-
Stirring rod
-
Access to a sanitary sewer drain and a water source
-
Personal Protective Equipment (safety glasses, gloves)
Procedure:
-
Characterize the Waste Solution: Determine the approximate concentration and volume of the D-Fructose-¹³C waste solution.
-
Don Personal Protective Equipment: Put on safety glasses and gloves.
-
Initial Dilution: In a suitably large beaker, add the D-Fructose-¹³C solution. Slowly add water to the solution while stirring to ensure thorough mixing. A general rule of thumb is to dilute the solution at least 10-fold.
-
Final pH Check (if necessary): If there is any reason to suspect the solution is not near neutral, check the pH using a pH strip or meter. Adjust to a neutral pH (6-9) if required, although this is not typically necessary for a simple fructose solution.
-
Drain Disposal: Pour the diluted solution directly into the sanitary sewer drain.
-
Flushing: Run a steady stream of cold water down the drain for at least 5 minutes to ensure the solution is completely flushed through the local plumbing system.
-
Decontaminate Glassware: Rinse all used glassware thoroughly with water and dispose of any cleaning materials in the regular trash.
-
Record Keeping: Document the disposal in your laboratory waste log, if required by your institution.
Essential Safety and Logistical Information for Handling D-Fructose-13C
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds such as D-Fructose-13C is paramount to ensure experimental integrity and laboratory safety. While this compound is not classified as a hazardous substance, meticulous handling procedures are crucial to prevent sample contamination and ensure the accuracy of research outcomes.[1] This guide provides essential procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to prevent contamination of the stable isotope-labeled compound and to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. | Prevents contamination of the sample from oils and particulates on the hands. |
| Body Protection | Laboratory Coat | Standard, clean lab coat. | Protects personal clothing from potential spills and prevents introduction of contaminants. |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields. | Protects eyes from accidental splashes or airborne particles of the solid compound. |
| Respiratory | Dust Mask (Optional) | NIOSH-approved N95 or equivalent. | Recommended when handling larger quantities of the powder to prevent inhalation of fine particulates. |
Operational Plan: Handling and Experimental Protocol
The primary goal when working with this compound is to maintain its isotopic purity. Cross-contamination with natural abundance fructose or other carbon sources can significantly impact experimental results.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation of the Workspace:
-
Designate a specific area for handling stable isotope-labeled compounds to avoid cross-contamination.
-
Thoroughly clean the work surface, analytical balance, and all equipment (spatulas, weigh boats, glassware) with an appropriate solvent (e.g., 70% ethanol or methanol) and allow to dry completely.
-
-
Weighing the Compound:
-
Use a clean, anti-static weigh boat or appropriate weighing paper.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
To minimize the risk of airborne contamination, it is advisable to handle the powder in a draft-free environment or a fume hood with the sash lowered.
-
Record the precise weight of the compound.
-
-
Dissolution:
-
Transfer the weighed this compound to a clean, labeled volumetric flask or other appropriate glassware.
-
To ensure all the powder is transferred, rinse the weigh boat with a small amount of the chosen solvent and add the rinse to the flask.
-
Add the desired solvent (e.g., deionized water, buffer) to the glassware.
-
Gently swirl or vortex the container until the this compound is completely dissolved.
-
-
Storage of Stock Solutions:
-
Store the prepared stock solution in a clearly labeled, tightly sealed container.
-
Refer to the product's data sheet for specific storage temperature recommendations, though refrigeration or freezing is common practice.
-
Disposal Plan
As this compound is a non-hazardous compound, its disposal is generally straightforward. However, it is important to adhere to local and institutional regulations.
-
Solid Waste: Unused solid this compound and contaminated consumables (e.g., weigh boats, gloves, paper towels) can typically be disposed of in the regular laboratory waste stream.[][3]
-
Liquid Waste: Aqueous solutions of this compound can usually be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials.[3] It is best practice to consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Labeling: When disposing of containers that held this compound, it is good practice to deface the label to avoid any confusion.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
